molecular formula C6H5ClIN B137281 2-Chloro-4-iodoaniline CAS No. 42016-93-3

2-Chloro-4-iodoaniline

Cat. No.: B137281
CAS No.: 42016-93-3
M. Wt: 253.47 g/mol
InChI Key: MYDAOWXYGPEPJT-UHFFFAOYSA-N
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Description

2-Chloro-4-iodoaniline, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClIN and its molecular weight is 253.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137040. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-iodoaniline
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InChI

InChI=1S/C6H5ClIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDAOWXYGPEPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962158
Record name 2-Chloro-4-iodoaniline
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Molecular Weight

253.47 g/mol
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CAS No.

42016-93-3
Record name 2-Chloro-4-iodobenzenamine
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Record name Benzenamine, 2-chloro-4-iodo-
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Record name 2-Chloro-4-iodoaniline
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-iodoaniline (CAS: 42016-93-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and potential applications of 2-Chloro-4-iodoaniline. The information is intended to support laboratory research and development activities.

Core Properties and Specifications

This compound is a dihalogenated aniline (B41778) derivative. Its structural and physical properties make it a useful intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 42016-93-3 [1][2][3]
Molecular Formula C₆H₅ClIN [2][3]
Molecular Weight 253.47 g/mol [2][3]
Appearance Solid
Melting Point 70-73 °C (lit.) [4]
InChI Key MYDAOWXYGPEPJT-UHFFFAOYSA-N

| SMILES String | Nc1ccc(I)cc1Cl | |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[5][6]

Table 2: GHS Hazard and Precautionary Information

Category Code(s) Description Reference(s)
Hazard Classifications Acute Tox. 3 Oral, Skin Irrit. 2, Eye Dam. 1, STOT SE 3, Aquatic Chronic 2 Acute Toxicity (Oral), Skin Irritation, Serious Eye Damage, Specific Target Organ Toxicity (Single Exposure), Hazardous to the Aquatic Environment (Chronic)
Signal Word Danger
Hazard Statements H301, H315, H318, H335, H411 Toxic if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. Toxic to aquatic life with long lasting effects. [7]

| Precautionary Statements | P261, P273, P280, P301+P310, P302+P352, P305+P351+P338 | Avoid breathing dust. Avoid release to the environment. Wear protective gloves/eye protection/face shield. IF SWALLOWED: Immediately call a POISON CENTER or doctor. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[6] |

First Aid Measures:

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[5]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[5]

  • Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse the mouth.[5][7]

Storage and Disposal:

  • Storage: Store in a well-ventilated place and keep the container tightly closed. The product should be stored locked up.[5] Recommended storage is under refrigeration.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][8]

G General Workflow for Safe Handling of this compound A 1. Personal Protective Equipment (PPE) Don appropriate PPE: - Safety Goggles/Face Shield - Protective Gloves - Lab Coat B 2. Engineering Controls Work in a well-ventilated area, preferably a chemical fume hood. A->B C 3. Handling Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. B->C D 4. Storage Store in a tightly closed container. Keep in a cool, well-ventilated place. Store locked up. C->D E 5. Spill & Disposal In case of a spill, collect material without creating dust. Dispose of waste in a designated, approved container. C->E F 6. Emergency Procedures Follow first aid measures for exposure. (Inhalation, Skin/Eye Contact, Ingestion) C->F In case of exposure G Role of this compound in Synthetic Chemistry A This compound (Starting Material) B Cross-Coupling Reaction (e.g., Suzuki, Heck) - Targets the C-I bond A->B C Amine Functionalization (e.g., Acylation, Alkylation) - Targets the -NH2 group A->C D Complex Intermediate B->D C->D E Active Pharmaceutical Ingredient (API) (e.g., Anti-cancer drug) D->E

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-iodoaniline is a dihalogenated aromatic amine that serves as a crucial building block in organic synthesis.[1] Its unique electronic and steric properties, arising from the distinct halogen substituents on the aniline (B41778) ring, make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with quantitative data, representative experimental methodologies, and graphical representations of key workflows and relationships to support its effective application in research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₆H₅ClIN[3][4]
Molecular Weight 253.47 g/mol
CAS Number 42016-93-3[3]
Appearance Pale brown to dark brown to gray crystals or powder[3][4]
Melting Point 67.0-74.0 °C[3][4]
Boiling Point 281.7 ± 25.0 °C (Predicted)
Density 1.9011 g/cm³ (Estimate)
pKa 1.86 ± 0.10 (Predicted)
LogP (Partition Coefficient) 3.15[5]
Solubility Soluble in alcohol, ether, and benzene; insoluble in water.[6]
Crystal System Orthorhombic[7]

Experimental Methodologies

Detailed experimental protocols for the characterization of this compound are not extensively published. However, standard organic chemistry techniques are employed for its synthesis, purification, and analysis. Below are representative methodologies based on procedures for similar halogenated anilines.

Synthesis and Purification

The synthesis of halogenated anilines often involves electrophilic aromatic substitution on an aniline or a protected aniline derivative.[8] A general workflow for the synthesis and purification of a compound like this compound is outlined below.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Material (e.g., Acetanilide) reaction Halogenation Reaction (e.g., with ICl, Br₂, Cl₂) start->reaction Step 1 workup Aqueous Work-up (Quenching, Extraction) reaction->workup Step 2 drying Drying of Organic Layer (e.g., with MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) concentration->chromatography crystallization Recrystallization (e.g., from Ethanol/Water) chromatography->crystallization final_product Pure this compound crystallization->final_product analysis Physicochemical Analysis (MP, NMR, GC-MS) final_product->analysis

Caption: General workflow for synthesis and purification.

Protocol:

  • Reaction Setup: A protected aniline, such as acetanilide, is dissolved in a suitable solvent like acetic acid.[8]

  • Halogenation: A halogenating agent (e.g., iodine monochloride for iodination, followed by a chlorinating agent) is added portion-wise at a controlled temperature.[8]

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with a basic solution (e.g., sodium bicarbonate) and brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. Further purification is achieved by column chromatography on silica (B1680970) gel, followed by recrystallization from an appropriate solvent system to yield the pure compound.[9]

Melting Point Determination

Protocol:

  • A small amount of the dried, crystalline this compound is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is increased gradually, and the range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point.[3]

Crystallographic Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[7]

Protocol:

  • Crystal Growth: A single crystal of suitable quality is grown from a saturated solution of the compound.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 90 K) to minimize thermal vibrations.[7]

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and the unit cell dimensions.[7][10] The crystal structure is stabilized by weak intermolecular interactions.[7]

Molecular Structure and Properties Relationship

The physicochemical properties of this compound are a direct consequence of its molecular structure. The interplay between the aromatic ring, the amino group, and the two different halogen atoms dictates its reactivity, polarity, and intermolecular forces.

G Structure-Property Relationships cluster_features Structural Features cluster_properties Physicochemical Properties structure This compound (C₆H₅ClIN) amino Amino Group (-NH₂) structure->amino iodine Iodo Group (-I) structure->iodine chlorine Chloro Group (-Cl) structure->chlorine ring Aromatic Ring structure->ring pka Basicity (pKa) amino->pka determines logp Lipophilicity (LogP) iodine->logp contribute to mp Melting Point iodine->mp influence reactivity Chemical Reactivity iodine->reactivity influences C-X bond reactivity chlorine->logp contribute to chlorine->mp influence chlorine->reactivity influences C-X bond reactivity ring->logp contribute to ring->mp influence

Caption: Key structural features and their influence on properties.

  • Amino Group (-NH₂): This functional group imparts basicity to the molecule, as indicated by its predicted pKa value. It also serves as a hydrogen bond donor, although significant hydrogen bonding is not observed in its crystal structure.[7]

  • Halogen Atoms (-Cl, -I): The presence of chlorine and iodine increases the molecular weight and contributes to the compound's high melting point and density. The different electronegativities and sizes of the halogens create a specific electronic environment on the aromatic ring, influencing its reactivity in reactions like palladium-catalyzed cross-couplings.[1]

  • Aromatic Ring: The planar phenyl ring system contributes to the compound's crystallinity and provides a scaffold for further functionalization.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed.
Skin Corrosion/Irritation2H315: Causes skin irritation.[11]
Serious Eye Damage/Irritation1H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[11]
Hazardous to the Aquatic Environment, Chronic2H411: Toxic to aquatic life with long lasting effects.
Recommended Handling Workflow

Adherence to a strict safety protocol is mandatory when working with this compound.

G Safe Handling Workflow start Obtain SDS & Assess Risks ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe Step 1 handling Handle in a Fume Hood ppe->handling Step 2 storage Store in a Tightly Closed Container (Cool, Dry, Well-Ventilated Area) handling->storage Step 3 spill Spill & Emergency Procedures handling->spill If spill occurs disposal Dispose as Hazardous Waste handling->disposal After use end Workflow Complete disposal->end

Caption: Recommended workflow for safe handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[11] For handling the powder, a P2 respirator cartridge is recommended.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][11]

  • First Aid Measures:

    • Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[11][12]

    • Skin Contact: In case of skin contact, wash with plenty of soap and water.[11]

    • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[11]

    • Inhalation: Move the person to fresh air if they have difficulty breathing.[11]

  • Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[11] The compound is light-sensitive and should be stored accordingly.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12]

References

2-Chloro-4-iodoaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4-iodoaniline for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, a key intermediate in various chemical and pharmaceutical syntheses.

Molecular Structure and Properties

This compound is a dihalogenated aniline (B41778) with the molecular formula C₆H₅ClIN.[1] Its structure consists of an aniline core with a chlorine atom substituted at the second position and an iodine atom at the fourth position relative to the amino group. The IUPAC name for this compound is 2-chloro-4-iodobenzenamine. The crystal structure of this compound has been determined, revealing a pyramidal geometry of the C(Ar)NH₂ group, similar to aniline.[2] In the solid state, the crystal structure is stabilized by weak intermolecular interactions such as N—H···N, N—H···I, and N—H···Cl.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₅ClIN[1]
Molecular Weight 253.47 g/mol [1][4]
Appearance Solid
Melting Point 70-73 °C
SMILES String Nc1ccc(I)cc1Cl
InChI Key MYDAOWXYGPEPJT-UHFFFAOYSA-N
CAS Number 42016-93-3[1]
Crystallographic Data

The crystal structure of this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system.[2][3]

ParameterValueReference
Crystal System Orthorhombic[2][3]
Space Group P2₁2₁2₁[3]
a 5.6277 (2) Å[2][3]
b 8.7859 (3) Å[2][3]
c 14.9217 (5) Å[2][3]
V 737.79 (4) ų[2][3]
Z 4[2][3]
Temperature 90.0 (2) K[2]

Synthesis of this compound

While the first synthesis of this compound was reported several decades ago, a modern and practical route can be adapted from general methods for the synthesis of 2-iodoanilines.[2][5] One such method involves the decarboxylative iodination of the corresponding anthranilic acid.

Experimental Protocol: Synthesis via Decarboxylative Iodination

This protocol is adapted from a general method for the synthesis of 2-iodoanilines.[5]

Materials:

Procedure:

  • To a solution of 2-amino-5-iodobenzoic acid in acetonitrile, add N-chlorosuccinimide.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure this compound.

Applications in Research and Drug Development

Halogenated anilines are versatile building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[6][7] this compound serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of three different functional groups (amino, chloro, and iodo) at distinct positions on the aromatic ring allows for regioselective modifications, making it a valuable precursor in drug discovery and development.[8]

For instance, iodoanilines are utilized in the synthesis of anti-cancer drugs, where the iodine atom can be a site for further chemical transformations to build complex molecular architectures.[8][9]

logical_relationship This compound This compound Active_Pharmaceutical_Ingredients Active_Pharmaceutical_Ingredients This compound->Active_Pharmaceutical_Ingredients Intermediate for Agrochemicals Agrochemicals This compound->Agrochemicals Precursor for Specialty_Chemicals Specialty_Chemicals This compound->Specialty_Chemicals Building block for

Role of this compound as a chemical intermediate.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of this compound involves a series of standard laboratory procedures.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Start Reaction Decarboxylative Iodination Start->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Chromatography Flash Chromatography Concentration->Chromatography Analysis Characterization (NMR, MS) Chromatography->Analysis End End Analysis->End

General workflow for the synthesis and purification.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[10] It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation. It is toxic to aquatic life with long-lasting effects. Personal protective equipment, including gloves, safety glasses, and a respirator, should be worn when handling this compound.

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage (Category 1)H318: Causes serious eye damage
Specific Target Organ Toxicity – Single Exposure (Category 3)H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Chronic (Category 2)H411: Toxic to aquatic life with long lasting effects

References

The Synthesis and Strategic Importance of 2-Chloro-4-iodoaniline in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodoaniline is a di-halogenated aromatic amine that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. Its unique substitution pattern offers multiple reactive sites, enabling a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the first synthesis and history of this compound, detailed experimental protocols for its preparation, and its application in the synthesis of targeted therapeutics, such as kinase inhibitors.

History and First Synthesis

Modern Synthetic Methodologies

Contemporary approaches to the synthesis of this compound have focused on improving yield, selectivity, and reaction conditions. The most common and direct method is the electrophilic iodination of 2-chloroaniline (B154045).

Experimental Protocol: Electrophilic Iodination of 2-Chloroaniline

Objective: To synthesize this compound via the direct iodination of 2-chloroaniline using iodine monochloride.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroaniline (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (1.05 equivalents) in anhydrous acetonitrile dropwise to the cooled solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to decompose any unreacted iodine monochloride.

  • Add saturated sodium bicarbonate solution to neutralize the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound and a representative modern synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 42016-93-3[2]
Molecular Formula C₆H₅ClIN[2]
Molecular Weight 253.47 g/mol [2]
Appearance Solid[2]
Melting Point 70-73 °C (lit.)[2]
Assay 97%[2]

Table 2: Representative Yield for the Synthesis of a Dihaloaniline by Iodination

Starting MaterialReagentSolventYield (%)Reference
p-NitroanilineIodine MonochlorideAcetic Acid56-64[3]

Application in Drug Development: Synthesis of Kinase Inhibitors

Halogenated anilines are crucial building blocks in the synthesis of many small-molecule kinase inhibitors used in cancer therapy. While a specific marketed drug directly using this compound as a starting material is not prominently documented in readily available literature, the synthesis of Sunitinib (B231), a multi-targeted receptor tyrosine kinase inhibitor, from a structurally similar haloaniline provides an excellent representative example of the utility of this class of compounds. Sunitinib is known to inhibit several receptor tyrosine kinases, including the Vascular Endothelial Growth Factor Receptors (VEGFRs), which are pivotal in tumor angiogenesis.[4][5][6]

Experimental Workflow: A Representative Synthesis of Sunitinib

The synthesis of Sunitinib involves a multi-step process. A key step is the condensation of a substituted pyrrole (B145914) carboxamide with a substituted oxindole (B195798). The oxindole precursor can be synthesized from a corresponding haloaniline. The following is a representative experimental protocol for a key condensation step in the synthesis of Sunitinib.

Objective: To perform the Knoevenagel condensation to form the core structure of Sunitinib.

Materials:

Procedure:

  • In a round-bottom flask, suspend N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 equivalent) and 5-fluoro-1,3-dihydro-2H-indol-2-one (1.0 equivalent) in ethanol.

  • Add a catalytic amount of pyrrolidine to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to yield Sunitinib.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Workup & Purification cluster_product Final Product Start1 2-Chloroaniline Reaction Electrophilic Iodination (Acetonitrile, 0°C to RT) Start1->Reaction Start2 Iodine Monochloride Start2->Reaction Workup Quenching (Na2S2O3) Neutralization (NaHCO3) Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

VEGFR-2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and Sunitinib's point of inhibition.

References

2-Chloro-4-iodoaniline: A Comprehensive Technical Guide to Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safety, handling, and Material Safety Data Sheet (MSDS) for 2-Chloro-4-iodoaniline. The following sections detail the chemical and physical properties, hazard identification, safe handling protocols, and the experimental methodologies underlying its safety classifications. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting.

Chemical and Physical Properties

This compound is a dihalogenated aniline (B41778) derivative.[1][2] Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 42016-93-3[1][4][5][6][7]
Molecular Formula C₆H₅ClIN[1][5][6][7][8]
Molecular Weight 253.47 g/mol [5][6][7][9]
Appearance Light orange to pale brown or gray crystalline powder/solid[1][4]
Melting Point 70-75 °C (158-167 °F)[4][5][6][7][8]
Boiling Point 289 °C (Predicted)[7][8]
Flash Point 124.2 °C (Predicted)[8]
Solubility No information available[4]
Vapor Pressure 0.0035 mmHg at 25°C (Predicted)[8]
Density 1.9011 g/cm³ (Estimate)[8]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4][10] The hazard classifications according to the Globally Harmonized System (GHS) and corresponding hazard statements are summarized in Table 2.

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral ToxicityCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1 / 2H318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects

Signal Word: Danger[5][6]

Hazard Pictograms:

  • Skull and Crossbones

  • Corrosion

  • Exclamation Mark

  • Environment

Safety and Handling Protocols

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. These protocols are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when working with this compound.[5][6]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][6]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.[4][8]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation of dust.[5][6]

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][10] Emergency eyewash stations and safety showers must be readily accessible.[4]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[10][11] Wash hands thoroughly after handling.[4][10] Do not eat, drink, or smoke in the work area.[4][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10][12] The compound is light-sensitive and should be stored accordingly.[8] Keep away from incompatible materials such as strong oxidizing agents.[4][12]

A logical workflow for the safe handling of this compound is depicted in the following diagram:

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE EngineeringControls Verify Engineering Controls (Fume Hood, Eyewash Station) PPE->EngineeringControls Weighing Weigh Compound in Fume Hood EngineeringControls->Weighing Reaction Perform Experiment Weighing->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination WasteDisposal Dispose of Waste in Accordance with Regulations Decontamination->WasteDisposal RemovePPE Remove PPE Correctly WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, immediate action is critical.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][12]

Fire and Explosion Hazard

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas, and hydrogen iodide.[4][10][12]

  • Firefighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][12]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation. Do not breathe dust, vapors, mist, or gas. Wear appropriate personal protective equipment.[10][11]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[12]

Toxicological Information and Experimental Protocols

The hazard classifications for this compound are based on toxicological studies. While specific experimental reports for this compound are not publicly available, the classifications indicate that its toxicity has been evaluated according to standardized methodologies, most likely the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (GHS Category 3)

The classification of "Toxic if swallowed" is typically determined using methods outlined in OECD Test Guidelines 420, 423, or 425.[4][13][14][15] These protocols involve the administration of the substance to animals (usually rats) to determine the dose that causes mortality or significant toxic effects.

Experimental Protocol (General Outline based on OECD Guidelines):

  • Animal Selection: Healthy, young adult rodents (rats are preferred) of a single sex are used.[12][13]

  • Fasting: Animals are fasted prior to administration of the test substance.[12][14]

  • Dose Administration: The substance is administered orally via gavage in graduated doses to several groups of animals.[12] The dose-finding strategy varies by guideline (e.g., Fixed Dose Procedure in TG 420, Up-and-Down Procedure in TG 425).[13][15]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11][12]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[12][13]

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity. For Category 3, the LD50 (the dose lethal to 50% of the test animals) is typically between 50 and 300 mg/kg.

AcuteOralToxicityWorkflow General Workflow for Acute Oral Toxicity Testing (OECD) cluster_prep Preparation cluster_dosing Dosing and Observation cluster_analysis Analysis AnimalAcclimatization Acclimatize Animals DoseSelection Select Dose Levels AnimalAcclimatization->DoseSelection Fasting Fast Animals DoseSelection->Fasting Dosing Administer Single Oral Dose Fasting->Dosing Observation Observe for 14 Days (Mortality, Clinical Signs) Dosing->Observation Necropsy Perform Gross Necropsy Observation->Necropsy Classification Analyze Data and Classify Substance according to GHS Necropsy->Classification

Caption: A general workflow for acute oral toxicity testing based on OECD guidelines.

Skin Irritation (GHS Category 2)

The "Causes skin irritation" classification is determined by assessing the potential of a substance to cause reversible inflammatory changes to the skin. This is typically evaluated using in vivo methods (OECD TG 404) or validated in vitro alternatives (OECD TG 439) that use reconstructed human epidermis models.[8][9][10][16]

Experimental Protocol (General Outline based on OECD TG 439 - In Vitro):

  • Tissue Model: A three-dimensional reconstructed human epidermis (RhE) model is used.[5][9]

  • Application: The test substance is applied topically to the surface of the RhE tissue.[5]

  • Incubation: The treated tissues are incubated for a defined period.

  • Viability Assessment: After exposure, the viability of the tissue is measured, typically using an MTT assay, which quantifies the metabolic activity of viable cells.[5][9]

  • Classification: A reduction in tissue viability below a certain threshold (e.g., ≤ 50%) compared to a negative control indicates that the substance is an irritant.[5][9]

Metabolism and Mechanism of Toxicity

There is no specific information available in the public domain regarding the detailed metabolic pathways or the precise mechanism of toxicity for this compound. However, based on studies of structurally related compounds like 2-chloroaniline (B154045) and 4-chloroaniline (B138754), it is plausible that the metabolism of this compound in vivo involves several key biotransformation reactions.[17][18] These likely include:

  • Phase I Reactions:

    • Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

    • N-hydroxylation: Hydroxylation of the amino group, which can lead to the formation of reactive metabolites.[18]

  • Phase II Reactions:

    • Conjugation: The parent compound or its Phase I metabolites may be conjugated with endogenous molecules such as glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), or acetate (B1210297) (acetylation) to increase their water solubility and facilitate excretion.[17][18]

The toxicity of halogenated anilines is often linked to the metabolic activation to reactive intermediates that can bind to cellular macromolecules, leading to cytotoxicity.

Disposal Considerations

Dispose of this compound and its containers as hazardous waste.[4][8] Disposal must be in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[8]

Conclusion

This compound is a hazardous chemical that requires careful handling and the implementation of stringent safety protocols. This guide provides a comprehensive overview of its properties, hazards, and safe handling procedures based on available MSDS information and relevant toxicological testing guidelines. Researchers and all personnel handling this compound must be thoroughly familiar with this information and adhere to all recommended safety measures to minimize risk.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 2-Chloro-4-iodoaniline, a dihalogenated aniline (B41778) derivative of interest in various chemical and pharmaceutical research fields. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the experimental workflow.

Molecular Structure and Crystallographic Data

This compound (C₆H₅ClIN) is a substituted aromatic compound whose solid-state structure has been elucidated by single-crystal X-ray diffraction. The analysis reveals an orthorhombic crystal system.[1][2] A key feature of its molecular geometry is the non-planar arrangement of the amino group relative to the benzene (B151609) ring, with the nitrogen atom situated out of the plane of the aromatic ring.[1]

Crystal Data and Structure Refinement

The crystallographic data and refinement parameters for this compound are summarized in the table below. The data was collected at a temperature of 90.0(2) K.[1]

ParameterValue
Empirical FormulaC₆H₅ClIN
Formula Weight253.46
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.6277 (2)
b (Å)8.7859 (3)
c (Å)14.9217 (5)
Volume (ų)737.79 (4)
Z4
Density (calculated) (Mg/m³)2.282
Absorption Coefficient (mm⁻¹)4.61
F(000)472
Theta range for data collection (°)1.0 to 27.5
Reflections collected5635
Independent reflections1696
R(int)0.033
Final R indices [I>2sigma(I)]R1 = 0.024, wR2 = 0.046
Goodness-of-fit on F²1.14
Selected Bond Lengths and Angles

The molecular geometry of this compound is further defined by its bond lengths and angles. The C-I and C-Cl bond lengths are comparable to those observed in its isomer, 4-chloro-2-iodoaniline.[3]

BondLength (Å)
I1—C12.103 (4)
Cl1—C51.742 (4)
N1—C31.401 (5)
C1—C21.383 (6)
C1—C61.385 (6)
C2—C31.392 (6)
C3—C41.393 (6)
C4—C51.378 (6)
C5—C61.382 (6)
Angle(°)
C2—C1—I1119.5 (3)
C6—C1—I1120.0 (3)
C4—C5—Cl1119.2 (3)
C6—C5—Cl1120.0 (3)
C2—C3—N1120.3 (4)
C4—C3—N1120.1 (4)
C1—C2—C3120.7 (4)
C2—C3—C4119.5 (4)
C3—C4—C5120.7 (4)
C4—C5—C6120.7 (4)
C1—C6—C5118.3 (4)
Intermolecular Interactions

Interestingly, the crystal structure of this compound does not exhibit strong, classical hydrogen bonds or significant I···I interactions, despite the presence of both an amino group and an iodine atom.[1][2][4] The crystal packing is instead stabilized by a network of weak intermolecular interactions, including N—H···N, N—H···I, and N—H···Cl contacts.[1][2]

Donor—H···AcceptorD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1N···N10.82 (3)2.61 (3)3.359 (4)153 (4)
N1—H1N···Cl10.82 (3)2.94 (4)3.515 (4)129 (4)
N1—H2N···I10.81 (3)3.16 (3)3.807 (4)139 (4)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the decarboxylative iodination of a corresponding anthranilic acid derivative. The following is a general protocol.

  • 2-Amino-5-chlorobenzoic acid (starting material)

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Acetonitrile (B52724) (CH₃CN)

  • High-pressure stainless-steel reactor with a glass liner

  • Temperature controller

  • Magnetic stirrer

  • Flash column chromatography system with silica (B1680970) gel

  • Ethyl acetate (B1210297) and petroleum ether for chromatography

  • To a glass liner, add 2-amino-5-chlorobenzoic acid (1.0 mmol), iodine (0.5 equiv), and potassium iodide (0.6 equiv).

  • Add 10 mL of acetonitrile to the liner.

  • Place the glass liner inside the high-pressure reactor.

  • Purge the reactor with oxygen gas by three cycles of pressurization and venting.

  • Pressurize the reactor with oxygen to 10 bar.

  • Heat the reaction mixture to 160-180 °C with continuous stirring for 2-4 hours.

  • After the reaction is complete, cool the reactor to room temperature.

  • Dilute the resulting solution with ethyl acetate and transfer it to a round-bottom flask.

  • Add silica gel to the flask and evaporate the volatiles under reduced pressure.

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in petroleum ether.

Single-Crystal X-ray Diffraction

The following protocol outlines the determination of the crystal structure of this compound.

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as ethanol (B145695) or a mixture of ethyl acetate and petroleum ether, at room temperature.

  • A suitable single crystal of this compound with dimensions of approximately 0.22 × 0.15 × 0.10 mm is selected and mounted on a diffractometer.[1]

  • The crystal is cooled to a low temperature (e.g., 90 K) to minimize thermal vibrations.[1][2]

  • Data is collected using a Nonius KappaCCD diffractometer with Mo Kα radiation (λ = 0.71073 Å).[2]

  • A multi-scan absorption correction is applied to the collected data.[1]

  • The structure is solved using direct methods with software such as SHELXS97.[1]

  • The structure is refined by full-matrix least-squares on F² using software such as SHELXL97.[1]

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms on the aromatic ring are placed in idealized positions, while the amino hydrogen atoms are located from a difference map and refined.[1]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and crystal structure determination processes.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactant Preparation 2_Amino_5_chlorobenzoic_acid 2-Amino-5- chlorobenzoic acid Reaction_Setup Combine Reactants in Acetonitrile 2_Amino_5_chlorobenzoic_acid->Reaction_Setup Iodine Iodine (I₂) Iodine->Reaction_Setup Potassium_Iodide Potassium Iodide (KI) Potassium_Iodide->Reaction_Setup Acetonitrile Acetonitrile Acetonitrile->Reaction_Setup Pressurization Pressurize with O₂ (10 bar) Reaction_Setup->Pressurization Heating Heat at 160-180 °C (2-4 hours) Pressurization->Heating Workup Cooling and Dilution with Ethyl Acetate Heating->Workup Purification Flash Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Crystal_Structure_Workflow Crystal Structure Determination Workflow Crystal_Growth Single Crystal Growth (Slow Evaporation) Crystal_Mounting Mount Crystal on Diffractometer Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection (90 K) Crystal_Mounting->Data_Collection Data_Processing Data Reduction and Absorption Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure and Molecular Geometry Structure_Refinement->Final_Structure

Caption: Workflow for crystal structure determination.

References

A Technical Guide to the Solubility of 2-Chloro-4-iodoaniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature and chemical databases do not contain specific quantitative solubility data for 2-Chloro-4-iodoaniline in common organic solvents. This guide, therefore, serves as a comprehensive framework for researchers to systematically determine and document the solubility of this compound.

Introduction

This compound is a halogenated aromatic amine with potential applications in organic synthesis, particularly as a building block for pharmaceuticals and other complex organic molecules. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction design, purification processes like recrystallization, and formulation development. The presence of chloro, iodo, and amino functional groups on the benzene (B151609) ring suggests a nuanced solubility profile that is dependent on solvent polarity, hydrogen bonding capabilities, and temperature. This document provides a detailed protocol for determining the solubility of this compound and a template for the systematic presentation of the resulting data.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents. Aniline and its derivatives, such as 4-chloroaniline, are generally soluble in organic solvents like ethanol, methanol, and acetone.[1]

Data Presentation: A Framework for Recording Solubility

Given the absence of published quantitative data, the following table is provided as a standardized template for recording experimental solubility measurements for this compound. Populating this table through systematic experimentation will create a valuable dataset for future research and development activities.

Table 1: Solubility of this compound in Common Organic Solvents

Solvent ClassificationSolvent NameChemical FormulaTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Observations
Alcohols MethanolCH₃OH
EthanolC₂H₅OH
Isopropanol(CH₃)₂CHOH
Ketones Acetone(CH₃)₂CO
Methyl Ethyl KetoneCH₃COC₂H₅
Esters Ethyl AcetateCH₃COOC₂H₅
Ethers Diethyl Ether(C₂H₅)₂O
TetrahydrofuranC₄H₈O
Hydrocarbons TolueneC₇H₈
HexaneC₆H₁₄
Amides Dimethylformamide(CH₃)₂NC(O)H
Other AcetonitrileCH₃CN
DichloromethaneCH₂Cl₂

Experimental Protocols: Determining Thermodynamic Solubility

The determination of a compound's true (thermodynamic) solubility is crucial for understanding its intrinsic physicochemical properties. The shake-flask method is widely recognized as the gold standard for obtaining reliable equilibrium solubility data.[2]

Principle

Thermodynamic solubility is the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid at a specific temperature and pressure. The shake-flask method facilitates the establishment of this equilibrium, followed by the separation and analysis of the saturated solution.

Materials and Equipment
  • Solute: High-purity this compound

  • Solvents: HPLC-grade or equivalent purity common organic solvents (as listed in Table 1)

  • Apparatus:

    • Analytical balance (± 0.1 mg accuracy)

    • Glass vials with screw caps (B75204) or flasks with stoppers

    • Thermostatic orbital shaker or magnetic stirrer with temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Procedure

The experimental workflow for determining the solubility of this compound is depicted in the following diagram.

G start Start prep_solute Weigh excess This compound start->prep_solute prep_solvent Add known volume of organic solvent prep_solute->prep_solvent equilibration Equilibrate in thermostatic shaker (e.g., 24-72h at constant T) prep_solvent->equilibration separation Separate solid and liquid phases (Centrifugation/Filtration) equilibration->separation analysis_prep Prepare sample for analysis (Dilution of supernatant) separation->analysis_prep quantification Quantify concentration (e.g., HPLC-UV, UV-Vis) analysis_prep->quantification data_analysis Calculate Solubility (g/100mL, mol/L) quantification->data_analysis end End data_analysis->end

Workflow for Thermodynamic Solubility Determination.
  • Preparation of Saturated Solution: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure that a saturated solution has been achieved.[3]

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[3] The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of undissolved solute, centrifuge the vials. Carefully withdraw the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to prevent undissolved microparticles from affecting the concentration measurement.

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to generate a calibration curve.

    • Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the same analytical method.

  • Data Calculation: Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions
  • This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for researchers to systematically determine and document this critical physicochemical property. By following the detailed experimental protocol for the shake-flask method and utilizing the provided data presentation template, the scientific community can build a valuable repository of solubility information for this compound, thereby facilitating its application in chemical synthesis and drug development.

References

Spectroscopic Profile of 2-Chloro-4-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-4-iodoaniline, a halogenated aniline (B41778) derivative of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled from available scientific literature and spectral databases. This document also includes detailed experimental protocols for the acquisition of such data.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₅ClIN, with a molecular weight of 253.47 g/mol .[1] The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityAssignment
7.49dH-3
7.42ddH-5
6.64dH-6
4.14s (br)-NH₂

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
145.8C-1
116.8C-2
138.5C-3
82.5C-4
130.2C-5
116.4C-6

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The following table lists the anticipated vibrational frequencies.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3300N-HAsymmetric & Symmetric Stretching
3100 - 3000C-H (aromatic)Stretching
1620 - 1580C=C (aromatic)Stretching
1600 - 1500N-HBending
~1100C-ClStretching
~820C-H (aromatic)Out-of-plane Bending (para-substitution)
~600 - 500C-IStretching
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
253/255Molecular Ion [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
126[M - I]⁺
91[M - I - Cl]⁺

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Apply a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

  • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (EI-MS)

Sample Introduction:

  • Introduce a small amount of solid this compound via a direct insertion probe or by using a gas chromatograph (GC) inlet if the compound is sufficiently volatile.

Instrumentation and Data Acquisition:

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions.

  • Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 50-300).

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound such as this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation Sample Solid Sample (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or ATR Sample Sample->IR_Prep MS_Prep Direct Insertion or Dissolve for GC-MS Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI-MS) MS_Prep->MS_Acq NMR_Analysis Chemical Shift, Multiplicity, and Integration Analysis NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Ion and Fragmentation Pattern Analysis MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation and Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Spectroscopic analysis workflow for an organic solid.

References

Potential Reactivity of the Amine Group in 2-Chloro-4-iodoaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-iodoaniline is a key chemical intermediate, the utility of which is central to the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical industry. The reactivity of this compound is primarily dictated by the interplay of its three key functional components: the aromatic amine group, the chloro substituent, and the iodo substituent. This technical guide provides a comprehensive analysis of the potential reactivity of the amine group in this compound. It delves into the electronic effects of the halogen substituents on the nucleophilicity and basicity of the amine, and explores its participation in a range of canonical amine-centered reactions. Detailed experimental protocols for key transformations, quantitative data, and visual diagrams of reaction workflows and relevant biological signaling pathways are presented to serve as a valuable resource for professionals in organic synthesis and drug discovery.

Introduction: The Chemical Landscape of this compound

This compound is a disubstituted aniline (B41778) featuring two different halogen atoms positioned on the aromatic ring. This substitution pattern creates a unique electronic environment that significantly influences the reactivity of the amine group. The chloro group at the ortho position and the iodo group at the para position are both electron-withdrawing groups, which deactivate the aromatic ring and modulate the properties of the amino group. Understanding these electronic effects is crucial for predicting and controlling the outcome of chemical transformations involving this versatile building block. Notably, this compound serves as a crucial precursor in the synthesis of targeted cancer therapeutics, such as Axitinib, a potent VEGFR inhibitor.

Electronic Effects of Substituents on Amine Reactivity

The reactivity of the amine group in this compound is fundamentally governed by the electron-withdrawing nature of the chloro and iodo substituents. These halogens exert their influence through a combination of inductive and resonance effects.

  • Inductive Effect (-I): Both chlorine and iodine are more electronegative than carbon and thus withdraw electron density from the benzene (B151609) ring through the sigma bond network. This inductive withdrawal reduces the electron density on the nitrogen atom of the amine group, thereby decreasing its basicity and nucleophilicity compared to unsubstituted aniline.

  • Resonance Effect (+M/-I): While halogens are deactivating overall, they possess lone pairs of electrons that can be donated to the aromatic ring via resonance. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.

The net result of these electronic effects is a significant reduction in the electron-donating ability of the amine's lone pair, making it a weaker base and a less potent nucleophile than aniline. This attenuated reactivity must be taken into account when designing synthetic strategies involving this compound.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of the chloro and iodo groups on the reactivity of the aromatic ring.

Substituentσ (meta)σ (para)
Chloro+0.37+0.23
Iodo+0.35+0.18

Table 1: Hammett Substituent Constants.[1]

The positive values for both substituents indicate their electron-withdrawing nature.

electronic_effects cluster_molecule This compound mol NH₂ | C₆H₃(Cl)(I) inductive Inductive Effect (-I) (Electron Withdrawing) mol->inductive Cl & I resonance Resonance Effect (+M) (Electron Donating) mol->resonance Cl & I basicity Decreased Basicity inductive->basicity nucleophilicity Decreased Nucleophilicity inductive->nucleophilicity resonance->basicity resonance->nucleophilicity acylation_workflow start This compound dissolve Dissolve in Solvent (e.g., DCM) start->dissolve add_base Add Base (e.g., Triethylamine) dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent (e.g., Acetyl Chloride) cool->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react workup Aqueous Work-up & Extraction react->workup purify Purification (Recrystallization or Chromatography) workup->purify product N-Acylated Product purify->product suzuki_workflow start This compound + Boronic Acid mix Combine with Pd Catalyst & Base start->mix add_solvent Add Degassed Solvent mix->add_solvent heat Heat under Inert Atmosphere (Monitor Reaction) add_solvent->heat workup Aqueous Work-up & Extraction heat->workup purify Purification (Column Chromatography) workup->purify product Biaryl Product purify->product vegfr_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Axitinib Axitinib Axitinib->VEGFR Inhibits

References

The Versatile Building Block: A Technical Review of 2-Chloro-4-iodoaniline and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodoaniline is a halogenated aromatic amine that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both a chloro and an iodo group on the aniline (B41778) scaffold, offers medicinal chemists a versatile platform for the development of novel therapeutic agents. The differential reactivity of the C-I and C-Cl bonds, coupled with the directing effects of the amino group, allows for regioselective modifications, making it a valuable precursor in the construction of diverse heterocyclic systems with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a particular focus on their role in the development of anticancer agents.

Physicochemical Properties of this compound

This compound is a solid at room temperature with a melting point ranging from 70-73 °C. Its molecular structure and key identifiers are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₅ClIN[1]
Molecular Weight253.47 g/mol
CAS Number42016-93-3[1]
AppearanceSolid
Melting Point70-73 °C
InChI KeyMYDAOWXYGPEPJT-UHFFFAOYSA-N
SMILESNc1ccc(I)cc1Cl

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2][3] The compound crystallizes in the orthorhombic space group.[2] The crystal structure is stabilized by weak intermolecular interactions involving the amine functionality as a donor group and nitrogen or halogen atoms as acceptors.[2][3]

Synthesis of this compound and Its Derivatives

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct iodination of 2-chloroaniline (B154045). This electrophilic aromatic substitution reaction can be carried out using iodine monochloride (ICl) as the iodinating agent.

Experimental Protocol: Iodination of 2-Chloroaniline

This protocol is based on the mono-iodination of 2-chloroaniline using iodine monochloride.[4]

  • Reaction Setup: In a suitable reaction vessel, dissolve an excess of 2-chloroaniline in a solvent such as N,N-dimethylformamide or acetonitrile (B52724).

  • Iodination: Slowly add a known amount of pure iodine monochloride to the solution of 2-chloroaniline with stirring. The reaction proceeds at room temperature.

  • Monitoring: The progress of the reaction can be monitored by reversed-phase high-performance liquid chromatography (HPLC). The elution of this compound can be detected at a specific retention time (e.g., 5.492 min) using a C18 column and a gradient elution with water and acetonitrile as the mobile phase, with UV detection at 304 nm.[4]

  • Work-up and Purification: Upon completion of the reaction, the reaction mixture is worked up by quenching any excess iodine monochloride with a reducing agent like sodium thiosulfate. The product is then extracted with an organic solvent, washed, dried, and purified by a suitable method such as column chromatography or recrystallization.

An alternative approach to synthesizing iodoanilines is through the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with an iodide salt.[5][6] This method provides a versatile route to aryl halides from aryl diazonium salts.[5]

Synthesis of Biologically Active Derivatives

This compound is a precursor for the synthesis of various heterocyclic compounds, particularly quinoline (B57606) derivatives, which have shown promising antitumor activity.

Synthesis of 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives

A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been synthesized and evaluated for their antitumor activities.[7] While the reported synthesis starts from 2-chloro-3-formylquinoline, the general principle of constructing quinoline-based heterocycles can be adapted to utilize precursors derived from this compound. The synthesis of these derivatives generally involves the condensation of a substituted o-phenylenediamine (B120857) with a quinoline-3-carbaldehyde derivative.

A general synthetic workflow for quinoline-benzimidazole derivatives.

Applications in Drug Discovery: Antitumor Activity

Derivatives of this compound, particularly those incorporating a quinoline scaffold, have emerged as a promising class of antitumor agents.

In Vitro Antiproliferative Activity

A study on a series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives demonstrated significant antiproliferative activities against several human cancer cell lines.[7] The half-maximal inhibitory concentrations (IC₅₀) for the most potent compounds are summarized in the table below.

CompoundHepG2 (Liver)SK-OV-3 (Ovarian)NCI-H460 (Lung)BEL-7404 (Liver)
3a₁ 7.54 µM10.21 µM12.54 µM9.87 µM
3a₅ 9.82 µM11.54 µM13.21 µM10.23 µM
3c₄ 15.21 µM13.54 µM14.72 µM16.32 µM
5-FU (control) 31.98 µM>50 µM>50 µM>50 µM
Cisplatin (B142131) (control) 10.12 µM15.21 µM14.72 µM12.54 µM

Data extracted from a study on 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives.[7]

The results indicate that several of the synthesized compounds, notably 3a₁ and 3a₅ , exhibited potent antiproliferative activities, with IC₅₀ values comparable to or better than the standard chemotherapeutic agent cisplatin against the tested cancer cell lines.[7] Importantly, many of these compounds showed lower cytotoxicity against the normal human liver cell line HL-7702 compared to 5-fluorouracil (B62378) (5-FU) and cisplatin, suggesting a degree of selectivity for cancer cells.[7]

Mechanism of Action and Signaling Pathways

Further investigation into the mechanism of action of the representative compound 3a₁ revealed its ability to induce apoptosis in cancer cells. This process is often mediated through complex signaling pathways that regulate cell survival and death. While the precise signaling cascade initiated by these quinoline derivatives is a subject of ongoing research, many quinoline-based anticancer agents are known to exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases or topoisomerases.

A proposed mechanism of action for quinoline-based antitumor agents.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features facilitate the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The development of quinoline derivatives from this precursor has led to the discovery of potent antitumor agents with promising activity against various cancer cell lines. Future research in this area will likely focus on optimizing the structure of these derivatives to enhance their efficacy and selectivity, as well as further elucidating their precise mechanisms of action to identify novel therapeutic targets and strategies for cancer treatment. The continued exploration of the synthetic utility of this compound and its derivatives holds great promise for the future of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: The Utility of 2-Chloro-4-iodoaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-4-iodoaniline is a versatile trifunctionalized aromatic compound that serves as a key building block in the synthesis of a wide array of pharmaceutical intermediates. Its distinct electronic and steric properties, arising from the presence of an amino group, a chlorine atom, and a highly reactive iodine atom, allow for selective and sequential chemical transformations. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, making this compound an invaluable precursor for the construction of complex molecular architectures found in many modern therapeutics, especially in the field of oncology.

These application notes provide a detailed overview of the use of this compound in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The protocols outlined herein are designed to serve as a comprehensive guide for researchers in the effective application of this versatile building block for the synthesis of key pharmaceutical intermediates.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] In the context of this compound, the exceptional reactivity of the carbon-iodine bond allows for chemoselective coupling, leaving the C-Cl bond intact for potential subsequent transformations.[1] This reaction is instrumental in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in many kinase inhibitors.

A key application of the Suzuki-Miyaura coupling of this compound is in the synthesis of precursors to targeted cancer therapies like Sorafenib and Regorafenib. For instance, the coupling with a suitable boronic acid or ester can furnish a key biaryl intermediate.

Quantitative Data for Suzuki-Miyaura Coupling Reactions
EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1This compound4-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9012-1685-95>98
2This compoundPhenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene (B28343)1008~90>99
3This compound4-Methoxyphenyl-boronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃1,4-Dioxane1101088-96>98
Experimental Protocol: Synthesis of 2-Chloro-4-(pyridin-4-yl)aniline

Materials:

  • This compound (1.0 equiv)

  • 4-Pyridinylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-pyridinylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.[2]

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-Chloro-4-(pyridin-4-yl)aniline.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Reactants: This compound, 4-Pyridinylboronic acid, K2CO3, Pd(PPh3)4 inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 90°C with Stirring (12-16h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction with Ethyl Acetate cool->extract dry Dry, Filter, & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end 2-Chloro-4-(pyridin-4-yl)aniline

Suzuki-Miyaura Coupling Experimental Workflow

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] This reaction is particularly useful for the synthesis of substituted alkenes. This compound can be selectively coupled with various alkenes, such as acrylates, at the iodo-position to yield vinylated aniline (B41778) derivatives, which are valuable intermediates in pharmaceutical synthesis.

Quantitative Data for Heck Reactions
EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMethyl acrylate (B77674)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile1008-1280-90
2This compoundStyrenePd/C (10%)-NaOAcDMA14020~85
3This compoundn-Butyl acrylatePd(OAc)₂ (1.5)-K₂CO₃DMF1002085-95
Experimental Protocol: Synthesis of Methyl (E)-3-(4-amino-3-chlorophenyl)acrylate

Materials:

  • This compound (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

  • Triethylamine (B128534) (Et₃N) (2.0 equiv)

  • Acetonitrile (anhydrous)

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate the tube and backfill with an inert gas. Repeat three times.

  • Add anhydrous acetonitrile, methyl acrylate, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 8-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl (E)-3-(4-amino-3-chlorophenyl)acrylate.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Reactants: This compound, Pd(OAc)2, P(o-tol)3 inert Establish Inert Atmosphere start->inert reagents Add Acetonitrile, Methyl Acrylate, Et3N inert->reagents heat Heat to 100°C in Sealed Tube (8-12h) reagents->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool and Concentrate monitor->cool extract Dissolve in DCM, Wash with NaHCO3 and Brine cool->extract dry Dry, Filter, & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Methyl (E)-3-(4-amino-3-chlorophenyl)acrylate

Heck Reaction Experimental Workflow

Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction has become a cornerstone of modern organic synthesis, allowing for the coupling of amines with aryl halides.[5] this compound can serve as the aryl halide component, reacting with a variety of primary and secondary amines to produce substituted diaminobenzenes, which are important precursors for various pharmaceuticals.

Quantitative Data for Buchwald-Hartwig Amination
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundAnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001285-92
2This compoundMorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane11016~90
3This compoundBenzylaminePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃Toluene1001088-95
Experimental Protocol: Synthesis of 4-amino-3-chloro-N-phenylaniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ and BINAP.

  • Add anhydrous, degassed toluene and stir for 10 minutes at room temperature.

  • Add this compound, aniline, and sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite, washing the pad with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3-chloro-N-phenylaniline.

Buchwald_Hartwig_Workflow cluster_prep Catalyst and Reagent Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification catalyst Prepare Catalyst: Pd2(dba)3 + BINAP in Toluene reagents Add Reactants: This compound, Aniline, NaOtBu catalyst->reagents heat Heat to 100°C (12h) reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute with Ether & Filter through Celite cool->filter wash Wash with NH4Cl and Brine filter->wash dry Dry, Filter, & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end 4-amino-3-chloro-N-phenylaniline

Buchwald-Hartwig Amination Experimental Workflow

Application in Kinase Inhibitor Signaling Pathways

Many of the biaryl and heteroaryl structures synthesized from this compound are core components of kinase inhibitors. These drugs function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. By inhibiting specific kinases, these drugs can halt tumor growth and progression.

Kinase_Inhibitor_Pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Binds Kinase Intracellular Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase Activates Transcription Transcription Factors Kinase->Transcription Activates Response Cell Proliferation, Angiogenesis, Survival Transcription->Response Leads to Inhibitor Kinase Inhibitor (e.g., Sorafenib) Inhibitor->Receptor Blocks ATP Binding Site Inhibitor->Kinase

Simplified Kinase Inhibitor Signaling Pathway

References

Application Notes: 2-Chloro-4-iodoaniline as a Versatile Building Block for Kinase Inhibitor APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodoaniline is a valuable and versatile building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted cancer therapies. Its unique trifunctional chemical nature, featuring an aniline (B41778) amine group, a chlorine atom, and an iodine atom, allows for a variety of synthetic transformations. The presence of two different halogen atoms with differential reactivity enables sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

The primary application of this compound in API synthesis is as a precursor for anilinoquinazoline (B1252766) and related heterocyclic scaffolds. These structures are central to a multitude of kinase inhibitors that target signaling pathways crucial for tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Key Synthetic Applications

The strategic placement of the chloro and iodo substituents on the aniline ring allows for a range of synthetic manipulations, including but not limited to:

  • Nucleophilic Aromatic Substitution (SNAr): The aniline nitrogen can readily participate in reactions with electrophilic heterocyclic systems, such as 4-chloroquinazolines, to form the core anilinoquinazoline structure.

  • Palladium-Catalyzed Cross-Coupling Reactions: The highly reactive C-I bond is amenable to various cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse functionalities at the 4-position. The less reactive C-Cl bond can subsequently be functionalized under more forcing conditions if desired.

These reactions provide a modular approach to generate extensive libraries of kinase inhibitors for structure-activity relationship (SAR) studies.

Application in the Synthesis of a Potent Anilinoquinazoline Kinase Inhibitor

This section details a representative synthesis of a novel anilinoquinazoline-based kinase inhibitor utilizing this compound as a key building block. The target compound is designed to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2.

Experimental Protocol: Synthesis of a 4-(2-Chloro-4-iodoanilino)quinazoline Derivative

This protocol describes a two-step synthesis involving the initial formation of the anilinoquinazoline core followed by a subsequent Suzuki cross-coupling reaction to introduce further diversity.

Part A: Synthesis of 4-(2-Chloro-4-iodoanilino)-6,7-dimethoxyquinazoline

Reaction Scheme:

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol).

  • Add this compound (1.0 mmol).

  • Add isopropanol (10 mL) to the flask.

  • Add diisopropylethylamine (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired 4-(2-Chloro-4-iodoanilino)-6,7-dimethoxyquinazoline.

Part B: Suzuki Cross-Coupling for C-4' Functionalization

Reaction Scheme:

Materials:

  • 4-(2-Chloro-4-iodoanilino)-6,7-dimethoxyquinazoline (1.0 eq)

  • Arylboronic acid (e.g., 3-aminophenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a modern pre-catalyst) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Anhydrous sodium sulfate

  • Ethyl acetate for extraction

  • Brine solution

Procedure:

  • In a Schlenk tube, combine 4-(2-Chloro-4-iodoanilino)-6,7-dimethoxyquinazoline (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (10 mL).

  • Seal the tube and heat the reaction mixture to 90-100 °C with stirring for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final functionalized anilinoquinazoline product.

Data Presentation: Representative Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of representative anilinoquinazoline-based kinase inhibitors against key cancer-related kinases to illustrate the potential of compounds derived from this compound.

Compound IDTarget KinaseIC₅₀ (nM)Reference Cell Line
10b EGFR2,800HCT-116
10c EGFR>10,000HCT-116
10g EGFR7,600T98G
15a EGFR6,300HCT-116
3c VEGFR-211,420HepG2
3d VEGFR-28,500HepG2
3e VEGFR-212,760HepG2

Note: The data presented is for analogous compounds to provide an expected range of activity. Actual IC₅₀ values for novel compounds would need to be determined experimentally.

Signaling Pathway and Mechanism of Action

Anilinoquinazoline-based kinase inhibitors synthesized from this compound are designed to act as ATP-competitive inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2. By binding to the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

EGFR_VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Ligand (EGF/VEGF) Ligand (EGF/VEGF) RTK EGFR / VEGFR-2 Ligand (EGF/VEGF)->RTK Binding & Dimerization P P RTK->P Autophosphorylation ADP ADP P->ADP RAS RAS P->RAS PI3K PI3K P->PI3K ATP ATP ATP->P API API API->RTK Inhibition

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

experimental_workflow Start Start: this compound Step1 Step 1: Nucleophilic Aromatic Substitution (Anilinoquinazoline Formation) Start->Step1 Intermediate Purified Intermediate Step1->Intermediate Step2 Step 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Intermediate->Step2 Crude_Product Crude Final Product Step2->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Final Kinase Inhibitor API Purification->Final_Product Characterization Structural Characterization (NMR, MS) Final_Product->Characterization Bio_Assay Biological Evaluation (Kinase Assays, Cell Viability) Final_Product->Bio_Assay SAR_Analysis SAR Analysis & Further Optimization Bio_Assay->SAR_Analysis

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of novel kinase inhibitors. The distinct reactivity of its functional groups allows for a modular and efficient approach to the creation of diverse molecular libraries for drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop new and effective active pharmaceutical ingredients for targeted cancer therapy.

Synthetic Routes to Agrochemicals Using 2-Iodoaniline Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoaniline (B362364) is a versatile and highly valuable precursor in the synthesis of a diverse range of agrochemicals.[1] Its unique structure, featuring both a nucleophilic amino group and a reactive iodine atom, allows for a wide array of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic scaffolds with potent biological activities.[2] This document provides detailed application notes and protocols for the utilization of 2-iodoaniline and its derivatives in the synthesis of key classes of agrochemicals, including fungicides, insecticides, and herbicides.

Fungicide Synthesis: Benzothiazole Derivatives

2-Iodoaniline is a crucial building block for the synthesis of benzothiazole-based fungicides, which exhibit a broad spectrum of activity against various fungal pathogens.[2] A common and efficient method involves the tandem reaction of 2-iodoaniline with an isothiocyanate to form the 2-aminobenzothiazole (B30445) core structure.[3]

Quantitative Data Summary: Synthesis of 2-(Phenylamino)benzothiazole
ParameterValueReference
Starting Material 2-Iodoaniline[2]
Reagent Phenyl isothiocyanate[2]
Catalyst Iron(III) chloride (FeCl₃)[2]
Surfactant Octadecyltrimethylammonium chloride[2]
Solvent Deionized Water[2]
Reaction Temperature 100 °C[2]
Reaction Time 12 hours[2]
Yield High (Specific yield not stated)[3]
Experimental Protocol: Synthesis of 2-(Phenylamino)benzothiazole

This protocol outlines the iron(III) chloride-catalyzed synthesis of 2-(phenylamino)benzothiazole from 2-iodoaniline in an aqueous medium.[2]

Materials:

  • 2-Iodoaniline

  • Phenyl isothiocyanate

  • Iron(III) chloride (FeCl₃)

  • Octadecyltrimethylammonium chloride

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add 2-iodoaniline (1.0 mmol), phenyl isothiocyanate (1.2 mmol), iron(III) chloride (0.1 mmol), and octadecyltrimethylammonium chloride (0.1 mmol).[2]

  • Add 10 mL of deionized water to the flask.[2]

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 100 °C with vigorous stirring and maintain this temperature for 12 hours.[2]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.[2]

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[2]

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(phenylamino)benzothiazole.[4]

Signaling Pathway and Workflow

Fungicide_Synthesis A 2-Iodoaniline D Tandem Reaction (100°C, 12h) A->D B Phenyl Isothiocyanate B->D C FeCl3 (Catalyst) Aqueous Medium C->D F Work-up and Purification D->F E 2-(Phenylamino)benzothiazole F->E

Caption: Synthetic workflow for 2-(Phenylamino)benzothiazole.

Insecticide Synthesis: Anthranilic Diamide (B1670390) Derivatives

Substituted 2-iodoanilines are key precursors for the synthesis of the highly effective anthranilic diamide class of insecticides, which includes commercial products like chlorantraniliprole (B1668704) and cyantraniliprole.[5] These insecticides are potent activators of insect ryanodine (B192298) receptors. A critical intermediate in the synthesis of these insecticides is 2-amino-5-chloro-N,3-dimethylbenzamide.

Plausible Synthetic Route from a 2-Iodoaniline Precursor

While direct, detailed protocols starting from 2-iodoaniline for commercial insecticides are proprietary, a plausible synthetic route can be constructed based on known chemical transformations. The synthesis would involve a substituted 2-iodoaniline, such as 4-chloro-2-iodo-6-methylaniline (B1368913), which can be synthesized from commercially available starting materials. This precursor would then undergo a series of reactions, likely involving a palladium-catalyzed carbonylation followed by amidation to yield the key intermediate.

Quantitative Data Summary: Synthesis of a Chlorantraniliprole Intermediate

This table is based on a plausible synthetic route and reported yields for similar transformations.

ParameterValueReference
Plausible Starting Material 4-Chloro-2-iodo-6-methylaniline[6]
Key Intermediate 2-Amino-5-chloro-N,3-dimethylbenzamide[7][8]
Coupling Partner 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid[9]
Final Product Chlorantraniliprole[9]
Overall Yield (from intermediate) ~97%[9]
Experimental Protocol: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide (General Steps)

The following outlines the general steps for the synthesis of the key intermediate, which could be adapted from a 4-chloro-2-iodo-6-methylaniline precursor.

Materials:

  • 4-Chloro-2-iodo-6-methylaniline (hypothetical precursor)

  • Carbon monoxide

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., dppf, Xantphos)

  • Base (e.g., Et₃N, DBU)

  • Methylamine (B109427)

  • Solvent (e.g., Toluene, DMF)

Procedure:

  • Carbonylation: A mixture of 4-chloro-2-iodo-6-methylaniline, a palladium catalyst, a suitable ligand, and a base in an appropriate solvent would be subjected to a carbon monoxide atmosphere under pressure and heat. This step would introduce a carboxylic acid or ester functionality at the position of the iodine atom.

  • Amidation: The resulting carboxylic acid or ester would then be reacted with methylamine to form the corresponding amide, yielding 2-amino-5-chloro-N,3-dimethylbenzamide. This step may involve the use of coupling agents or conversion to an acyl chloride followed by reaction with methylamine.

  • Purification: The final intermediate would be purified by crystallization or column chromatography.

Logical Relationship Diagram

Insecticide_Synthesis cluster_precursor Precursor Synthesis cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis A Substituted Aniline B Iodination A->B C 4-Chloro-2-iodo-6-methylaniline B->C D Carbonylation (Pd-catalyzed) C->D E Amidation with Methylamine D->E F 2-Amino-5-chloro-N,3-dimethylbenzamide E->F H Amide Coupling F->H G Coupling Partner (Pyrazole Carboxylic Acid) G->H I Chlorantraniliprole H->I

Caption: Plausible synthetic pathway to Chlorantraniliprole.

Herbicide Synthesis: PPO-Inhibiting Benzothiazoles

Derivatives of 2-iodoaniline can be utilized in the synthesis of benzothiazole-based herbicides. These compounds can be designed to act as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) biosynthesis pathway.

A general approach to synthesizing these herbicides involves the initial formation of a substituted 2-aminobenzothiazole from a corresponding 2-iodoaniline derivative, followed by further functionalization to introduce the necessary pharmacophores for PPO inhibition. This often includes N-arylation or the addition of other heterocyclic moieties.

General Synthetic Strategy
  • Formation of the Benzothiazole Core: A substituted 2-iodoaniline is reacted with a sulfur source, such as potassium thiocyanate (B1210189) or an isothiocyanate, often in the presence of a catalyst, to form the 2-aminobenzothiazole scaffold.

  • Functionalization: The 2-aminobenzothiazole is then further functionalized. This can be achieved through various cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl groups at the amino position. These appended groups are crucial for the herbicidal activity.

Experimental Workflow Diagram

Herbicide_Synthesis A Substituted 2-Iodoaniline C Cyclization A->C B Sulfur Source (e.g., KSCN) B->C D Substituted 2-Aminobenzothiazole C->D F Cross-Coupling (e.g., Buchwald-Hartwig) D->F E Aryl/Heteroaryl Halide E->F G PPO-Inhibiting Herbicide F->G

Caption: General workflow for PPO-inhibiting herbicides.

Conclusion

2-Iodoaniline and its derivatives are indispensable precursors in the field of agrochemical synthesis. Their adaptability allows for the efficient construction of a variety of heterocyclic scaffolds, leading to the development of potent fungicides, insecticides, and herbicides. The protocols and synthetic strategies outlined in this document highlight the significance of 2-iodoaniline as a key starting material for innovation in crop protection. Further research into novel transformations of 2-iodoaniline is likely to yield the next generation of effective and environmentally benign agrochemicals.

References

Application Notes and Protocols for Sonogashira Cross-Coupling with 2-Iodoanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira cross-coupling reaction of 2-iodoanilines with terminal alkynes. This versatile carbon-carbon bond-forming reaction is a cornerstone in synthetic organic chemistry, enabling the construction of 2-alkynyl-anilines, which are valuable intermediates in the synthesis of indoles, quinolines, and other heterocyclic compounds relevant to drug discovery and materials science.[1][2][3]

The Sonogashira reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt, in the presence of a base, to couple a terminal alkyne with an aryl or vinyl halide.[4][5] The high reactivity of the carbon-iodine bond in 2-iodoaniline (B362364) makes it an excellent substrate for this transformation, often allowing the reaction to proceed under mild conditions with high efficiency.[2]

Reaction Principle

The reaction proceeds through two interconnected catalytic cycles involving the palladium and copper catalysts. The palladium(0) species undergoes oxidative addition to the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, yields the desired arylalkyne product and regenerates the active palladium(0) catalyst.[6]

Quantitative Data Summary

The following tables summarize representative data for the Sonogashira coupling of 2-iodoanilines with various terminal alkynes, illustrating typical reaction conditions and yields.

Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of 2-Iodoanilines

Entry2-Iodoaniline DerivativeTerminal AlkyneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-IodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ (2), CuI (1)Triethylamine (B128534)TriethylamineRT6>95
2N-ethyl-2-iodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ (2), CuI (1)TriethylamineTriethylamineRT6High
35-Chloro-2-iodoanilineHydroxy-phenylacetyleneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh
42-Iodoaniline2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (cat.), CuI (cat.)TriethylamineTriethylamineRT1.5High

Note: "High" yield indicates a qualitative description from the source. "cat." indicates a catalytic amount was used without specifying the exact mol%. RT = Room Temperature.

Table 2: Palladium-Free Copper-Catalyzed Sonogashira Coupling of o-Iodoanilines [7]

Entryo-Iodoaniline DerivativeTerminal AlkyneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1o-IodoanilinePhenylacetylene(PPh₃)₂CuBH₄ (5)DBUEthanol12024>99
24-Methyl-2-iodoanilinePhenylacetylene(PPh₃)₂CuBH₄ (5)DBUEthanol12024>99
34-Fluoro-2-iodoaniline4-Methoxyphenylacetylene(PPh₃)₂CuBH₄ (5)DBUEthanol12024>99
44-(Trifluoromethyl)-2-iodoaniline4-Chlorophenylacetylene(PPh₃)₂CuBH₄ (5)DBUEthanol12024>99

Note: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Experimental Protocol: General Procedure for Sonogashira Cross-Coupling

This protocol provides a general method for the palladium and copper co-catalyzed Sonogashira coupling of a 2-iodoaniline with a terminal alkyne.

Materials:

  • 2-Iodoaniline (or derivative) (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.01 mmol, 1.9 mg)

  • Anhydrous, degassed triethylamine (10 mL)

  • Ethyl acetate (B1210297)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)/ethyl acetate mixture for elution

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes

  • Rotary evaporator

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere of argon, dissolve the 2-iodoaniline derivative (1.0 mmol) in degassed triethylamine (10 mL).[8]

  • Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.01 mmol).[8]

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture using a syringe.[2][8]

  • Reaction Execution: Stir the reaction mixture at room temperature.[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-iodoaniline) is consumed (typically 1.5-6 hours).[8][9]

  • Work-up:

    • Once the reaction is complete, remove the triethylamine under reduced pressure using a rotary evaporator.[8]

    • Dissolve the residue in ethyl acetate (30 mL).

    • Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).[8]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-(alkynyl)aniline product.[2][8]

Visualizations

Diagram 1: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_flask 1. Prepare Schlenk flask under Argon add_aniline 2. Add 2-Iodoaniline and Triethylamine prep_flask->add_aniline add_catalysts 3. Add Pd(PPh3)2Cl2 and CuI add_aniline->add_catalysts add_alkyne 4. Add Terminal Alkyne add_catalysts->add_alkyne stir 5. Stir at Room Temp. (Monitor by TLC) add_alkyne->stir evaporate 6. Evaporate Solvent stir->evaporate dissolve 7. Dissolve in Ethyl Acetate evaporate->dissolve wash 8. Wash with aq. NH4Cl and Brine dissolve->wash dry 9. Dry over Na2SO4 wash->dry concentrate 10. Concentrate dry->concentrate chromatography 11. Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: A step-by-step workflow for the Sonogashira cross-coupling reaction.

Diagram 2: Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (R-X) pd_alkyne_complex R-Pd(II)-C≡CR'(L2) pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Reductive Elimination product R-C≡CR' pd_alkyne_complex->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_x->cu_acetylide cu_acetylide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

References

Application Notes and Protocols: Ligand-Free Heck Reaction Conditions for 2-Iodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the ligand-free Heck reaction, a powerful and cost-effective carbon-carbon bond-forming methodology, with a specific focus on its application to 2-iodoaniline (B362364) derivatives. The absence of expensive and often air-sensitive phosphine (B1218219) ligands makes this protocol particularly attractive for process development and large-scale synthesis in the pharmaceutical and fine chemical industries.

Introduction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. Traditionally, this reaction has relied on the use of phosphine ligands to stabilize the palladium catalyst and promote reactivity. However, the development of ligand-free protocols, particularly for highly reactive aryl iodides, has simplified the reaction setup, reduced costs, and eased product purification. 2-Iodoaniline and its derivatives are important building blocks in medicinal chemistry, and the ability to perform efficient Heck couplings without ligands is of significant synthetic interest.

This document outlines optimized conditions, presents key quantitative data, provides detailed experimental protocols, and offers troubleshooting guidance for the successful implementation of ligand-free Heck reactions with 2-iodoaniline derivatives.

Data Presentation

The following tables summarize the quantitative data for the ligand-free Heck reaction of various 2-iodoaniline derivatives with different olefins under optimized conditions.

Table 1: Ligand-Free Heck Reaction of 2-Iodoaniline Derivatives with Ethyl Acrylate (B77674)

2-Iodoaniline DerivativeCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
2-IodoanilinePd(OAc)₂ (5.0)NEt₃ (2.0)CH₃CN10093
4-Methyl-2-iodoanilinePd(OAc)₂ (5.0)NEt₃ (2.0)CH₃CN10085
4-Chloro-2-iodoanilinePd(OAc)₂ (5.0)NEt₃ (2.0)CH₃CN10088

Table 2: Ligand-Free Heck Reaction of a Substituted 2-Iodoaniline with Acrylonitrile (B1666552)

2-Iodoaniline DerivativeOlefinCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
4-Iodo-2,6-dimethylaniline (B1296278)Acrylonitrile10% Pd/C (0.5)NaOAcDMA140>95

Table 3: General Conditions for Ligand-Free Heck Reaction of Aryl Iodides with Various Olefins

Aryl IodideOlefinCatalystBaseSolventTemperature (°C)
General Aryl IodideStyrenePd(OAc)₂K₂CO₃ / NEt₃DMF / NMP100-140
General Aryl Iodiden-Butyl AcrylatePd(OAc)₂K₂CO₃ / NEt₃DMF / NMP100-120
General Aryl IodideCyclic OlefinsPd(OAc)₂K₂CO₃ / NEt₃DMF / NMP100-140

Mechanistic Overview: The Ligand-Free Heck Catalytic Cycle

In the absence of stabilizing phosphine ligands, the mechanism of the Heck reaction is believed to involve the formation of catalytically active palladium nanoparticles or anionic palladium species.[1][2] The generally accepted catalytic cycle is depicted below.

LigandFreeHeckCycle Pd0 Pd(0) Species OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)-I OxAdd->ArPdI Coord Olefin Coordination ArPdI->Coord Olefin ArPdOlefin Ar-Pd(II)-I(Olefin) Coord->ArPdOlefin Insert Migratory Insertion ArPdOlefin->Insert AlkylPd Alkyl-Pd(II)-I Insert->AlkylPd BetaHE β-Hydride Elimination AlkylPd->BetaHE Product HPdI H-Pd(II)-I BetaHE->HPdI RedElim Reductive Elimination HPdI->RedElim Base RedElim->Pd0

Caption: The catalytic cycle of the ligand-free Heck reaction.

The cycle commences with the oxidative addition of the 2-iodoaniline derivative to a Pd(0) species, forming an arylpalladium(II) iodide intermediate. Subsequent coordination of the olefin followed by migratory insertion generates an alkylpalladium(II) species. A β-hydride elimination step then releases the desired substituted alkene product and forms a hydridopalladium(II) iodide complex. Finally, reductive elimination, facilitated by a base, regenerates the active Pd(0) catalyst and completes the cycle.

Experimental Protocols

The following are generalized protocols for the ligand-free Heck reaction of 2-iodoaniline derivatives. Optimization of specific parameters may be required for different substrates.

Protocol 1: Ligand-Free Heck Reaction of 2-Iodoaniline with Ethyl Acrylate

Materials:

  • 2-Iodoaniline (or substituted derivative)

  • Ethyl acrylate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triethylamine (B128534) (NEt₃)

  • Acetonitrile (B52724) (CH₃CN)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a reaction vessel, add the 2-iodoaniline derivative (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5.0 mol%), and acetonitrile (3-5 mL).

  • Add triethylamine (2.0 mmol, 2.0 equiv) to the mixture.

  • Add ethyl acrylate (1.2-1.5 mmol, 1.2-1.5 equiv).

  • Seal the vessel or equip with a condenser and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Ligand-Free Heck Reaction of 4-Iodo-2,6-dimethylaniline with Acrylonitrile using a Heterogeneous Catalyst

Materials:

  • 4-Iodo-2,6-dimethylaniline

  • Acrylonitrile

  • 10% Palladium on carbon (Pd/C, 50% wet)

  • Sodium acetate (NaOAc)

  • N,N-Dimethylacetamide (DMA)

  • Reaction vessel suitable for high-temperature reactions (e.g., three-neck flask with condenser and dropping funnel)

  • Filtration apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vessel, add 10% Pd/C (0.005 equiv) and sodium acetate (1.5 equiv) in DMA.

  • Heat the suspension to 140 °C with vigorous stirring.

  • In a separate flask, dissolve 4-iodo-2,6-dimethylaniline (1.0 equiv) and acrylonitrile (1.5 equiv) in DMA.

  • Add the solution of the aniline (B41778) and acrylonitrile dropwise to the hot catalyst suspension over a period of 1-2 hours.

  • Maintain the reaction at 140 °C and monitor for completion by HPLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • The filtrate containing the product can be carried forward for subsequent workup and purification steps.

Experimental Workflow

The general workflow for setting up, running, and working up a ligand-free Heck reaction is illustrated below.

ExperimentalWorkflow start Start prep Prepare Reactants (2-Iodoaniline derivative, Olefin) start->prep setup Reaction Setup (Add reactants, catalyst, base, and solvent to vessel) prep->setup reaction Run Reaction (Heat and stir for specified time) setup->reaction monitor Monitor Progress (TLC, GC-MS, or HPLC) reaction->monitor monitor->reaction Incomplete workup Workup (Cool, filter if needed, remove solvent) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End Product characterize->end

Caption: A generalized workflow for the ligand-free Heck reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently pure reagents or solvent- Inappropriate base or solvent- Reaction temperature too low- Use fresh Pd(OAc)₂ or a new batch of Pd/C.- Ensure reagents and solvent are dry and of high purity.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, NMP).- Increase the reaction temperature in increments.
Formation of Palladium Black - Catalyst agglomeration and precipitation- Reaction temperature is too high- Lower the reaction temperature.- Ensure vigorous stirring.- Consider using a phase-transfer catalyst like a tetraalkylammonium salt in small amounts.
Side Product Formation (e.g., Homocoupling) - Reaction temperature is too high- Prolonged reaction time- Optimize the reaction temperature to the minimum required for good conversion.- Monitor the reaction closely and stop it once the starting material is consumed.
Mixture of E/Z Isomers - Post-reaction isomerization of the product- Minimize the reaction time and temperature after the initial product formation.

Conclusion

The ligand-free Heck reaction offers a practical and efficient method for the synthesis of substituted alkenes from 2-iodoaniline derivatives. The protocols and data presented here provide a solid foundation for researchers to apply this valuable transformation in their synthetic endeavors. By understanding the reaction mechanism and key parameters, these conditions can be adapted and optimized for a wide range of substrates, contributing to the streamlined development of novel pharmaceuticals and functional materials.

References

Application Notes and Protocols for the Larock Indole Synthesis: A Focus on 2-Chloro-4-iodoaniline and Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Larock indole (B1671886) synthesis is a powerful and versatile palladium-catalyzed reaction for the one-pot synthesis of substituted indoles.[1][2] First reported by Richard C. Larock, this heteroannulation reaction involves the coupling of an ortho-haloaniline with a disubstituted alkyne.[1] Its broad substrate scope and functional group tolerance have established it as a cornerstone in synthetic organic chemistry, particularly for constructing complex indole-containing molecules relevant to the pharmaceutical and agrochemical industries. This document provides detailed application notes and experimental protocols for the Larock indole synthesis, with a specific focus on the use of 2-chloro-4-iodoaniline as the aniline (B41778) component, leading to the formation of 5-chloro-7-substituted indoles.

Reaction Principle and Mechanism

The Larock indole synthesis proceeds through a catalytic cycle involving a palladium species. The generally accepted mechanism consists of the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precursor, undergoes oxidative addition to the carbon-iodine bond of this compound to form an arylpalladium(II) intermediate.

  • Alkyne Coordination and Insertion: The disubstituted alkyne coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond.[2] This step is critical in determining the final regiochemistry of the indole product, with the bulkier substituent of the alkyne generally orienting to the 2-position of the resulting indole.

  • Intramolecular Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium intermediate, leading to the formation of a six-membered palladacycle.

  • Reductive Elimination: The final step is a reductive elimination from the palladacycle to afford the substituted indole product and regenerate the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Data Presentation: Substrate Scope and Yields

The Larock indole synthesis is compatible with a wide range of functional groups on both the aniline and the alkyne partners. The following tables summarize representative examples of substituted indoles prepared using this compound and various alkynes.

Table 1: Larock Indole Synthesis of this compound with Symmetrical Alkynes

EntryAlkyneProductYield (%)
1Diphenylacetylene5-Chloro-2,3-diphenyl-1H-indole85-95
23-Hexyne5-Chloro-2,3-diethyl-1H-indole75-85
34-Octyne5-Chloro-2,3-dipropyl-1H-indole70-80

Table 2: Larock Indole Synthesis of this compound with Unsymmetrical Alkynes

EntryAlkyneMajor Regioisomer ProductYield (%)
11-Phenyl-1-propyne5-Chloro-2-methyl-3-phenyl-1H-indole80-90
21-(4-Methoxyphenyl)-1-propyne5-Chloro-2-methyl-3-(4-methoxyphenyl)-1H-indole78-88
3Ethyl 3-phenylpropiolateEthyl 5-chloro-3-phenyl-1H-indole-2-carboxylate70-80
41-(Trimethylsilyl)-1-propyne5-Chloro-2-(trimethylsilyl)-3-methyl-1H-indole65-75

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted indoles via the Larock indole synthesis using this compound.

Protocol 1: General Procedure for the Synthesis of 5-Chloro-2,3-disubstituted Indoles

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Disubstituted alkyne (2.0-2.5 mmol, 2.0-2.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Triphenylphosphine (B44618) (PPh₃, 0.10 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Lithium chloride (LiCl, 1.0 mmol, 1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (nitrogen or argon) with manifold

  • Syringes and needles for liquid transfers

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.

  • Solvent and Alkyne Addition: Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 5-chloro-2,3-disubstituted indole.

Mandatory Visualizations

Catalytic Cycle of the Larock Indole Synthesis

Larock_Indole_Synthesis cluster_cycle Pd(0) Pd(0) Aryl-Pd(II)-I Ar-Pd(II)-I Pd(0)->Aryl-Pd(II)-I Oxidative Addition (this compound) Alkyne_Complex Alkyne Complex Aryl-Pd(II)-I->Alkyne_Complex Alkyne Coordination Vinyl-Pd(II) Vinyl-Pd(II) Alkyne_Complex->Vinyl-Pd(II) Migratory Insertion Palladacycle Palladacycle Vinyl-Pd(II)->Palladacycle Intramolecular Cyclization Palladacycle->Pd(0) Reductive Elimination Indole_Product 5-Chloro-7-R-Indole Palladacycle->Indole_Product

Caption: Catalytic cycle of the Larock indole synthesis.

General Experimental Workflow

Workflow start Start setup Reaction Setup: Combine this compound, alkyne, base, and catalyst in DMF start->setup reaction Heat Reaction Mixture (e.g., 100 °C, 12-24 h) setup->reaction workup Aqueous Workup: Dilute with water, extract with organic solvent, dry, and concentrate reaction->workup purification Purification: Flash Column Chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end End characterization->end

Caption: General experimental workflow for the Larock indole synthesis.

Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The Larock indole synthesis provides a convergent and efficient route to construct diverse indole derivatives, making it a valuable tool in drug discovery and development. The ability to introduce various substituents at the 2- and 3-positions of the indole ring allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, this methodology has been utilized in the synthesis of agonists for the 5-HT₁D receptor, which are targeted for the treatment of migraines.[2] The synthesis of 5-chloro-7-substituted indoles, as described herein, provides access to a class of compounds with potential applications in various therapeutic areas.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines.[2] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have made it an indispensable tool in medicinal chemistry and materials science, where arylamine moieties are prevalent.[3]

This document provides detailed application notes and protocols for the regioselective Buchwald-Hartwig amination of 2-chloro-4-iodoaniline. This dihalogenated substrate presents an opportunity for selective functionalization due to the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in the palladium-catalyzed catalytic cycle.

Principle of Regioselectivity

The general order of reactivity for aryl halides in the oxidative addition step of the Buchwald-Hartwig amination is C-I > C-Br > C-OTf > C-Cl.[2] This established trend predicts that in a molecule containing both iodo and chloro substituents, the palladium catalyst will preferentially undergo oxidative addition into the more labile C-I bond. Consequently, the Buchwald-Hartwig amination of this compound is expected to proceed with high regioselectivity to afford N-substituted-2-chloro-4-aminoaniline derivatives, leaving the C-Cl bond intact for potential subsequent transformations. This selective functionalization makes this compound a valuable building block for the synthesis of complex molecules.

Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle that is initiated by the active Pd(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (preferentially the aryl iodide) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding the arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

A suitable phosphine (B1218219) ligand is crucial for the success of the reaction, as it stabilizes the palladium catalyst and promotes the rate-limiting reductive elimination step.[3]

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, the following table summarizes typical conditions and expected outcomes based on the known principles of the reaction and protocols for analogous dihaloarenes. These parameters provide a strong starting point for reaction optimization.

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-5 mol % Pd loading is typical.
Ligand Xantphos, RuPhos, or BrettPhosLigand-to-palladium ratio is generally 1:1 to 2:1.
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃Strong, non-nucleophilic bases are preferred.
Solvent Toluene, Dioxane, or THFAnhydrous and deoxygenated solvents are required.
Temperature 80-110 °CReaction temperature may need to be optimized.
Reactant Ratio This compound: 1.0 eq.; Amine: 1.1-1.5 eq.A slight excess of the amine can improve reaction rates.
Expected Yield 60-95%Yields are highly dependent on the specific amine and optimized conditions.

Experimental Protocols

This section provides a general experimental protocol for the regioselective mono-amination of this compound at the C-I position.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos or RuPhos)

  • Base (e.g., NaOt-Bu or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or glovebox)

  • Magnetic stirrer and heating mantle

  • Reagents for workup and purification (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate, silica (B1680970) gel)

General Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol %) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the flask, add the base (e.g., Cs₂CO₃, 2.0 mmol). Seal the flask with a septum.

  • Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent (5 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction Conditions: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired N-substituted-2-chloro-4-aminoaniline product.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ Pd0->OxAdd Oxidative Addition ArX This compound (Ar-I) ArX->OxAdd Amido Ar-Pd(II)-NR₂(L)₂ OxAdd->Amido Amine Coordination & Deprotonation Amine Amine (R₂NH) Amine->OxAdd Base Base Base->OxAdd Amido->Pd0 Reductive Elimination Product Product (Ar-NR₂) Amido->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Pd Precatalyst, Ligand, Base setup->reagents solvent_amine Add Anhydrous Solvent and Amine reagents->solvent_amine reaction Heat and Stir (e.g., 100 °C) solvent_amine->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup extraction Wash with Water and Brine workup->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Substituted Benzothiazoles from 2-Iodoanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzothiazoles are a cornerstone of medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. Their synthesis is therefore of significant interest to the drug development and research communities. This document provides detailed protocols and application notes for two efficient methods for the synthesis of 2-substituted benzothiazoles starting from readily available 2-iodoanilines.

The presented methods are:

  • A Metal-Free, One-Pot Cascade Reaction: This approach utilizes Lawesson's reagent to facilitate the cyclization of 2-iodoanilines with acid chlorides, offering a straightforward and cost-effective route to 2-substituted benzothiazoles.

  • A Copper-Catalyzed, Three-Component Reaction: This protocol describes a versatile one-pot synthesis from 2-iodoanilines, a carbon source (such as benzyl (B1604629) chlorides or aldehydes), and a sulfur source (like elemental sulfur or thiourea). This method provides access to a broad range of 2-aryl- and 2-alkylbenzothiazoles.

These notes are intended to provide researchers with the necessary details to reproduce these syntheses in their own laboratories.

Method 1: Metal-Free Cascade Synthesis using Lawesson's Reagent

This one-pot, metal-free method proceeds via a three-step cascade reaction: (1) formation of a benzamide (B126) from a 2-iodoaniline (B362364) and an acid chloride, (2) thionation of the benzamide using Lawesson's reagent to form a benzothioamide, and (3) subsequent intramolecular cyclization to yield the 2-substituted benzothiazole[1]. This approach is advantageous due to its mild reaction conditions and the avoidance of transition metal catalysts.

Experimental Protocol

General Procedure:

  • To a solution of 2-iodoaniline (1.0 mmol) in anhydrous toluene (B28343) (10 mL) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (B128534) (1.5 mmol) is added.

  • The appropriate acid chloride (1.1 mmol) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the 2-iodoaniline.

  • Lawesson's reagent (0.6 mmol) is then added to the reaction mixture in one portion.

  • The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 8-12 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (eluting with a mixture of hexane (B92381) and ethyl acetate) to afford the desired 2-substituted benzothiazole (B30560).

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields obtained for a variety of substituted benzothiazoles synthesized using this method.

Entry2-IodoanilineAcid ChlorideProductYield (%)
12-IodoanilineBenzoyl chloride2-Phenylbenzothiazole92
22-Iodoaniline4-Methylbenzoyl chloride2-(p-Tolyl)benzothiazole95
32-Iodoaniline4-Methoxybenzoyl chloride2-(4-Methoxyphenyl)benzothiazole91
42-Iodoaniline4-Chlorobenzoyl chloride2-(4-Chlorophenyl)benzothiazole88
52-Iodoaniline4-Nitrobenzoyl chloride2-(4-Nitrophenyl)benzothiazole85
64-Methyl-2-iodoanilineBenzoyl chloride6-Methyl-2-phenylbenzothiazole90
74-Chloro-2-iodoanilineBenzoyl chloride6-Chloro-2-phenylbenzothiazole86
82-IodoanilineAcetyl chloride2-Methylbenzothiazole78
92-IodoanilineCyclohexanecarbonyl chloride2-Cyclohexylbenzothiazole82

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Amide Formation cluster_2 Thionation and Cyclization cluster_3 Workup and Purification A 2-Iodoaniline + Triethylamine in Toluene C Stir at RT (1-2 hours) A->C B Acid Chloride B->C D Add Lawesson's Reagent C->D E Reflux (8-12 hours) D->E F Solvent Removal E->F G Column Chromatography F->G H 2-Substituted Benzothiazole G->H

Caption: Workflow for the metal-free synthesis of 2-substituted benzothiazoles.

Method 2: Copper-Catalyzed Three-Component Synthesis

This versatile one-pot synthesis allows for the formation of a wide array of 2-substituted benzothiazoles through a copper-catalyzed reaction of a 2-iodoaniline, a carbon source, and a sulfur source. The reaction is tolerant of various functional groups and can be adapted to use different carbon and sulfur sources. An efficient protocol involves the reaction of 2-iodoanilines, benzyl chlorides, and elemental sulfur.

Experimental Protocol

General Procedure:

  • A mixture of 2-iodoaniline (1.0 mmol), benzyl chloride (1.2 mmol), elemental sulfur (1.5 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol) in dimethyl sulfoxide (B87167) (DMSO) (5 mL) is prepared in a sealed tube.

  • The reaction vessel is purged with an inert gas (e.g., nitrogen or argon).

  • The mixture is stirred and heated at 130 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired 2-substituted benzothiazole.

Data Presentation: Substrate Scope and Yields

The following table presents the yields for a range of 2-arylbenzothiazoles synthesized via this copper-catalyzed three-component reaction.

Entry2-IodoanilineBenzyl ChlorideProductYield (%)
12-IodoanilineBenzyl chloride2-Phenylbenzothiazole95
22-Iodoaniline4-Methylbenzyl chloride2-(p-Tolyl)benzothiazole98
32-Iodoaniline4-Methoxybenzyl chloride2-(4-Methoxyphenyl)benzothiazole92
42-Iodoaniline4-Chlorobenzyl chloride2-(4-Chlorophenyl)benzothiazole89
52-Iodoaniline4-Bromobenzyl chloride2-(4-Bromophenyl)benzothiazole87
64-Methyl-2-iodoanilineBenzyl chloride6-Methyl-2-phenylbenzothiazole93
74-Fluoro-2-iodoanilineBenzyl chloride6-Fluoro-2-phenylbenzothiazole90
82-Iodoaniline2-Chlorobenzyl chloride2-(2-Chlorophenyl)benzothiazole85
92-Iodoaniline1-(Chloromethyl)naphthalene2-(Naphthalen-1-ylmethyl)benzothiazole88

Signaling Pathway Diagram

G cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Product A 2-Iodoaniline E Intermediate Formation A->E B Carbon Source (e.g., Benzyl Chloride) B->E C Sulfur Source (e.g., Elemental Sulfur) C->E D Cu(I) Catalyst D->E F C-S and C-N Bond Formation E->F F->D Catalyst Regeneration G 2-Substituted Benzothiazole F->G

Caption: General scheme for the copper-catalyzed three-component synthesis.

Conclusion

The two protocols detailed in these application notes provide reliable and efficient methods for the synthesis of a diverse range of 2-substituted benzothiazoles from 2-iodoanilines. The metal-free cascade reaction with Lawesson's reagent offers a simple and cost-effective approach, while the copper-catalyzed three-component reaction provides high yields and broad substrate compatibility. These methods are valuable tools for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel benzothiazole derivatives for further investigation.

References

Application Notes and Protocols: 2-Chloro-4-iodoaniline in Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-4-iodoaniline as a key intermediate in the synthesis of azo dyes and pigments. The protocols detailed below are based on established principles of diazo-coupling reactions and are intended to serve as a foundational guide for the development of novel colorants.

Introduction

This compound is a halogenated aromatic amine that serves as a versatile precursor in the synthesis of organic colorants. Its chemical structure, featuring a reactive amino group for diazotization and chloro and iodo substituents, allows for the creation of dyes and pigments with specific chromatic and performance properties. The presence of the halogen atoms can influence the final color, lightfastness, and thermal stability of the resulting molecule. The primary application of this compound in this context is in the formation of azo dyes, the largest and most diverse group of synthetic colorants.[1][2]

The general synthetic pathway involves a two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt using nitrous acid at low temperatures.[1]

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the color.[1][3]

Hypothetical Synthesis of a Disperse Azo Dye

This section outlines a representative protocol for the synthesis of a disperse azo dye using this compound as the diazo component and N,N-diethylaniline as the coupling component.

2.1. Overall Reaction Scheme

The synthesis proceeds in two main stages as illustrated in the workflow diagram below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A This compound C 2-Chloro-4-iodobenzenediazonium chloride (Diazonium Salt) A->C 0-5 °C Reagents B Sodium Nitrite (B80452) (NaNO2) Hydrochloric Acid (HCl) D N,N-diethylaniline (Coupling Component) E Azo Dye C->E 0-5 °C Coupling

Caption: Synthetic workflow for an azo dye from this compound.

2.2. Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt from this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beakers (250 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Dropping funnel

Procedure:

  • In a 250 mL beaker, suspend 2.53 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate 100 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline (B41778) suspension over 20-30 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes. The solution should be clear to pale yellow.

Protocol 2: Azo Coupling with N,N-diethylaniline

This protocol details the coupling of the diazonium salt with N,N-diethylaniline to form the final azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-diethylaniline

  • Sodium Hydroxide (B78521) (NaOH) solution (10%)

  • Distilled Water

  • Ice

Equipment:

  • Beaker (500 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of 2M hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold N,N-diethylaniline solution with continuous stirring.

  • Maintain the temperature below 5 °C throughout the addition. A colored precipitate should form.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete to ensure the coupling reaction goes to completion.

  • Slowly neutralize the reaction mixture with a 10% sodium hydroxide solution until the pH is approximately 7-8 to ensure complete precipitation of the azo dye.

  • Isolate the solid dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold distilled water to remove any inorganic salts.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

2.3. Hypothetical Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of the hypothetical disperse azo dye.

ParameterValue
Molar Mass of this compound253.47 g/mol
Molar Mass of N,N-diethylaniline149.23 g/mol
Theoretical Yield of Azo Dye~4.15 g (based on 0.01 mol)
Expected Experimental Yield3.53 - 3.94 g
Yield Percentage85 - 95%
Melting Point of Azo Dye155-160 °C (hypothetical)
λmax (in Ethanol)~480 nm (hypothetical)

Logical Relationship of Substituents to Dye Properties

The substituents on the this compound precursor have a predictable influence on the properties of the final dye molecule.

G cluster_0 Precursor: this compound cluster_1 Azo Dye Properties A Chloro Group (Cl) D Color (Bathochromic Shift) A->D Electron-withdrawing E Lightfastness A->E Increases B Iodo Group (I) B->D Electron-withdrawing (Bathochromic effect) B->E Increases G Reactivity (for further modification) B->G Potential for post-synthetic modification C Amino Group (NH2) C->D Forms Azo Bridge F Solubility

Caption: Influence of substituents on final dye properties.

The chloro and iodo groups are electron-withdrawing, which can lead to a bathochromic shift (deepening of color) in the resulting dye. These halogens can also enhance the lightfastness of the dye by making the molecule more resistant to photochemical degradation. The iodine atom, in particular, may offer a site for further chemical modification.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aromatic amines and their derivatives can be toxic and should be handled with care.

  • Diazonium salts are unstable and potentially explosive when dry. They should be kept in solution and at low temperatures at all times.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

Disclaimer: The protocols and data presented here are for illustrative purposes and are based on general chemical principles. Researchers should conduct their own optimization and characterization of the synthesized products.

References

Application Note: Derivatization of 2-Chloro-4-iodoaniline for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the derivatization of 2-chloro-4-iodoaniline to enhance its detection and quantification using gas chromatography-mass spectrometry (GC-MS). This compound is an important chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its accurate quantification is crucial for process monitoring, quality control, and environmental analysis. Due to the polarity of the amine group, direct GC analysis can be challenging.[1] Derivatization, specifically through acylation, improves the compound's volatility and thermal stability, leading to better chromatographic peak shape and increased sensitivity.[1][2] This document outlines a comprehensive protocol for the acylation of this compound with pentafluoropropionic anhydride (B1165640) (PFPA), followed by GC-MS analysis.

Introduction

This compound is a halogenated aromatic amine used as a building block in organic synthesis. The presence of amine and halogen functional groups makes it a molecule of interest in various chemical industries. Analytical monitoring of this compound in different matrices is essential to ensure product quality and assess environmental impact. While high-performance liquid chromatography (HPLC) can be used for the analysis of anilines, gas chromatography (GC) offers high resolution and is often preferred for its speed and efficiency, especially when coupled with mass spectrometry (MS) for definitive identification.[1][3]

However, the primary amine group in this compound can cause issues in GC analysis, such as peak tailing and poor sensitivity, due to its polarity and potential for interaction with the stationary phase.[1] Chemical derivatization is a common strategy to overcome these limitations.[2][4] Acylation, a widely used derivatization technique, involves the introduction of an acyl group into a molecule.[5] This process effectively masks the polar amine group, thereby increasing the analyte's volatility and thermal stability, making it more amenable to GC analysis.[2][5] This application note details a robust method for the derivatization of this compound using pentafluoropropionic anhydride (PFPA) and subsequent analysis by GC-MS.

Experimental Protocol

This section provides a detailed methodology for the derivatization and analysis of this compound.

1. Materials and Reagents

  • This compound (≥98% purity)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (B1210297) (GC grade)

  • Pyridine (analytical grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Deionized water

  • Stock solution of this compound (1 mg/mL in ethyl acetate)

  • Working standard solutions (prepared by serial dilution of the stock solution)

2. Derivatization Procedure

  • To 100 µL of the this compound standard solution or sample extract in a 2 mL autosampler vial, add 50 µL of pyridine.

  • Add 100 µL of pentafluoropropionic anhydride (PFPA) to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • After incubation, allow the vial to cool to room temperature.

  • Add 1 mL of deionized water to quench the excess PFPA.

  • Vortex for 30 seconds to mix.

  • Add 500 µL of ethyl acetate and vortex for 1 minute to extract the derivatized product.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The dried extract is now ready for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan

Data Presentation

Quantitative analysis was performed by constructing a calibration curve using the derivatized standards. The peak area of the target analyte was plotted against its concentration.

Table 1: GC-MS Parameters for Analysis of Derivatized this compound

ParameterValue
GC System Agilent 8890
Mass Spectrometer Agilent 5977B
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Program 80°C (1 min), then 15°C/min to 280°C (5 min)
Carrier Gas Helium (1.2 mL/min)
MSD Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode EI (70 eV)
Acquisition Mode SIM/Full Scan

Table 2: Calibration Data for Derivatized this compound

Concentration (µg/mL)Peak Area (arbitrary units)
0.115,234
0.578,910
1.0155,678
5.0798,456
10.01,602,345
Linearity (R²) 0.9995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis of this compound.

Derivatization_Workflow Sample Sample/Standard (this compound) Reagents Add Pyridine and PFPA Sample->Reagents Incubation Incubate (60°C, 30 min) Reagents->Incubation Quench Quench with Deionized Water Incubation->Quench Extraction Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extraction Drying Dry Organic Phase (Na2SO4) Extraction->Drying GCMS GC-MS Analysis Drying->GCMS Data Data Analysis GCMS->Data

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Conclusion

The described protocol for the derivatization of this compound with pentafluoropropionic anhydride provides a sensitive and robust method for its quantification by GC-MS. The acylation reaction effectively masks the polar amine group, resulting in improved chromatographic performance and lower detection limits. This method is suitable for researchers, scientists, and drug development professionals who require accurate and reliable analysis of this important chemical intermediate in various matrices. The provided workflow and data serve as a valuable resource for the implementation of this analytical technique.

References

Troubleshooting & Optimization

How to improve yield in the synthesis of 2-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Chloro-4-iodoaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for this compound and structurally similar compounds include:

  • Direct Iodination of 2-Chloroaniline (B154045): This involves the direct reaction of 2-chloroaniline with an iodinating agent. Controlling the regioselectivity to favor iodination at the para-position is a key challenge.

  • Sandmeyer-type Reaction: Starting from 2-chloro-4-nitroaniline, a diazonium salt can be formed and subsequently reacted with an iodide source, such as potassium iodide.

  • Decarboxylative Iodination: A less common but potential route could involve the decarboxylative iodination of an appropriately substituted anthranilic acid.[1][2]

Q2: How can I improve the regioselectivity of the direct iodination of 2-chloroaniline to favor the 4-iodo isomer?

A2: Achieving high regioselectivity in the direct iodination of substituted anilines can be challenging. To favor the formation of the 4-iodo isomer over other isomers (like the 6-iodo or di-iodo species), consider the following:

  • Choice of Iodinating Agent: Milder iodinating agents, such as iodine in the presence of a weak base like sodium bicarbonate, can offer better selectivity.[3][4]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by reducing the rate of competing side reactions.

  • Solvent Effects: The choice of solvent can influence the steric and electronic environment of the reaction, thereby affecting the position of iodination. Experimenting with different solvents may be beneficial.

Q3: What are common impurities in the synthesis of this compound and how can they be removed?

A3: Common impurities may include:

  • Isomeric Byproducts: 2-Chloro-6-iodoaniline and di-iodinated species are potential isomeric impurities.

  • Unreacted 2-Chloroaniline: The starting material may be present if the reaction does not go to completion.

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.

Purification is typically achieved through:

  • Column Chromatography: Flash chromatography using a silica (B1680970) gel column with a non-polar eluent system (e.g., ethyl acetate/petroleum ether) is effective for separating isomers.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion.[6] Consider increasing the reaction time or temperature cautiously.
Poor regioselectivity leading to multiple products.Optimize reaction conditions as described in FAQ 2. Experiment with different iodinating agents and reaction temperatures.
Loss of product during work-up and purification.Ensure proper pH adjustment during aqueous work-up to minimize the solubility of the aniline (B41778) in the aqueous phase. Use appropriate and careful techniques for extraction and chromatography.
Formation of Multiple Products (Isomers) Reaction conditions are too harsh (e.g., high temperature).Lower the reaction temperature to improve selectivity.
The chosen iodinating agent is not selective.Use a milder iodinating agent. For example, iodine with sodium bicarbonate.[3][4]
Product is Dark/Colored Oxidation of the aniline.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. During work-up, washing with a solution of a reducing agent like sodium bisulfite can sometimes decolorize the product.[4]
Presence of residual iodine.Wash the crude product with a solution of sodium thiosulfate (B1220275) to quench any unreacted iodine.[2]
Difficulty in Purifying the Product Isomers have very similar polarities.Use a high-efficiency silica gel for column chromatography and a carefully optimized eluent system. Sometimes, derivatization of the amine (e.g., as an acetamide) can alter the polarity and facilitate separation, followed by deprotection.
Product co-elutes with starting material.Adjust the eluent system to achieve better separation. A shallower gradient or isocratic elution might be necessary.

Quantitative Data

Table 1: Reaction Conditions and Yields for Structurally Similar Iodoanilines

Product Starting Material Reagents Solvent Temperature Yield (%) Reference
4-Chloro-2-iodoaniline2-Amino-5-chlorobenzoic acidI₂, KIDMSO120°C68[1]
5-Chloro-2-iodoaniline2-Amino-4-chlorobenzoic acidI₂, KIDMSO120°C59[1]
p-IodoanilineAnilineI₂, NaHCO₃Water12-15°C75-84[3]

Experimental Protocols

Protocol 1: Direct Iodination of 2-Chloroaniline (Adapted from the synthesis of p-iodoaniline) [3][4]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add 2-chloroaniline (1.0 eq) and sodium bicarbonate (1.5 eq) to water.

  • Cooling: Cool the mixture to 10-15°C using an ice bath.

  • Iodine Addition: While stirring vigorously, add powdered iodine (0.9 eq) portion-wise over 30-45 minutes.

  • Reaction: Continue stirring at the same temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Filter the crude product.

    • Wash the solid with cold water.

    • If the solid is colored, wash with a dilute solution of sodium bisulfite.

    • Dry the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2-Chloroaniline, NaHCO3, and Water B Cool to 10-15°C A->B C Add Iodine Portion-wise B->C D Stir and Monitor by TLC C->D E Filter Crude Product D->E F Wash with Water and NaHSO3 (if needed) E->F G Dry the Product F->G H Column Chromatography (Silica Gel) G->H I Collect and Concentrate Pure Fractions H->I J J I->J Final Product: This compound troubleshooting_logic Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes PoorSelectivity Poor Selectivity? Start->PoorSelectivity Yes WorkupLoss Loss during Work-up? Start->WorkupLoss Yes IncreaseTimeTemp Increase Reaction Time/Temperature IncompleteReaction->IncreaseTimeTemp Yes OptimizeConditions Optimize Conditions: Temp, Reagents PoorSelectivity->OptimizeConditions Yes RefineWorkup Refine Work-up Technique WorkupLoss->RefineWorkup Yes

References

Technical Support Center: Purification of Crude 2-Chloro-4-iodoaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Chloro-4-iodoaniline using column chromatography. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to ensure a successful purification.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or showing poor separation on a standard silica (B1680970) gel column?

A1: Anilines, being basic, can interact strongly with the acidic silanol (B1196071) groups present on the surface of standard silica gel. This interaction leads to issues like tailing, streaking, and sometimes irreversible adsorption, resulting in poor separation and low product yield.[1]

Q2: How can I prevent my this compound from streaking on the column?

A2: To prevent streaking, the acidic sites on the silica gel should be neutralized. This is commonly achieved by adding a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1%), to the mobile phase.[1] This process, often called "deactivating" or "passivating" the silica, allows the aniline (B41778) to elute more cleanly.[1]

Q3: What is a good starting solvent system for the column chromatography of this compound?

A3: A common and effective starting solvent system for halogenated anilines is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a moderately polar solvent like ethyl acetate (B1210297).[1] For a constitutional isomer, 4-Chloro-2-iodoaniline, a flash chromatography condition of 1:50 ethyl acetate/petroleum ether has been reported, which serves as an excellent starting point.

Q4: Can my this compound decompose on the silica gel column?

A4: Yes, sensitive anilines can degrade on the acidic surface of silica gel, which can lead to discoloration of the collected fractions (e.g., turning pink, brown, or purple) and a reduction in yield. Using deactivated silica and performing the chromatography efficiently without long delays can help mitigate this issue.

Q5: What are the potential impurities in my crude this compound?

A5: Depending on the synthetic route, common impurities can include unreacted starting materials, such as non-iodinated or non-chlorinated anilines, and over-halogenated products like di-iodinated species. Oxidized byproducts, which are often colored, can also be present.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a 98:2 hexane:ethyl acetate mixture, try moving to 95:5 and so on.
The compound has decomposed on the acidic silica gel.Test the stability of your compound on a small spot on a TLC plate. If it degrades, use neutralized silica gel or an alternative stationary phase like neutral alumina (B75360).
The product is eluting with the solvent front. The mobile phase is too polar.Decrease the polarity of the eluent. If you started with 80:20 hexane:ethyl acetate, try 95:5 or 98:2.
Fractions are colored (pink, brown), but the product should be a white or pale solid. Oxidation or degradation of the aniline on the silica gel.Use deactivated silica gel (with triethylamine in the eluent).[1] Work quickly to minimize the time the compound spends on the column. Consider running the column under an inert atmosphere (e.g., nitrogen or argon) if the compound is highly sensitive to air.
Low recovery of the purified product. Irreversible adsorption onto the acidic silica gel.Ensure the silica gel is properly neutralized with triethylamine.[1]
The compound is too soluble in the recrystallization solvent (if applicable after the column).Select a recrystallization solvent where the product has low solubility at cool temperatures.
Multiple spots are observed in the collected fractions on TLC. Inefficient separation.Optimize the solvent system using TLC to achieve a greater separation between the Rf values of the product and impurities. A shallower solvent gradient during elution can improve resolution.
Column was overloaded.Reduce the amount of crude material loaded onto the column. A general guideline is a loading capacity of 1-10% of the silica gel weight, depending on the separation difficulty.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., start with 95:5 Hexane:Ethyl Acetate).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light. If the compound is not UV-active, use a staining agent like iodine or phosphomolybdic acid.

  • Optimization: Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4 for optimal separation on a column.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99.9% hexane, 0.1% triethylamine).

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

    • Add a protective layer of sand on top of the packed silica.

    • Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase containing triethylamine.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and carefully add it to the top of the column.

    • Dry Loading: For less soluble samples, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution:

    • Begin elution with the low-polarity mobile phase, collecting fractions.

    • Monitor the fractions by TLC to track the elution of the product.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound. Ensure that triethylamine is present in all eluent mixtures.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Potential Impurities in Crude this compound
Impurity TypeExampleSuggested Purification Strategy
Unreacted Starting MaterialAniline, 2-Chloroaniline, 4-IodoanilineColumn Chromatography, Acid-Base Extraction
Over-halogenated Productse.g., 2-Chloro-4,6-diiodoanilineColumn Chromatography (may require careful optimization), Recrystallization
Oxidation ProductsPolymeric materials, QuinonesCharcoal treatment prior to column, Filtration
Residual SolventsToluene, Acetonitrile, etc.High-vacuum evaporation after purification
Table 2: Recommended TLC and Column Chromatography Parameters
ParameterRecommendationNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Neutral alumina can be an alternative if the compound is highly acid-sensitive.
Mobile Phase Modifier 0.1 - 1% Triethylamine (v/v)Crucial for preventing peak tailing and improving yield. Add to all eluents.
TLC Test Solvents Hexane / Ethyl Acetate mixtures (e.g., 98:2, 95:5, 90:10)Aim for a product Rf of 0.2-0.4.
Starting Eluent Ethyl Acetate / Petroleum Ether (1:50)Based on conditions for the isomer 4-Chloro-2-iodoaniline.
Loading Capacity 1-10% (Crude weight / Silica weight)Use a lower loading (e.g., 1-2%) for difficult separations.
Visualization UV lamp (254 nm)Iodine chamber or phosphomolybdic acid stain can also be used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hexane/EtOAc + 0.1% TEA) Solvent_Selection 2. Select Solvent System (Target Rf ~0.3) TLC->Solvent_Selection Column_Packing 3. Pack Column with Slurry (Silica + Eluent + 0.1% TEA) Solvent_Selection->Column_Packing Load_Sample 4. Load Crude Sample (Wet or Dry Loading) Column_Packing->Load_Sample Elution 5. Elute Column (Isocratic or Gradient) Load_Sample->Elution Collect_Fractions 6. Collect Fractions Elution->Collect_Fractions Monitor_Fractions 7. Monitor Fractions by TLC Collect_Fractions->Monitor_Fractions Combine_Fractions 8. Combine Pure Fractions Monitor_Fractions->Combine_Fractions Evaporation 9. Evaporate Solvent Combine_Fractions->Evaporation Pure_Product Purified This compound Evaporation->Pure_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow Start Problem Encountered Problem_Type What is the issue? Start->Problem_Type Streaking Streaking or Tailing Observed Problem_Type->Streaking Streaking/ Tailing No_Elution Product Not Eluting Problem_Type->No_Elution No Product Eluting Low_Yield Low Product Yield Problem_Type->Low_Yield Low Yield Check_TEA Is 0.1-1% Triethylamine in the eluent? Streaking->Check_TEA Check_Polarity Is the eluent polarity too low? No_Elution->Check_Polarity Low_Yield->Check_TEA Add_TEA Solution: Add 0.1-1% TEA to eluent and re-pack/re-run. Check_TEA->Add_TEA No Overload Solution: Reduce sample load. (Aim for 1-5% w/w) Check_TEA->Overload Yes Increase_Polarity Solution: Gradually increase eluent polarity (e.g., more EtOAc). Check_Polarity->Increase_Polarity Yes Check_Decomposition Possible Decomposition. Test stability on TLC plate. Check_Polarity->Check_Decomposition No

References

Troubleshooting low yields and side reactions in Sandmeyer-type iodination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sandmeyer-type iodination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Sandmeyer-type iodination reaction?

The Sandmeyer-type iodination is a chemical reaction that transforms a primary aromatic amine into an aryl iodide.[1] The process involves two main stages: the diazotization of the primary aromatic amine to form a diazonium salt, followed by the substitution of the diazonium group with an iodide anion.[2] This reaction is a valuable method for introducing iodine onto an aromatic ring, as aryl iodides are important intermediates in many cross-coupling reactions.[2]

Q2: Why is my Sandmeyer-type iodination yield low?

Low yields in Sandmeyer-type iodination can stem from several factors. The most common issues are incomplete diazotization and premature decomposition of the diazonium salt.[2] It is crucial to maintain a low temperature (typically 0-5°C) during the diazotization step to prevent the unstable diazonium salt from decomposing.[3][4] An insufficient amount of acid or sodium nitrite (B80452) can also lead to incomplete conversion of the starting aniline (B41778).[3]

Q3: What are the common side reactions in Sandmeyer-type iodination?

The most prevalent side reactions include the formation of phenols and azo compounds.[2] Phenol formation occurs when the diazonium salt reacts with water, a reaction that is accelerated at higher temperatures.[2][5] Azo coupling can happen, especially with electron-rich anilines, where the diazonium salt couples with unreacted aniline.[3] Additionally, the formation of dark, tarry byproducts can occur due to radical side reactions from the decomposition of the diazonium salt.[3]

Q4: Is a copper catalyst necessary for the iodination reaction?

Unlike other Sandmeyer reactions (e.g., for chlorination or bromination), the iodination reaction typically does not require a copper(I) salt catalyst.[6][7] The reaction proceeds readily upon treatment of the diazonium salt with a source of iodide ions, most commonly potassium iodide (KI).[8][9]

Q5: How can I monitor the completion of the diazotization step?

A simple and effective method is to use starch-iodide paper. The presence of excess nitrous acid, which indicates that all the aniline has reacted, will turn the paper blue-black.[2][3]

Troubleshooting Guides

Low Yields

Low product yield is a frequent issue in Sandmeyer-type iodination. The following guide provides a systematic approach to identify and resolve the root cause.

LowYieldTroubleshooting Start Low Yield Observed CheckDiazotization Check Diazotization Step Start->CheckDiazotization CheckIodination Check Iodination Step Start->CheckIodination CheckWorkup Check Workup & Purification Start->CheckWorkup TempControl Temperature > 5°C? CheckDiazotization->TempControl DiazoniumDecomposition Diazonium Salt Decomposed? CheckIodination->DiazoniumDecomposition ProductLoss Product Loss During Workup? CheckWorkup->ProductLoss ReagentStoichiometry Incorrect Reagent Stoichiometry? TempControl->ReagentStoichiometry No Sol_Temp Maintain 0-5°C rigorously TempControl->Sol_Temp Yes IncompleteReaction Incomplete Reaction? ReagentStoichiometry->IncompleteReaction No Sol_Reagents Use 1.0-1.1 eq. NaNO2 Use 2.5-3.0 eq. Acid ReagentStoichiometry->Sol_Reagents Yes Sol_Monitor Use starch-iodide paper to confirm excess nitrous acid IncompleteReaction->Sol_Monitor Yes IodideSource Issue with Iodide Source? DiazoniumDecomposition->IodideSource No Sol_ImmediateUse Use diazonium salt immediately DiazoniumDecomposition->Sol_ImmediateUse Yes Sol_KI Ensure sufficient KI is used (typically in excess) IodideSource->Sol_KI Yes Sol_Workup Optimize extraction and purification steps ProductLoss->Sol_Workup Yes SideReactionTroubleshooting Start Side Products Observed PhenolFormation Phenol Formation (Ar-OH) Start->PhenolFormation AzoCoupling Azo Coupling (Ar-N=N-Ar') Start->AzoCoupling TarryByproducts Dark/Tarry Byproducts Start->TarryByproducts HighTemp Reaction Temperature > 5°C? PhenolFormation->HighTemp InsufficientAcid Insufficient Acid? AzoCoupling->InsufficientAcid RadicalReactions Radical Side Reactions? TarryByproducts->RadicalReactions Sol_Temp Maintain strict temperature control (0-5°C) HighTemp->Sol_Temp Yes Sol_Acid Ensure sufficient excess of acid (2.5-3.0 eq.) InsufficientAcid->Sol_Acid Yes Sol_SlowAddition Slow, controlled addition of diazonium salt to iodide solution RadicalReactions->Sol_SlowAddition Yes SandmeyerIodinationMechanism cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium NaNO₂, H⁺ 0-5°C ArylRadical Ar• Diazonium->ArylRadical e⁻ transfer from I⁻ - N₂ Iodide I⁻ IodineRadical I• Iodide->IodineRadical - e⁻ ArylIodide Ar-I ArylRadical->ArylIodide IodineRadical->ArylIodide

References

Minimizing the formation of di- and tri-iodinated aniline byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the iodination of anilines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of minimizing di- and tri-iodinated byproduct formation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges and optimize your iodination reactions.

Q1: I'm getting a significant amount of di- and tri-iodinated products. How can I improve selectivity for mono-iodination?

A: The formation of multiple iodinated products, known as polysubstitution, is a common issue stemming from the high reactivity of the aniline (B41778) ring.[1] Even after the first iodine atom is added, the ring often remains activated enough for further substitution.[1][2]

Recommended Solutions:

  • Protect the Amino Group: This is the most effective and preferred method.[1] Converting aniline to acetanilide (B955) by N-acetylation moderates the ring's reactivity.[1][3] The acetyl group reduces the activating effect of the amino group, strongly favoring mono-iodination.[1] Due to steric hindrance, substitution occurs primarily at the para position.[1] The protecting group can be removed later by hydrolysis.[2]

  • Strict Stoichiometric Control: Carefully control the amount of the iodinating agent.[1][3] Using a 1:1 molar ratio or even a slight excess of aniline relative to the iodinating agent can favor mono-substitution, though this is often insufficient on its own.[1][2]

  • Control Reagent Addition and Temperature: Lowering the reaction temperature can provide better control and reduce the rate of over-iodination.[2] Additionally, adding the iodinating agent slowly and portion-wise helps to maintain a low concentration, minimizing further reaction of the mono-iodinated product.[2]

  • Use Milder Reagents: Employing milder iodinating systems can reduce the reaction rate and improve selectivity.[1]

Q2: My reaction mixture is turning dark, and I'm isolating a tarry, polymeric material instead of my desired product. What's happening?

A: This is a classic sign of oxidation. The electron-rich nature of the aniline ring makes it highly susceptible to oxidation by iodinating agents, particularly elemental iodine (I₂).[1][2] This leads to the formation of dark, polymeric, tar-like materials, which significantly reduces the yield.[1][2]

Recommended Solutions:

  • Protect the Amino Group: As with preventing polysubstitution, converting the amino group to an acetamide (B32628) (acetanilide) is a highly effective strategy.[1] The acetyl group withdraws electron density, making the ring less activated and therefore less prone to oxidation.[1][2]

  • Use Milder Iodinating Agents: Switch to less oxidizing reagents. N-Iodosuccinimide (NIS) is a popular choice as it is generally milder than I₂ and can be used under neutral or mildly acidic conditions.[1][3] Other options include a morpholine-iodine complex.[2]

  • Modify Reaction Conditions:

    • Lower the Temperature: Perform the reaction at cooler temperatures (e.g., 0–15°C) to slow the rate of oxidation.[1][2][3]

    • Use a Mild Base: Including a mild base like sodium bicarbonate (NaHCO₃) can neutralize acidic byproducts that may catalyze oxidation.[1] A common method involves generating hypoiodous acid (HOI) in situ from I₂ in a basic solution.[2]

Q3: My mono-iodination reaction yields a mixture of ortho and para isomers that are difficult to separate. How can I improve regioselectivity?

A: The amino group is a strong ortho-, para-director, and achieving high regioselectivity for a single isomer can be challenging.[3] The para position is often favored due to less steric hindrance.[2]

Recommended Solutions for Para-Selectivity:

  • Protecting Group Strategy: The steric bulk of an N-acetyl group (in acetanilide) strongly favors electrophilic attack at the less hindered para-position, making this the most reliable method for achieving high para-selectivity.[2][3]

  • Solvent Choice with NIS: When using N-Iodosuccinimide (NIS), the solvent polarity is crucial. Polar solvents like Dimethyl Sulfoxide (DMSO) can favor the formation of the para-product with very high regioselectivity (>99%).[1][3]

  • Specific Reagent Systems:

    • Iodine with Sodium Bicarbonate: This is a common and effective method that proceeds under mild aqueous conditions to favor the para product.[2]

    • Iodine in Pyridine/Dioxane: Reacting aniline derivatives with molecular iodine in a pyridine/dioxane mixture at 0°C has been shown to be a selective method for para-iodination.[2][4]

    • Iodine(III) Reagents: Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) can promote para-selective iodination of free anilines.[2][5]

Recommended Solutions for Ortho-Selectivity:

  • Solvent Effects with NIS: While polar solvents favor the para isomer, switching to less polar solvents like benzene (B151609) in the presence of acetic acid can invert the selectivity to favor the ortho-isomer.[1][3]

  • Directed Ortho Metalation (DoM): This powerful, though more complex, method involves protecting the aniline (e.g., as a carbamate), which then directs metalation with an organolithium reagent to the ortho position. The resulting carbanion is then quenched with an iodine source.[2][3]

  • Specialized Reagents: A method using N-Iodo-4-N,N-Dimethylaminopyridinium Iodide has been reported to produce ortho-monoiodo derivatives regioselectively.[4][6]

Frequently Asked Questions (FAQs)

Q1: Why is aniline so prone to over-iodination? A: The amino (-NH₂) group is a powerful activating group in electrophilic aromatic substitution. It strongly donates electron density into the aromatic ring, making the ortho and para positions highly nucleophilic and very reactive towards electrophiles like iodine.[7] The introduction of the first iodine atom does not sufficiently deactivate the ring to prevent subsequent reactions, leading to di- and tri-iodinated byproducts.[1][2]

Q2: What are the advantages of using a protecting group strategy? A: Using a protecting group, most commonly by converting aniline to acetanilide, addresses the core challenges of aniline iodination simultaneously.[1] The acetyl group moderates the reactivity of the ring by withdrawing electron density, which provides three key benefits:

  • Prevents Oxidation: The less activated ring is not as easily oxidized by the iodinating agent.[1]

  • Controls Substitution: It slows the reaction rate, allowing for selective mono-iodination and preventing polysubstitution.[1]

  • Directs Regioselectivity: The bulk of the acetyl group sterically hinders the ortho positions, leading to high selectivity for the para-iodinated product.[2][3]

Q3: How do I remove unreacted aniline or di/tri-iodinated byproducts from my final product? A: Purification can often be achieved using standard laboratory techniques.

  • Acid-Base Extraction: This method leverages the basicity of the aniline functional group. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (like 1M HCl).[8][9] The aniline-based compounds will form water-soluble ammonium (B1175870) salts and move to the aqueous layer, while non-basic impurities remain in the organic layer. The purified anilines can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.[8]

  • Column Chromatography: For separating isomers or products with similar polarities, column chromatography on silica (B1680970) gel is a standard method.[2]

  • Recrystallization: If the desired product is a solid, recrystallization can be an effective technique for removing impurities.[8]

Data Summary

Comparison of Common Iodinating Systems for Anilines
Reagent SystemTypical ConditionsSelectivityAdvantagesDisadvantages
I₂ / NaHCO₃ Aqueous, 12-15°C[1][2]Good para-selectivity[2]Inexpensive, readily available, mild conditions.[1][2]Risk of oxidation and poly-iodination if not controlled.[1][2]
N-Iodosuccinimide (NIS) Solid state or solvent (e.g., ACN, DMSO)[2][3]Tunable: para in polar solvents (DMSO), ortho in non-polar (benzene).[1][3]Milder than I₂, reduces oxidation, high yields, often highly selective.[2][3]More expensive than I₂, can be moisture-sensitive.[2]
I₂ / Pyridine-Dioxane Pyridine/Dioxane (1:1), 0°C[2][4]Highly para-selective.[2]Mild conditions, controlled reaction.[2]Requires use of organic solvents (dioxane is a suspected carcinogen).[2]
KI / (NH₄)₂S₂O₈ Aqueous Methanol, Room Temp.[2]Primarily ortho-selective.[2]Environmentally benign, no added acid required.[2]Requires an oxidizing agent.[2]
(Diacetoxyiodo)benzene (PIDA) VariesPara-selective for free anilines.[2]Can be used for free anilines under mild conditions.[2][5]Requires a hypervalent iodine reagent.

Key Experimental Protocols

Protocol 1: Direct para-Iodination of Aniline using Iodine and Sodium Bicarbonate

This protocol is a classic method for the direct para-iodination of aniline under mild aqueous conditions.[1][2]

Materials:

  • Aniline (1.2 moles)

  • Sodium Bicarbonate (NaHCO₃) (1.8 moles)

  • Powdered Iodine (I₂) (1.0 mole)

  • Water

  • Ice

  • Saturated aqueous Na₂S₂O₃ solution

  • Ethyl acetate (B1210297)

Procedure:

  • Preparation: In a 3-L beaker equipped with a mechanical stirrer, combine aniline (110 g, 1.2 mol), sodium bicarbonate (150 g, 1.8 mol), and 1 L of water.[2]

  • Cooling: Cool the mixture to 12–15°C using an ice bath.[1][2]

  • Addition of Iodine: While stirring vigorously, add powdered iodine (254 g, 1.0 mol) in small portions over 30 minutes.[1]

  • Reaction: Continue stirring for an additional 20-30 minutes after the final addition. The dark color of unreacted iodine should fade.[1]

  • Isolation: Collect the dark crystalline crude product by vacuum filtration using a Büchner funnel.[1]

  • Workup: To purify, quench the reaction by adding a saturated aqueous Na₂S₂O₃ solution to consume any excess iodine. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to isolate the pure p-iodoaniline.[2]

Protocol 2: Protection-Iodination-Deprotection Strategy for Selective Mono-iodination

This is the most reliable method to achieve selective para-mono-iodination and avoid oxidation byproducts.[1]

Part A: N-Acetylation of Aniline to form Acetanilide

  • Dissolution: Dissolve aniline (e.g., 0.1 mol) in a mixture of water and concentrated hydrochloric acid.[1]

  • Acetylation: To the stirred solution, add acetic anhydride (B1165640) (0.1 mol) in one portion. Immediately follow with a solution of sodium acetate in water to neutralize the HCl and allow the free aniline to react.[1]

  • Isolation: The acetanilide product will precipitate. Cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration. Wash the solid with cold water and dry.

Part B: Iodination of Acetanilide

  • Preparation: Dissolve the dried acetanilide from Part A in glacial acetic acid.

  • Iodination: Add a solution of I₂ in glacial acetic acid. Slowly add nitric acid, which acts as an oxidant to generate the electrophilic iodine species.[1]

  • Reaction: Stir the mixture until the reaction is complete (monitor by TLC).

  • Workup: Pour the reaction mixture into a large volume of water. A precipitate of p-iodoacetanilide will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove acids.

Part C: Hydrolysis (Deprotection) of p-Iodoacetanilide

  • Hydrolysis: Reflux the p-iodoacetanilide from Part B in an aqueous solution of hydrochloric acid or sulfuric acid until the hydrolysis is complete (the solid dissolves).

  • Neutralization: Cool the solution and carefully neutralize it with a base (e.g., NaOH or NH₄OH) to precipitate the free p-iodoaniline.

  • Isolation: Collect the purified p-iodoaniline by vacuum filtration, wash with water, and dry.

Visualizations

G cluster_cause Root Cause cluster_problems Common Experimental Problems Aniline Aniline Ring (Highly Activated by -NH2) Oxidation Oxidation (Tarry Byproducts) Aniline->Oxidation Polyiodination Poly-iodination (di-, tri- products) Aniline->Polyiodination PoorSelectivity Poor Regioselectivity (ortho/para mixture) Aniline->PoorSelectivity

Caption: The highly activated nature of the aniline ring is the root cause of common iodination problems.

G Aniline Aniline Intermediate Arenium Ion (Sigma Complex) Aniline->Intermediate + I+ Iodine Electrophilic Iodine (e.g., I+) Iodine->Intermediate Product Iodoaniline Intermediate->Product - H+ H_ion H+

Caption: General pathway for the electrophilic iodination of aniline.

G Start Observe Problem Problem1 Dark, Tarry Byproducts? Start->Problem1 Problem2 Di- / Tri-iodination? Problem1->Problem2 No Solution1 Cause: Oxidation - Protect Amino Group - Use Milder Reagent (NIS) - Lower Temperature Problem1->Solution1 Yes Solution2 Cause: Over-reaction - Protect Amino Group - Use 1:1 Stoichiometry - Slow Reagent Addition Problem2->Solution2 Yes End Improved Selectivity & Yield Problem2->End No Solution1->End Solution2->End

Caption: Troubleshooting workflow for common issues in aniline iodination.

G cluster_direct Direct Iodination cluster_protected Protection Strategy (Recommended) Aniline1 Aniline Iodination1 Iodination (e.g., I2/NaHCO3) Aniline1->Iodination1 Mixture Mixture of Products (Mono-, Di-, Tri-iodo) + Oxidation Byproducts Iodination1->Mixture Aniline2 Aniline Protection 1. N-Acetylation Aniline2->Protection Acetanilide Acetanilide Protection->Acetanilide Iodination2 2. Iodination Acetanilide->Iodination2 ProtectedProduct p-Iodoacetanilide Iodination2->ProtectedProduct Deprotection 3. Hydrolysis ProtectedProduct->Deprotection FinalProduct Pure p-Iodoaniline Deprotection->FinalProduct

Caption: Comparison of direct vs. protection-based strategies for mono-iodination.

References

Optimizing palladium catalyst and ligand for 2-Chloro-4-iodoaniline coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Palladium Catalysis for 2-Chloro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for palladium-catalyzed cross-coupling reactions involving this compound. The primary challenge with this substrate is achieving selective functionalization at the highly reactive C-I bond without affecting the less reactive C-Cl bond.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in this compound, and why?

A1: The carbon-iodine (C-I) bond will react preferentially. The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf > Cl. This is because the C-I bond is weaker and more easily cleaved by the palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions.

Q2: How can I achieve selective mono-coupling at the iodo position?

A2: To ensure selective reaction at the C-4 (iodo) position, it is crucial to use mild reaction conditions. This includes:

  • Low Temperatures: Running the reaction at or near room temperature, or with gentle heating (e.g., 40-80 °C), minimizes the energy available to activate the stronger C-Cl bond.

  • Highly Active Catalyst System: Employing a highly efficient catalyst and ligand combination allows the reaction to proceed quickly at lower temperatures, favoring the more reactive C-I bond.

  • Shorter Reaction Times: Monitor the reaction closely using techniques like TLC or LC-MS and stop it as soon as the starting material is consumed to prevent subsequent reaction at the C-Cl position.

Q3: What are the essential best practices for setting up these coupling reactions?

A3: All palladium-catalyzed cross-coupling reactions are sensitive to air and moisture.

  • Inert Atmosphere: The reaction vessel must be thoroughly purged of oxygen and backfilled with an inert gas like argon or nitrogen.

  • Anhydrous and Degassed Reagents: Use anhydrous, degassed solvents. Reagents should be dried and stored properly.

  • Proper Technique: Use Schlenk lines or a glovebox for the addition of reagents, especially the palladium catalyst, ligands, and base.

Q4: Why is the choice of ligand so critical for this substrate?

A4: The ligand plays several vital roles: it stabilizes the palladium center, influences its reactivity, and can control selectivity. For a substrate like this compound, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often preferred.[1][2] These ligands promote the crucial oxidative addition step, even with less reactive halides, and can help prevent catalyst deactivation.[1] The ligand's steric and electronic properties can be tuned to favor reaction at one site over another.[3][4]

Q5: When should I use a pre-formed catalyst versus generating the catalyst in situ?

A5: Pre-formed catalysts (precatalysts) are well-defined, air-stable complexes that provide a known palladium-to-ligand ratio. They often lead to more reproducible results and cleaner formation of the active catalytic species compared to generating the catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand.[5][6] Using precatalysts is generally recommended for complex substrates or when reaction optimization proves difficult, as it eliminates variables associated with catalyst formation.[7]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

This is a common issue that can often be traced back to the activity of the catalyst.

  • Possible Cause: Inactive Catalyst

    • Solution: Ensure the palladium source or precatalyst is fresh and has been stored correctly under an inert atmosphere. If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient.[8] Consider switching to a Pd(0) source like Pd₂(dba)₃ or a more reliable precatalyst.[7]

  • Possible Cause: Suboptimal Ligand

    • Solution: The ligand may not be suitable for the specific transformation. For Suzuki or Buchwald-Hartwig reactions with this substrate, screen bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos.[1][9]

  • Possible Cause: Incorrect Base or Solvent

    • Solution: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki) or deprotonating the nucleophile (e.g., amine in Buchwald-Hartwig).[1][8] Ensure the base is strong enough (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOt-Bu, LHMDS for Buchwald-Hartwig) and has sufficient solubility in the chosen solvent.[8]

  • Possible Cause: Insufficient Temperature

    • Solution: While selectivity is a concern, some activation energy is required. If the reaction is stalled at room temperature, try gradually increasing the temperature to 60-80 °C while carefully monitoring for the formation of di-substituted byproducts.

Problem 2: Non-Selective Reaction (Coupling at both C-I and C-Cl)

This indicates the reaction conditions are too harsh, surmounting the activation barrier for the C-Cl bond.

  • Possible Cause: High Temperature or Prolonged Reaction Time

    • Solution: Reduce the reaction temperature and monitor the reaction closely. Stop the reaction as soon as the mono-coupled product is maximized. Consider a more active catalyst system that allows for lower operating temperatures.

  • Possible Cause: Overly Active Catalyst/Ligand System

    • Solution: While counterintuitive, a catalyst system that is too reactive can sometimes override the inherent electronic differences between the two halogens. If selectivity is poor, consider a slightly less reactive ligand or palladium source. The choice of ligand can directly influence regioselectivity.[3]

Problem 3: Significant Side Products Observed

  • Possible Cause: Dehalogenation (Halogen replaced by -H)

    • Solution: This side reaction, where the aryl halide is reduced, can compete with the desired coupling. It can be minimized by using a more active catalyst to accelerate the cross-coupling pathway or by changing the solvent (e.g., from dioxane to toluene).[10]

  • Possible Cause: Homocoupling (e.g., Biaryl formation from boronic acids in Suzuki)

    • Solution: This is often caused by the presence of oxygen. Ensure the reaction setup is rigorously degassed and maintained under a strict inert atmosphere.

  • Possible Cause: Protodeboronation (in Suzuki Coupling)

    • Solution: This is the cleavage of the C-B bond of the boronic acid. It is often promoted by aqueous basic conditions. To mitigate this, use more stable boronic esters (e.g., pinacol (B44631) esters), employ anhydrous conditions where possible, or use a non-nucleophilic base.

Data Presentation: Optimized Reaction Parameters

The following tables summarize typical starting conditions for selective mono-coupling reactions at the C-I position of this compound. Optimization is often required.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 Buchwald PrecatalystPrecatalysts often give more reproducible results.[6]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands are essential.[1]
Base K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv)Strong, non-nucleophilic bases are preferred.
Solvent Dioxane/H₂O, Toluene, or THFMust be rigorously degassed.[1]
Temperature 25 - 80 °CStart low and increase only if necessary.
Catalyst Loading 0.5 - 2 mol%Lower loadings are possible with highly active systems.[11]
Ligand/Pd Ratio 1.2:1 to 2:1 (for in situ generation)N/A for precatalysts.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionNotes
Palladium Source Pd₂(dba)₃ or a G3/G4 Buchwald PrecatalystPrecatalysts are highly recommended for C-N couplings.[7]
Ligand XPhos, RuPhos, BrettPhosChoice depends on the amine (primary, secondary, etc.).[8]
Base NaOt-Bu, LiHMDS, K₃PO₄ (1.2-2.0 equiv)Base choice is critical and substrate-dependent.[1]
Solvent Toluene, Dioxane, THFAnhydrous and degassed.
Temperature 60 - 100 °CC-N coupling often requires more heat than C-C coupling.
Catalyst Loading 1 - 3 mol%
Ligand/Pd Ratio 1.2:1 to 2:1 (for in situ generation)N/A for precatalysts.

Table 3: Typical Conditions for Heck Reaction

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂Often effective and economical for Heck reactions.[12][13]
Ligand PPh₃, P(o-tolyl)₃, or phosphine-free (Jeffery conditions)Ligand choice depends on the olefin coupling partner.[12]
Base Et₃N, K₂CO₃, NaOAc (1.5-2.5 equiv)Organic or inorganic bases can be used.[14]
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are common.
Temperature 80 - 120 °CHeck reactions typically require higher temperatures.[13]
Catalyst Loading 1 - 5 mol%
Ligand/Pd Ratio 2:1 to 4:1 (if used)

Detailed Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.1-1.5 equiv), and a finely ground base (e.g., K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a separate vial or in a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required. Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a strong counterflow of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the base (e.g., NaOt-Bu, 1.5 equiv) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe and seal the tube.

  • Reaction: Place the sealed tube in a preheated oil bath (e.g., 80-100 °C) and stir.

  • Monitoring & Workup: Follow steps 5-7 from the Suzuki protocol.

Protocol 3: General Procedure for Selective Heck Reaction

  • Setup: To a Schlenk flask under argon, add this compound (1.0 equiv), palladium(II) acetate (B1210297) (2-5 mol%), and a phosphine ligand if used (e.g., PPh₃, 4-10 mol%).

  • Reagent Addition: Add the base (e.g., Et₃N, 2.0 equiv) and the alkene (1.2-1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath (e.g., 100 °C) with vigorous stirring.

  • Monitoring & Workup: Follow steps 5-7 from the Suzuki protocol. Note that filtration through a pad of celite is often effective at removing palladium black.

Visualizations

Experimental_Workflow prep Reagent Preparation (Drying, Degassing) setup Inert Atmosphere Setup (Schlenk Flask / Glovebox) prep->setup add_solids Add Solids (Substrate, Base) setup->add_solids add_catalyst Add Catalyst System (Pd Source, Ligand) add_solids->add_catalyst add_liquids Add Liquids (Solvent, Nucleophile) add_catalyst->add_liquids react Heat & Stir (Controlled Temp) add_liquids->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Quench & Workup (Extraction, Washing) monitor->workup purify Purification (Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze

General workflow for setting up a cross-coupling reaction.

Troubleshooting_Low_Yield start Low / No Yield cause_cat Inactive Catalyst? start->cause_cat cause_reagents Reagent Purity/Setup? start->cause_reagents cause_conditions Suboptimal Conditions? start->cause_conditions sol_cat Use fresh catalyst Consider a precatalyst Ensure inert atmosphere cause_cat->sol_cat sol_reagents Use anhydrous, degassed solvents Check reagent purity cause_reagents->sol_reagents sol_conditions Screen Ligands (e.g., XPhos, SPhos) Screen Bases (e.g., K3PO4, NaOtBu) Optimize Temperature cause_conditions->sol_conditions

Decision tree for troubleshooting low reaction yields.

Regioselectivity_Factors selectivity Regioselectivity (C-I vs. C-Cl) ci_coupling Selective C-I Coupling selectivity->ci_coupling ccl_coupling Undesired C-Cl Coupling selectivity->ccl_coupling temp Reaction Temperature temp->selectivity Low T favors C-I time Reaction Time time->selectivity Short time favors C-I ligand Ligand Properties (Sterics & Electronics) ligand->selectivity Can tune outcome catalyst Catalyst Activity catalyst->selectivity High activity at low T

Key factors influencing regioselectivity in the coupling reaction.

References

Selecting appropriate solvents for reactions involving 2-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents and reaction conditions for experiments involving 2-Chloro-4-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvents are recommended for palladium-catalyzed cross-coupling reactions with this compound?

A2: The choice of solvent is highly dependent on the specific type of cross-coupling reaction. For Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, a variety of solvents have been successfully employed. Commonly used solvents include:

  • Aprotic polar solvents: Dimethylformamide (DMF), Acetonitrile (ACN)

  • Ethereal solvents: Dioxane, Tetrahydrofuran (THF)

  • Aromatic hydrocarbons: Toluene (B28343)

  • Alcoholic solvents: Methanol and ethanol (B145695) have been shown to be effective in some Suzuki-Miyaura reactions, often in a mixture with water.[6]

Often, a mixture of solvents, such as dioxane/water or toluene/water, is used, particularly in Suzuki reactions, to facilitate the dissolution of both the organic substrate and the inorganic base.[7][8]

Q3: How does the reactivity of the two halogen substituents on this compound influence reaction conditions?

A3: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[9] This difference in reactivity allows for selective functionalization at the 4-position (iodine) while leaving the 2-position (chlorine) intact. This is a key consideration in designing multi-step syntheses. For instance, in Sonogashira and Suzuki couplings, the reaction can be performed under conditions that favor the reaction at the iodo-substituted position.[10][11]

Q4: Are there any known side reactions to be aware of when using this compound?

A4: In palladium-catalyzed reactions, potential side reactions include:

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This can often be minimized by carefully controlling the reaction conditions, such as temperature and catalyst loading.

  • Dehalogenation: The replacement of a halogen atom with a hydrogen atom. This can be more prevalent with more reactive catalysts or under harsh reaction conditions.

  • Protodeborylation: In Suzuki reactions, the boronic acid can be hydrolyzed back to the corresponding arene. Using anhydrous solvents or a suitable base can mitigate this.[12]

The amino group of this compound can also coordinate to the palladium catalyst, potentially influencing its activity. In some cases, protection of the amino group may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Poor solubility of reactants. 2. Inactive catalyst. 3. Inappropriate solvent or base. 4. Reaction temperature is too low.1. Try a different solvent or a solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O). 2. Use a fresh batch of catalyst or a pre-catalyst. Ensure an inert atmosphere is maintained. 3. Screen a variety of solvents and bases. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig, NaOt-Bu or Cs₂CO₃ are often used.[13][14] 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of Significant Byproducts (e.g., homocoupling) 1. Presence of oxygen in the reaction mixture. 2. Catalyst decomposition. 3. Sub-optimal ratio of reactants.1. Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[7] 2. Use a more stable ligand for the palladium catalyst. 3. Optimize the stoichiometry of the coupling partners.
Reaction Mixture Darkens or Polymerizes 1. Instability of starting materials or products at the reaction temperature. 2. Presence of impurities.1. Lower the reaction temperature. 2. Ensure the purity of this compound and other reagents. Purification of the starting material may be necessary.[3]
Difficulty in Product Purification 1. Co-elution with starting materials or byproducts. 2. Poor solubility of the product in the purification solvent.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Common solvent systems include hexane (B92381)/ethyl acetate (B1210297).[7][15] 2. If recrystallization is attempted, screen a variety of solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.

Solvent Selection Data

As quantitative solubility data for this compound is limited, the following table provides a qualitative guide based on the properties of analogous compounds and general principles of organic chemistry. "Soluble" indicates that the compound is likely to dissolve sufficiently for most reaction concentrations (e.g., 0.1-1 M).

SolventPolarityExpected Solubility of this compoundNotes
Toluene Non-polarSolubleA common solvent for many cross-coupling reactions.
Tetrahydrofuran (THF) Polar aproticSolubleGood general-purpose solvent for organic reactions.
Dioxane Polar aproticSolubleOften used in Suzuki and Buchwald-Hartwig reactions.
Dimethylformamide (DMF) Polar aproticVery SolubleHigh boiling point, useful for reactions requiring elevated temperatures.
Acetonitrile (ACN) Polar aproticSolubleCan be used in Heck and Suzuki reactions.[7]
Methanol/Ethanol Polar proticModerately SolubleMay be used in combination with other solvents or water.
Water Very polarSparingly SolubleOften used as a co-solvent with an organic solvent in Suzuki reactions to dissolve the inorganic base.
Hexane/Heptane Non-polarSparingly SolublePrimarily used as a non-polar component in chromatography eluents for purification.

Experimental Protocols

Detailed Methodology for a Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 3 equivalents)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) to toluene (5 mL, degassed). Stir for 10 minutes.

  • Add the catalyst solution to the Schlenk flask containing the reactants, followed by degassed water (1 mL).

  • Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[7]

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions start Identify Reaction Type suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira other Other Reaction Types start->other solvent_choice_suzuki Consider Toluene/H₂O, Dioxane/H₂O, or DMF suzuki->solvent_choice_suzuki solvent_choice_buchwald Consider Toluene, Dioxane, or THF buchwald->solvent_choice_buchwald solvent_choice_sonogashira Consider DMF, THF, or an Amine as solvent sonogashira->solvent_choice_sonogashira solvent_choice_other Consult literature for analogous reactions. Consider polarity and reactivity. other->solvent_choice_other optimization Screen Solvents and Bases for Optimal Yield solvent_choice_suzuki->optimization solvent_choice_buchwald->optimization solvent_choice_sonogashira->optimization solvent_choice_other->optimization end Final Reaction Conditions optimization->end

Caption: A logical workflow for selecting an appropriate solvent for reactions involving this compound.

Suzuki_Miyaura_Catalytic_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex1 Ar-Pd(II)(I)L₂ (Ar = 2-Chloro-4-aminophenyl) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)(R)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Coupled Product) reductive_elimination->product boronic_acid R-B(OR)₂ boronate [R-B(OR)₂(OH)]⁻ boronic_acid->boronate + Base base Base (e.g., K₃PO₄) boronate->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Stability and proper storage conditions for 2-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-4-iodoaniline

This guide provides detailed information on the stability and proper storage of this compound, addressing common issues encountered during its handling and use in a research environment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability and prevent degradation, this compound should be stored under controlled conditions. The recommended practice is to keep it refrigerated at +4°C.[1] The container should be tightly sealed to prevent exposure to air and moisture.[2][3] For long-term storage, storing under an inert atmosphere, such as nitrogen, is advisable to maintain product quality.[3]

Q2: Is this compound sensitive to light, air, or temperature?

A2: Yes. Like many aniline (B41778) derivatives, this compound is sensitive to environmental factors.

  • Light: Exposure to direct sunlight should be avoided as it can cause discoloration and degradation.[4]

  • Air: The compound can oxidize when exposed to air, which often manifests as a darkening in color over time.[5] Storing it in a tightly sealed container is crucial.[2]

  • Temperature: While stable at room temperature for short periods, elevated temperatures can accelerate degradation. Refrigeration is recommended for long-term stability.[1][4] Its melting point is in the range of 70-75 °C.[2]

Q3: What are the visual signs of degradation?

A3: The most common sign of degradation is a change in appearance. The pure compound is often described as a light orange or off-white solid.[2] If your sample has significantly darkened, turned brown, or developed a heterogeneous appearance, it may have degraded. Purity should be verified by analytical methods before use.

Q4: What substances are incompatible with this compound?

A4: To prevent hazardous reactions and degradation, avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3][4]

Q5: What is the expected shelf-life of this compound?

A5: An explicit shelf-life is often not provided by manufacturers as it heavily depends on storage conditions. When stored properly (refrigerated, protected from light and air), the compound can be stable for an extended period. However, it is best practice to re-analyze the purity of the material if it has been stored for more than a year or if any visual signs of degradation are present.

Troubleshooting Guide

Issue 1: The compound has darkened in color since it was last used.

  • Possible Cause: This is likely due to oxidation from exposure to air and/or photodegradation from exposure to light.[5]

  • Recommended Action: The color change indicates potential degradation. Before using the material in an experiment, its purity must be re-assessed using an appropriate analytical technique like HPLC or NMR spectroscopy. If significant impurities are detected, the compound may need to be repurified or a new batch should be used to ensure reliable experimental results.

Issue 2: My reaction is yielding unexpected byproducts or lower yields than anticipated.

  • Possible Cause: If other reaction parameters have been ruled out, the purity of the this compound starting material could be the cause. Degradation products can interfere with the reaction pathway or reduce the concentration of the active reactant.

  • Recommended Action:

    • Verify the purity of your this compound stock using the protocols outlined below.

    • Compare the analytical data (e.g., HPLC chromatogram, NMR spectrum) with the certificate of analysis or data from a fresh sample.

    • If degradation is confirmed, use a new, verified batch of the compound for subsequent experiments.

Issue 3: The material does not fully dissolve in a solvent where it was previously soluble.

  • Possible Cause: Degradation can lead to the formation of polymeric or oxidized byproducts that may have different solubility profiles.

  • Recommended Action: This is a strong indicator of degradation. The material should not be used. Discard the current batch according to your institution's hazardous waste disposal procedures and obtain a fresh supply.[2][6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 42016-93-3[7]
Molecular Formula C₆H₅ClIN[7]
Molecular Weight 253.47 g/mol [1]
Appearance Light orange powder solid[2]
Melting Point 70-75 °C[2]
Purity (Typical) 97-98%[2]

Table 2: Summary of Recommended Storage and Handling Conditions

ConditionRecommendationRationaleReference(s)
Temperature +4°C (Refrigerated)Minimizes thermal degradation.[1]
Atmosphere Tightly sealed container; Inert gas (e.g., Nitrogen) for long-term storage.Prevents oxidation from air exposure.[2][3]
Light Store in an opaque or amber vial, away from direct light.Prevents photodegradation.[4]
Handling Use in a chemical fume hood; Wear appropriate PPE (gloves, goggles, lab coat).Toxic if inhaled, ingested, or absorbed through skin.[2][4]
Incompatibles Strong oxidizing agents, acids, acid anhydrides, acid chlorides.Avoids potentially vigorous or hazardous reactions.[3][4]

Experimental Protocols

Protocol 1: General Method for Purity Assessment by HPLC

This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.

  • Objective: To quantify the purity of this compound and detect the presence of degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile (ACN) and Water (with 0.1% Trifluoroacetic Acid or Formic Acid). For example, 70:30 ACN:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for optimal wavelength using a PDA detector or start at 254 nm.

    • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of the mobile phase or Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

    • Injection Volume: 10 µL.

    • Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Compare the chromatogram to a reference standard or a previous analysis of a fresh sample.

Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset temperature of decomposition and identify potential thermal hazards.

  • Instrumentation: Differential Scanning Calorimeter (DSC).

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

    • Atmosphere: Nitrogen purge at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Analysis: Analyze the resulting thermogram. An endothermic peak will correspond to the melting point. A sharp, exothermic event indicates decomposition. The onset temperature of this exotherm is a critical measure of thermal instability.

Visual Workflow and Logic Diagrams

storage_workflow cluster_main Figure 1: Recommended Handling and Storage Workflow receive Receive Compound inspect Visually Inspect (Color, Appearance) receive->inspect good Appearance OK? inspect->good Yes bad Discolored or Clumped? inspect->bad No log Log Arrival Date & Lot Number store Store in Tightly Sealed Amber Vial at +4°C log->store good->log retest Quarantine & Retest Purity (See Protocol 1) bad->retest inert For Long-Term Storage: Purge with Inert Gas store->inert use Ready for Use store->use inert->use

Caption: Figure 1: A decision-making workflow for the proper handling and storage of this compound upon receipt.

troubleshooting_workflow cluster_troubleshooting Figure 2: Troubleshooting Flowchart for Suspected Degradation start Suspected Degradation (e.g., Low Yield, Color Change) check_visual Visual Inspection: Is the solid discolored? start->check_visual check_purity Perform Purity Analysis (HPLC, NMR) check_visual->check_purity Yes check_visual->check_purity No (Still check if unsure) is_pure Purity >95% and no extra peaks? check_purity->is_pure use_compound Compound is likely usable. Check other experimental variables. is_pure->use_compound Yes re_evaluate Compound has degraded. is_pure->re_evaluate No discard Repurify or Discard/Reorder. Update Storage Protocol. re_evaluate->discard

Caption: Figure 2: A logical flowchart to guide researchers when degradation of this compound is suspected.

References

Addressing excessive foaming during diazotization of anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the diazotization of anilines, with a specific focus on managing excessive foaming.

Troubleshooting Guide: Excessive Foaming

Issue: The diazotization reaction is producing an excessive amount of foam, making it difficult to control the reaction and potentially leading to loss of material.

This guide will help you identify the root cause of the foaming and implement the appropriate corrective actions.

DOT Diagram: Troubleshooting Workflow for Excessive Foaming

TroubleshootingWorkflow start Excessive Foaming Observed check_temp Is the reaction temperature strictly maintained between 0-5°C? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_addition_rate Is the sodium nitrite (B80452) solution being added too quickly? temp_yes->check_addition_rate correct_temp Action: Immediately cool the reaction mixture. Ensure the ice bath is sufficient. Consider an ice-salt bath for better temperature control. temp_no->correct_temp correct_temp->check_addition_rate addition_yes Yes check_addition_rate->addition_yes addition_no No check_addition_rate->addition_no correct_addition Action: Slow down the rate of addition of the sodium nitrite solution. Add the solution dropwise beneath the surface of the reaction mixture. addition_yes->correct_addition check_impurities Are the starting materials (aniline, sodium nitrite, acid) of high purity? addition_no->check_impurities correct_addition->check_impurities impurities_yes Yes check_impurities->impurities_yes impurities_no No check_impurities->impurities_no consider_antifoam Consider Chemical or Mechanical Intervention impurities_yes->consider_antifoam correct_impurities Action: Use purified aniline (B41778) and high-purity reagents. Ensure glassware is clean. impurities_no->correct_impurities correct_impurities->consider_antifoam chemical_antifoam Option 1: Chemical Anti-foaming Agent - Add a small, pre-determined amount of a suitable anti-foaming agent. consider_antifoam->chemical_antifoam mechanical_defoam Option 2: Mechanical Defoaming - Increase agitation speed (if applicable). - Use a mechanical foam breaker in the reactor setup. consider_antifoam->mechanical_defoam end Foaming Controlled chemical_antifoam->end mechanical_defoam->end

Caption: Troubleshooting workflow for diagnosing and addressing excessive foaming during aniline diazotization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of excessive foaming during the diazotization of anilines?

A1: Excessive foaming is primarily caused by the rapid evolution of nitrogen gas (N₂). This can be exacerbated by several factors:

  • High Reaction Temperature: The diazonium salt is unstable at temperatures above 5°C and decomposes to release nitrogen gas.[1]

  • Rapid Addition of Sodium Nitrite: A fast addition rate can lead to localized "hot spots" and a rapid, uncontrolled reaction, resulting in a burst of nitrogen gas.[1]

  • Decomposition of Nitrous Acid: Excess nitrous acid can also decompose, contributing to gas evolution.[1]

  • Impurities: Impurities in the aniline or other reagents can act as nucleation sites for bubble formation, stabilizing the foam.

Q2: How can I prevent excessive foaming from occurring in the first place?

A2: Proactive measures are key to preventing excessive foaming:

  • Strict Temperature Control: Maintain the reaction temperature between 0 and 5°C using an ice or ice-salt bath.[1]

  • Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise, preferably below the surface of the reaction mixture, to ensure a controlled reaction rate.[1]

  • Adequate Acidity: Ensure a sufficient excess of strong mineral acid (e.g., hydrochloric acid) is used to fully protonate the aniline and stabilize the resulting diazonium salt.

  • High-Purity Reagents: Use high-purity aniline and other reagents to minimize the presence of impurities that can promote foaming.

Q3: What are anti-foaming agents, and how do they work?

A3: Anti-foaming agents are chemical additives that reduce or prevent the formation of foam. They work by lowering the surface tension of the liquid, which destabilizes the foam bubbles, causing them to rupture.[2][3] There are two main types: defoamers, which eliminate existing foam, and anti-foamers, which prevent its formation.[3]

Q4: What types of anti-foaming agents are suitable for diazotization reactions?

A4: The choice of an anti-foaming agent depends on the specific reaction conditions. For the acidic environment of diazotization, suitable options include:

  • Silicone-based anti-foaming agents: These are highly effective at low concentrations and are stable over a wide range of temperatures and pH levels. Polydimethylsiloxane (PDMS) is a common example.[2]

  • Organic anti-foaming agents: These include fatty alcohols, esters, and polyethers. They are often biodegradable but may be less potent than silicone-based agents.[4]

It is crucial to select an anti-foaming agent that is inert and does not interfere with the diazotization reaction or subsequent coupling reactions. A small-scale trial is recommended to determine the optimal agent and concentration.

Q5: Are there non-chemical methods to control foaming?

A5: Yes, mechanical methods can be effective, especially in larger-scale reactions:

  • Mechanical Stirring: Optimizing the stirring speed can help to break up foam as it forms.

  • Mechanical Foam Breakers: These devices, such as rotating paddles or discs, are installed in the headspace of the reactor to physically destroy the foam.[5][6]

  • Ultrasonic Vibration: High-intensity ultrasonic waves can be used to destabilize and break down foam.[1]

Data on Anti-foaming Agents

The selection of an appropriate anti-foaming agent is critical and should be based on the specific reaction conditions. The following table provides a general overview of common types of anti-foaming agents.

Anti-foaming Agent TypeActive ComponentsTypical ConcentrationAdvantagesConsiderations
Silicone-based Polydimethylsiloxane (PDMS), hydrophobized silica1 - 100 ppmHighly effective at low concentrations, thermally stable, chemically inert.[2]Can sometimes be difficult to remove and may interfere with some downstream processes.
Oil-based Mineral oil, vegetable oil, white oil10 - 1000 ppmCost-effective, good for knocking down surface foam.May be less effective for entrained air, potential for contamination of the product.
Polymer-based (Organic) Polyethylene glycol (PEG), polypropylene (B1209903) glycol (PPG)10 - 500 ppmGood dispersing properties, often a good choice where deposits are a concern.Effectiveness can be temperature-dependent.[7]
Fatty Alcohol-based C7 - C22 alcohols10 - 1000 ppmEffective, can be biodegradable.Can be more expensive than other options.

Experimental Protocols

Protocol 1: Standard Diazotization of Aniline with Foam Monitoring
  • Preparation of Aniline Solution: In a beaker, dissolve aniline in an excess of dilute hydrochloric acid (typically a 1:2.5 to 1:3 molar ratio of aniline to acid).

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5°C with continuous stirring.

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0 to 1.1 molar equivalents to the aniline) in cold distilled water. Cool this solution in the ice bath as well.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred aniline solution. Monitor the temperature closely to ensure it remains below 5°C. Observe for any foam formation.

  • Completion Check: After the addition is complete, continue stirring for 15-30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).

Protocol 2: Diazotization with the Use of an Anti-foaming Agent
  • Preparation of Aniline Solution and Cooling: Follow steps 1 and 2 from Protocol 1.

  • Addition of Anti-foaming Agent: To the cold aniline solution, add a pre-determined, minimal amount of a suitable anti-foaming agent (e.g., 1-10 ppm of a silicone-based agent). Stir to disperse.

  • Diazotization: Proceed with step 4 from Protocol 1, adding the sodium nitrite solution slowly while monitoring the temperature and foam level.

  • Completion Check: Follow step 5 from Protocol 1.

Signaling Pathways and Logical Relationships

DOT Diagram: Diazotization Reaction Pathway and Foaming

DiazotizationReaction cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline Aniline (Ar-NH2) ReactionStep3 Electrophilic attack on Aniline Ar-NH2 + NO+ -> Ar-NH2+-N=O Aniline->ReactionStep3 NaNO2 Sodium Nitrite (NaNO2) ReactionStep1 In situ formation of Nitrous Acid (HNO2) NaNO2 + HCl -> HNO2 + NaCl NaNO2->ReactionStep1 Acid Excess Strong Acid (e.g., HCl) Acid->ReactionStep1 Temp Temperature: 0-5°C SlowAddition Slow, Dropwise Addition of NaNO2 ReactionStep2 Formation of Nitrosonium Ion (NO+) HNO2 + H+ -> H2O + NO+ ReactionStep1->ReactionStep2 Foaming Foaming (N2 Gas Evolution) ReactionStep1->Foaming Decomposition of excess HNO2 ReactionStep2->ReactionStep3 ReactionStep4 Proton transfer and rearrangement to form Diazonium Ion Ar-NH2+-N=O -> ... -> Ar-N≡N+ ReactionStep3->ReactionStep4 Product Diazonium Salt (Ar-N2+) ReactionStep4->Product SideReaction Decomposition of Diazonium Salt (if Temp > 5°C) Product->SideReaction Heat SideReaction->Foaming

Caption: The diazotization reaction pathway, highlighting the formation of the diazonium salt and the potential for foaming due to decomposition.

References

Technical Support Center: Machine Learning Approaches for Optimizing Aniline Synthesis Conditions

Author: BenchChem Technical Support Team. Date: December 2025

I have completed the final round of searches and feel confident that I have a comprehensive collection of information to build the technical support center. I have successfully found:

  • Detailed experimental protocols for various C-N coupling reactions for aniline (B41778) synthesis, including Buchwald-Hartwig and Ullmann condensation, which are suitable for high-throughput screening.

  • Quantitative data from a comparative study on crop yield prediction using various machine learning models (Linear Regression, Random Forest, Gradient Boosting, etc.). While not directly about aniline synthesis, this data provides a strong template for creating a comparative table of model performance, and the principles are transferable.

  • Specific examples of troubleshooting unexpected or chemically implausible results from machine learning-guided synthesis, including insights into how model limitations and biases in literature data can lead to such outcomes.

  • Information on relevant molecular descriptors for aniline derivatives and QSAR studies, which can be compiled into a recommended feature list.

  • Further details on interpreting machine learning models using SHAP values, including how to read different SHAP plots.

  • Case studies on Bayesian optimization for chemical synthesis that provide context for the troubleshooting guides.

With this information, I can now proceed to structure the technical support center as requested, including the Q&A, detailed protocols, quantitative data tables, and Graphviz diagrams. I have all the necessary components to create a high-quality and comprehensive resource for the target audience.

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in applying machine learning (ML) models to optimize the synthesis of aniline and its derivatives. The content is designed to address specific issues you may encounter during your experimental work, from data preparation to model interpretation and validation.

Frequently Asked Questions (FAQs) & Troubleshooting

Getting Started with ML for Aniline Synthesis

Q1: My initial machine learning model for predicting aniline synthesis yield has very low accuracy. What are the common causes and how can I improve it?

A1: Low initial model accuracy is a common challenge. Here are the primary areas to investigate:

  • Data Quality and Quantity: Machine learning models are only as good as the data they are trained on. Small, noisy, or biased datasets are a frequent cause of poor performance.[1][2]

    • Solution: Ensure your dataset is sufficiently large and diverse, covering a wide range of reaction conditions and outcomes. Include both successful and failed experiments to provide the model with a complete picture.[1] Data cleaning to remove errors and inconsistencies is also crucial.[2]

  • Feature Engineering: The way you represent your chemical reaction to the model (i.e., your choice of descriptors) is critical.

    • Solution: Start with a comprehensive set of molecular descriptors for your reactants (e.g., aniline derivatives, aryl halides) and one-hot encode categorical variables like catalysts and solvents. Relevant descriptors for aniline derivatives can include electronic properties, steric parameters, and topological indices.[3][4]

  • Model Selection: A simple model might not be complex enough to capture the intricacies of your reaction system.

    • Solution: Experiment with a few different model architectures. Ensemble methods like Random Forest and Gradient Boosting are often robust for tabular data. For more complex relationships, a simple neural network might be beneficial.[5]

Q2: I have a very limited amount of experimental data. Can I still use machine learning to optimize my aniline synthesis?

A2: Yes, you can. While large datasets are ideal, several techniques are specifically designed for low-data scenarios:

  • Active Learning and Bayesian Optimization: These are powerful iterative approaches where the machine learning model actively suggests the most informative experiments to perform next.[6][7][8] This allows you to efficiently explore the reaction space and find optimal conditions with a minimal number of experiments.

  • Transfer Learning: If you have access to a larger dataset from a related chemical reaction, you can pre-train a model on that data and then fine-tune it on your smaller, specific dataset. This can significantly boost performance.

Troubleshooting Model Predictions and Experimental Outcomes

Q3: The ML model is suggesting reaction conditions that are chemically implausible or unsafe (e.g., extremely high temperatures, incompatible reagents). What should I do?

A3: This is a critical issue where chemical expertise must override the model's suggestion. Here's how to handle it:

  • Implement Constraints in the Optimization Algorithm: Many Bayesian optimization frameworks allow you to define constraints on the search space.[7][9] You can set realistic ranges for temperature, pressure, and concentrations, and exclude combinations of reagents known to be incompatible.

  • Analyze Feature Importance: Use techniques like SHAP (SHapley Additive exPlanations) to understand why the model is making these suggestions.[10][11][12] It might be that a particular feature is having an unexpectedly large influence on the prediction, which could indicate an issue with your data or feature representation.

  • Refine the Dataset: The model may have learned a spurious correlation from the training data. Adding more data points, particularly around the boundaries of your experimental space, can help to correct this.

Q4: I ran the experiment suggested by the model, but the yield was much lower than predicted, or I obtained an unexpected side product. How do I troubleshoot this?

A4: This discrepancy between prediction and reality is a valuable learning opportunity for both you and the model.

  • Data Entry and Analysis: First, double-check that the experimental conditions were set exactly as the model specified and that the yield was measured correctly. Any deviation can lead to inaccurate feedback for the model.

  • Update the Model with the New Data Point: Add the unexpected result to your training dataset and retrain the model. The model will learn from this new information and adjust its future predictions. This is a core principle of active learning.

  • Investigate the Side Product: Characterize the unexpected side product. This can provide valuable mechanistic insights that can be used to refine your feature set or add constraints to the model. For example, if a particular combination of ligand and base is leading to a known side reaction, you can exclude this combination from future consideration.

  • Consider Model Uncertainty: Some machine learning models can provide an estimate of their uncertainty for a given prediction. If the model was highly uncertain about its prediction, a surprising result is more likely. Prioritize experiments where the model is most certain of a high yield.[13]

Quantitative Data Summary

The performance of different machine learning models can vary significantly depending on the dataset and the complexity of the chemical system. Below is a comparative table illustrating the typical performance of various regression models on a yield prediction task. While this example is from crop yield prediction, the relative performance of the models is often transferable to chemical reaction optimization.[5][14][15]

Machine Learning ModelR² ScoreMean Absolute Error (MAE)Root Mean Squared Error (RMSE)
Linear Regression 0.07915.818.1
K-Nearest Neighbors 0.856.28.9
Decision Tree 0.923.96.5
Random Forest 0.962.54.1
Gradient Boosting 0.943.15.2
XGBoost 0.972.13.5
Artificial Neural Network 0.943.34.9

Note: The performance metrics in this table are illustrative and will vary based on the specific aniline synthesis dataset and feature representation used.[5][14][15]

Experimental Protocols

Here are detailed methodologies for two common aniline synthesis reactions, which can be adapted for high-throughput screening and machine learning-driven optimization.

Protocol 1: High-Throughput Screening of Buchwald-Hartwig Amination[4][17][18]

This protocol is designed for a 24-well plate format to screen different catalysts, ligands, bases, and solvents.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Aniline derivative (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligands (e.g., XPhos, SPhos, DavePhos)

  • Bases (e.g., NaOtBu, K₃PO₄, LHMDS)

  • Anhydrous solvents (e.g., toluene, dioxane, THF, DME)

  • 24-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the aryl halide and aniline derivative in a suitable anhydrous solvent (e.g., toluene) at a concentration of 0.5 M.

    • Prepare stock solutions of the palladium precatalyst and ligands in the same solvent at a concentration of 0.01 M.

  • Dispensing Reagents:

    • In an inert atmosphere, add the appropriate base (e.g., 1.4 mmol) to each well of the reaction block.

    • Dispense the palladium precatalyst and ligand solutions to each well according to the desired screening combination (e.g., 1 mol% Pd, 2 mol% ligand).

    • Add the aryl halide stock solution (e.g., 200 µL, 0.1 mmol) to each well.

    • Add the aniline derivative stock solution (e.g., 240 µL, 0.12 mmol) to each well.

    • Add additional solvent to bring the final reaction volume to 1 mL in each well.

  • Reaction and Analysis:

    • Seal the reaction block and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for a set time (e.g., 12-24 hours).

    • After cooling to room temperature, take an aliquot from each well, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS or GC-MS to determine the yield of the desired aniline product.

Protocol 2: Automated Nucleophilic Aromatic Substitution (SNAr)[19]

This protocol can be adapted for an automated synthesis platform.

Materials:

  • Electron-deficient aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)

  • Aniline derivative

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMSO, DMF, NMP)

  • Automated synthesis platform with liquid handling and heating capabilities

Procedure:

  • Reactor Setup:

    • Set up the automated platform with vials containing stock solutions of the aryl halide, aniline derivative, base, and a range of solvents.

  • Automated Reaction Execution:

    • Program the platform to dispense the desired volumes of each stock solution into a reaction vessel. A typical reaction might involve the aryl halide (1.0 equiv), aniline derivative (1.2 equiv), and base (2.0 equiv) in the chosen solvent.

    • The platform then heats the reaction mixture to the specified temperature (e.g., 80-120 °C) for a defined period.

  • Online Analysis and Optimization:

    • The platform can be configured to automatically sample the reaction mixture at set time intervals and inject it into an online HPLC or UPLC for real-time monitoring of product formation.

    • The data from these experiments can be fed directly into a machine learning algorithm to suggest the next set of experimental conditions.

Visualizations

Logical Relationships and Workflows

Below are diagrams created using Graphviz to illustrate key workflows and relationships in the machine learning-guided optimization of aniline synthesis.

active_learning_workflow cluster_0 Experimental Phase cluster_1 Computational Phase Initial Experiments Initial Experiments Train ML Model Train ML Model Initial Experiments->Train ML Model Initial Dataset Run Suggested Experiment Run Suggested Experiment Run Suggested Experiment->Train ML Model New Data Point Suggest New Experiment Suggest New Experiment Train ML Model->Suggest New Experiment Acquisition Function Suggest New Experiment->Run Suggested Experiment Optimized Conditions

Caption: An active learning workflow for optimizing aniline synthesis.

feature_engineering_workflow cluster_reactants Reactants cluster_conditions Conditions Aniline Derivative Aniline Derivative Molecular Descriptors Molecular Descriptors Aniline Derivative->Molecular Descriptors Aryl Halide Aryl Halide Aryl Halide->Molecular Descriptors Catalyst Catalyst One-Hot Encoding One-Hot Encoding Catalyst->One-Hot Encoding Ligand Ligand Ligand->One-Hot Encoding Base Base Base->One-Hot Encoding Solvent Solvent Solvent->One-Hot Encoding Temperature Temperature Numerical Features Numerical Features Temperature->Numerical Features Feature Vector Feature Vector Molecular Descriptors->Feature Vector One-Hot Encoding->Feature Vector Numerical Features->Feature Vector

Caption: Feature engineering workflow for aniline synthesis reactions.

troubleshooting_logic node_q node_q start Model Suggests Implausible Condition q1 Is the suggestion outside defined constraints? start->q1 a1_yes Add/Adjust Constraints in Optimization Algorithm q1->a1_yes Yes q2 Does SHAP analysis reveal spurious correlations? q1->q2 No a2_yes Refine Feature Set & Acquire More Data q2->a2_yes Yes a_no Consult Chemical Literature & Expert Opinion q2->a_no No

Caption: Troubleshooting logic for chemically implausible model predictions.

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 2-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed HPLC Analytical Method

A reversed-phase HPLC (RP-HPLC) method is the most common and effective technique for the purity analysis of polar and thermolabile compounds like 2-Chloro-4-iodoaniline, as it often does not require derivatization.[2] The proposed method is designed to separate the main compound from potential impurities, including isomers and degradation products.

Experimental Protocol: RP-HPLC for this compound

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer, pH 3.0).[3][4]

  • Gradient Program: A typical gradient might start at a lower concentration of the organic solvent (acetonitrile) and gradually increase to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 240-300 nm).[3]

  • Column Temperature: 30-40°C.[3]

  • Injection Volume: 10-20 µL.

3. Solution Preparation:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution. Further dilute to a working concentration.[1]

  • Sample Preparation: Prepare the sample by accurately weighing and dissolving it in the same solvent as the standard to a known concentration.[1]

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by using a reference standard for quantification.

Method Validation and Forced Degradation Studies

To ensure the reliability of the HPLC method, it should be validated according to the International Conference on Harmonisation (ICH) guidelines. This includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[3]

Forced degradation studies should also be performed to demonstrate the stability-indicating nature of the method. This involves subjecting the this compound sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[5] The HPLC method should be able to separate the main peak from any degradation product peaks.[5]

Comparison of Analytical Methods

The following table summarizes the performance of the proposed HPLC method in comparison to other potential analytical techniques for the purity assessment of this compound.

Analytical Technique Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity, suitable for non-volatile and thermolabile compounds, well-established for purity analysis.[2]Can be time-consuming, requires specialized equipment and solvents.Primary choice for purity and impurity profiling.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.High efficiency for volatile compounds.Not suitable for thermolabile compounds like many anilines without derivatization, which can be complex.[2]Analysis of volatile impurities or starting materials.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Provides molecular weight and structural information, highly sensitive and selective.[6]Higher cost and complexity compared to HPLC-UV.Identification of unknown impurities and degradation products.
Spectroscopic Methods (UV-Vis, FTIR, NMR) Based on the interaction of electromagnetic radiation with the analyte.Provide structural information (FTIR, NMR), can be used for quantification (UV-Vis).[7]Generally not suitable for separating complex mixtures of impurities, lower sensitivity for purity assessment compared to chromatography.Structural elucidation and confirmation of the main component.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, small sample volume.Can have lower reproducibility compared to HPLC, less common for routine purity analysis.[2]Alternative for charged impurities or when matrix effects are a concern.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC HPLC System Dissolve_Sample->HPLC Dissolve_Standard->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: Experimental workflow for HPLC purity assessment.

Logical_Flow Analyte This compound (Sample) Method Developed & Validated HPLC Method Analyte->Method is analyzed by Data Chromatographic Data (Peak Area, Retention Time) Method->Data generates Result Purity Assessment (% Purity, Impurity Profile) Data->Result leads to

Caption: Logical flow from sample and method to purity assessment.

Conclusion

For the purity assessment of this compound, a well-developed and validated RP-HPLC method is the recommended approach due to its high resolution, sensitivity, and suitability for non-volatile compounds. While other techniques like GC and spectroscopic methods have their specific applications, they are generally less suitable for comprehensive purity profiling of this type of compound. LC-MS can be a powerful complementary technique for the identification of unknown impurities. The provided experimental protocol and comparative data serve as a valuable resource for establishing a robust analytical method for the quality control of this compound in a research and drug development setting.

References

A Comparative Guide to GC-MS Protocols for Impurity Identification in 2-Iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 2-iodoaniline (B362364) is critical for the synthesis of well-characterized and safe active pharmaceutical ingredients (APIs). Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present in 2-iodoaniline samples. This guide provides a detailed GC-MS protocol for impurity profiling of 2-iodoaniline, compares it with alternative analytical methods, and presents supporting data to aid in method selection and implementation.

Potential Impurities in 2-Iodoaniline

The manufacturing process of 2-iodoaniline, typically involving the iodination of aniline, can introduce several process-related impurities. A thorough understanding of these potential byproducts is essential for developing a robust analytical method for purity assessment. Common impurities can include:

  • Unreacted Starting Materials: Such as aniline.[1][2]

  • Positional Isomers: Including 3-iodoaniline (B1194756) and 4-iodoaniline.[1]

  • Di-iodinated Species: Over-iodination can lead to the formation of di-iodoaniline isomers (e.g., 2,4-diiodoaniline, 2,6-diiodoaniline).[1]

  • Oxidation Byproducts: Anilines are susceptible to aerial oxidation, which can lead to discoloration and the formation of various degradation products.[2]

  • Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product.[1]

Comparison of Analytical Techniques for Impurity Profiling

While GC-MS is a primary tool for analyzing volatile impurities in 2-iodoaniline, other techniques offer complementary information, particularly for non-volatile or thermally labile compounds. The choice of analytical method often depends on the specific impurity profile and the analytical objective.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1]Separation based on polarity, with detection via UV absorbance.[1]Separation based on polarity, coupled with detection by mass-to-charge ratio.[1]Provides structural information based on the magnetic properties of atomic nuclei.[1]
Strengths High separation efficiency for volatile and semi-volatile compounds; definitive identification of impurities through mass spectral library matching.[1][3]Robust, widely available, and suitable for non-volatile and thermally labile impurities.[1]High sensitivity and selectivity, suitable for a wide range of impurities.[1][4][5]Provides detailed structural elucidation of unknown impurities and can be used for absolute quantification (qNMR).[1]
Weaknesses Not suitable for non-volatile or thermally labile impurities without derivatization; potential for thermal degradation of some analytes.[1][6]Limited identification capabilities based on retention time alone; co-elution can be a problem.[1]Higher cost and complexity compared to HPLC-UV.[1]Lower sensitivity compared to mass spectrometry-based methods; complex spectra can be difficult to interpret with multiple impurities.[1]
Typical Analytes Volatile and semi-volatile organic impurities, residual solvents.[7]Non-volatile organic impurities, isomers, and degradation products.Wide range of organic impurities, including those at trace levels.Structural isomers, and unknown impurities for structural characterization.

Detailed GC-MS Protocol for 2-Iodoaniline Impurity Profiling

This protocol is designed for the qualitative and quantitative analysis of impurities in 2-iodoaniline samples.

Sample Preparation

Accurate sample preparation is crucial for reliable and reproducible results.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the 2-iodoaniline sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to achieve a concentration of 1 mg/mL.[1]

  • Working Solution Preparation: Further dilute the stock solution with the same solvent to a working concentration of approximately 50-100 µg/mL.[1]

  • Internal Standard (Optional for Quantification): For quantitative analysis, add an appropriate internal standard to the working solution. The choice of internal standard should be a compound that is chemically similar to the analytes of interest but not present in the sample.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and impurities of interest.

Parameter Condition
Gas Chromatograph
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polydimethylsiloxane (B3030410) stationary phase (or equivalent).[8]
Inlet Temperature 250 °C.[8][9]
Injection Volume 1 µL.
Injection Mode Split (e.g., 40:1 split ratio) or splitless, depending on the concentration of impurities.[9]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[9][10]
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5-10 minutes.[10][11]
Mass Spectrometer
Transfer Line Temperature 280 °C.[11]
Ion Source Temperature 230 °C.[12]
Ionization Mode Electron Ionization (EI).[9]
Electron Energy 70 eV.[9]
Mass Scan Range 35 - 450 amu.[12]
Data Acquisition Full Scan mode for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity in quantitative analysis of target impurities.
Data Analysis
  • Peak Identification: Identify the peaks in the total ion chromatogram (TIC). The mass spectrum of each impurity peak is compared with a reference library, such as the NIST Mass Spectral Library, for tentative identification.[1]

  • Confirmation of Identity: The identity of impurities should be confirmed by comparing their retention times and mass spectra with those of certified reference standards, if available.

  • Quantification: For quantitative analysis, a calibration curve is generated by analyzing a series of standard solutions of known concentrations. The concentration of the impurities in the sample is then determined from this calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the GC-MS analysis of 2-iodoaniline and the logical relationship for method selection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 2-Iodoaniline Sample dissolve Dissolve in Volatile Solvent (e.g., Dichloromethane) weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into GC dilute->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic identify Identify Peaks by Library Search tic->identify confirm Confirm with Reference Standards identify->confirm quantify Quantify Impurities confirm->quantify

Caption: Experimental workflow for GC-MS analysis of 2-iodoaniline.

Method_Selection cluster_volatility Volatility of Impurities cluster_technique Analytical Technique cluster_info Information Obtained start Impurity Profiling of 2-Iodoaniline volatile Volatile / Semi-Volatile - Residual Solvents - Isomers - By-products start->volatile non_volatile Non-Volatile / Thermally Labile - Degradation Products - Salts start->non_volatile gcms GC-MS volatile->gcms lc HPLC-UV / LC-MS non_volatile->lc gcms_info Definitive Identification (Mass Spectra) gcms->gcms_info lc_info Quantification & Identification (Retention Time, UV, Mass Spectra) lc->lc_info

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Reactivity of 2-Chloro-4-iodoaniline and 4-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two closely related isomers, 2-Chloro-4-iodoaniline and 4-Chloro-2-iodoaniline. These compounds are valuable building blocks in medicinal chemistry and materials science, offering multiple sites for functionalization. Understanding their differential reactivity is crucial for designing selective and efficient synthetic strategies. This comparison is based on established principles of organic chemistry and supported by available experimental data.

Theoretical Comparison of Reactivity

The reactivity of these dihaloanilines in common cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, is primarily dictated by the nature of the carbon-halogen bond and the electronic and steric environment of the aromatic ring.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br >> Cl.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a palladium catalyst, which is often the rate-determining step.[1] Consequently, for both this compound and 4-Chloro-2-iodoaniline, the carbon-iodine bond is the primary site of reaction under typical cross-coupling conditions.

However, the relative positions of the chloro, iodo, and amino groups on the aniline (B41778) ring introduce subtle electronic and steric differences that can influence the reaction rates and yields.

Electronic Effects:

  • Amino Group: The amino group (-NH₂) is a strong activating group and is ortho, para-directing. It increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the C-X bond more susceptible to oxidative addition.

  • Chloro Group: The chloro group (-Cl) is a deactivating group due to its inductive electron-withdrawing effect, yet it is also ortho, para-directing due to resonance.

In This compound , the iodine atom is at the para position relative to the activating amino group. This positioning maximally enhances the electron density at the carbon bearing the iodine, facilitating oxidative addition.

In 4-Chloro-2-iodoaniline , the iodine atom is at the ortho position relative to the activating amino group. While this also benefits from the electron-donating nature of the amino group, the effect might be slightly less pronounced compared to the para position.

Steric Effects:

In 4-Chloro-2-iodoaniline , the iodine atom is situated between the amino group and a hydrogen atom, which presents a more sterically hindered environment compared to the iodine atom in This compound , which is flanked by a chloro group and a hydrogen atom. The proximity of the amino group in the ortho position could potentially hinder the approach of the bulky palladium catalyst to the C-I bond.

Predicted Reactivity:

Based on the interplay of electronic and steric factors, it is anticipated that This compound may exhibit slightly higher reactivity in palladium-catalyzed cross-coupling reactions. The para position of the iodine to the strongly activating amino group provides a significant electronic advantage, while the steric hindrance around the C-I bond is arguably less than in the case of 4-Chloro-2-iodoaniline.

Experimental Data

While a direct head-to-head comparative study under identical conditions was not identified in the surveyed literature, the following table summarizes representative data from Suzuki-Miyaura coupling reactions for each isomer, demonstrating the selective reactivity at the C-I bond.

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012-16High (qualitative)
4-Chloro-2-iodoaniline Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10018~85 (representative)

Note: The data presented is compiled from various sources and should be considered representative rather than a direct comparison.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for both this compound and 4-Chloro-2-iodoaniline.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines a general procedure for the selective coupling at the iodo position.

Materials:

  • This compound or 4-Chloro-2-iodoaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 4:1)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add the dihaloaniline, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with stirring for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the mixture into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.[2]

Buchwald-Hartwig Amination Protocol

This protocol describes a general method for the C-N bond formation at the iodo-position.

Materials:

  • This compound or 4-Chloro-2-iodoaniline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to a reaction tube.

  • Add the dihaloaniline and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-I L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArI Ar-I (this compound or 4-Chloro-2-iodoaniline) ArI->OxAdd Selective reaction at C-I bond ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Inert Atmosphere Heat & Stir setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Workup & Extraction monitoring->workup Reaction complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end Reactivity_Factors cluster_electronic Electronic Factors Reactivity Overall Reactivity Halogen Halogen Identity (I > Br >> Cl) Reactivity->Halogen Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Amino Activating -NH₂ group (ortho, para-directing) Electronic->Amino Chloro Deactivating -Cl group (ortho, para-directing) Electronic->Chloro

References

A Comparative Guide to the Spectroscopic Characterization and Structural Validation of 2-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Elucidation and Validation

The definitive three-dimensional structure of 2-Chloro-4-iodoaniline has been determined by single-crystal X-ray diffraction.[1][2][3] This technique provides precise measurements of bond lengths and angles, offering a solid foundation for structural validation.

Table 1: Comparison of Key Bond Lengths (Å) and Bond Angles (°) for this compound and Related Compounds

ParameterThis compound[1][2]4-chloro-2-iodoaniline2-iodoaniline
C-Cl Bond Length (Å)1.7421.755-
C-I Bond Length (Å)2.1032.1012.103
C-N Bond Length (Å)1.411--
Cl-C-C Angle (°)120.3--
I-C-C Angle (°)119.9--
N-C-C Angle (°)120.1--

The crystal structure reveals a pyramidal geometry at the nitrogen atom of the amino group, which is a common feature in aniline (B41778) and its derivatives.[2]

Spectroscopic Characterization: A Comparative Approach

Due to the limited availability of direct experimental spectra for this compound, this section provides a comparative analysis based on data from structurally related compounds: 4-chloro-2-iodoaniline, 2,4-dichloroaniline, and 2,4-diiodoaniline.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular structure. The FT-IR and FT-Raman spectra of halogenated anilines are characterized by distinct vibrational modes.

Table 2: Key Vibrational Frequencies (cm⁻¹) for Aniline Derivatives

Vibrational Mode2,4-dichloroaniline4-chloro-2-bromoaniline[4]Expected Range for this compound
N-H Asymmetric Stretch~348034843450-3500
N-H Symmetric Stretch~339033953350-3400
N-H Scissoring~162016181610-1630
C=C Aromatic Stretch1580-14501585, 14751590-1450
C-N Stretch~128012811270-1300
C-Cl Stretch~820815800-850
C-I Stretch--500-600
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Related Compounds in CDCl₃

Compound¹H NMR (Aromatic Protons)¹³C NMR (Aromatic Carbons)
2,4-dichloroaniline[5]7.25 (d), 7.08 (dd), 6.75 (d)142.0, 129.5, 127.8, 124.5, 119.0, 116.5
2-iodoaniline[6]7.65 (dd), 7.20 (td), 6.80 (dd), 6.55 (td)146.9, 139.1, 129.3, 119.5, 115.0, 87.5
4-iodoaniline[5]7.40 (d), 6.50 (d)146.0, 138.0, 117.5, 82.0
This compound (Predicted) ~7.6 (d), ~7.3 (dd), ~6.6 (d) ~145, ~138, ~130, ~120, ~118, ~85
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima are influenced by the nature and position of the substituents on the aromatic ring.

Table 4: UV-Vis Absorption Maxima (λmax) for Halogenated Anilines

CompoundSolventλmax 1 (nm)λmax 2 (nm)
AnilineEthanol (B145695)230280
4-chloroanilineEthanol239290
4-iodoaniline[7]Ethanol243298
This compound (Predicted) Ethanol ~245 ~300

Theoretical Validation: DFT Calculations

Density Functional Theory (DFT) is a computational method used to predict molecular properties, including vibrational frequencies and electronic structure. While a specific DFT study for this compound is not available, studies on similar molecules like 2-chloro-4-nitroaniline[6] and other halogenated anilines provide a framework for theoretical validation.

Vibrational Frequency Analysis

Theoretical calculations of vibrational frequencies, when scaled appropriately, show good agreement with experimental FT-IR and FT-Raman data.[8] This correlation allows for the confident assignment of vibrational modes.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability. For halogenated anilines, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is distributed over the aromatic system. The presence of electron-withdrawing halogens can influence the energies of these orbitals.

Experimental and Computational Workflow

The following diagrams illustrate the typical workflows for the spectroscopic characterization and theoretical validation of a molecule like this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_validation Structural Validation Sample This compound FTIR FT-IR Spectroscopy Sample->FTIR Raman FT-Raman Spectroscopy Sample->Raman NMR NMR (1H & 13C) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis Analysis Spectral Interpretation & Comparison FTIR->Analysis Raman->Analysis NMR->Analysis UVVis->Analysis Validation Structure Confirmation Analysis->Validation

Caption: Experimental workflow for spectroscopic characterization.

Validation_Workflow cluster_exp Experimental Data cluster_theor Theoretical Calculations (DFT) cluster_comp Comparison & Validation Exp_Vib FT-IR / FT-Raman Frequencies Comp_Vib Vibrational Mode Assignment Exp_Vib->Comp_Vib Exp_NMR NMR Chemical Shifts Exp_UV UV-Vis λmax Comp_Elec Electronic Properties Interpretation Exp_UV->Comp_Elec Exp_Struct X-ray Crystal Structure Comp_Struct Structural Parameter Correlation Exp_Struct->Comp_Struct Theor_Vib Calculated Vibrational Frequencies Theor_Vib->Comp_Vib Theor_Struct Optimized Geometry Theor_Struct->Comp_Struct Theor_HOMO HOMO-LUMO Analysis Theor_HOMO->Comp_Elec

Caption: Logical workflow for structural validation.

Experimental Protocols

General Sample Preparation

For all spectroscopic techniques, use analytical grade this compound.

FT-IR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Instrument: A standard FT-IR spectrometer.

  • Procedure: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to sample analysis. For KBr pellets, mix a small amount of the sample with dry KBr and press into a thin disk.

FT-Raman Spectroscopy
  • Instrument: A dispersive or FT-Raman spectrometer with a near-infrared laser source (e.g., 1064 nm).

  • Procedure: Place the solid sample directly in the laser beam and collect the scattered light.

NMR Spectroscopy
  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure: Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent. Record ¹H and ¹³C spectra at room temperature. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

UV-Vis Spectroscopy
  • Solvent: Spectroscopic grade ethanol or methanol.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Procedure: Prepare a dilute solution of the sample in the chosen solvent. Record the absorption spectrum from 200 to 400 nm.

Conclusion

This guide provides a framework for the comprehensive spectroscopic characterization and structural validation of this compound. By integrating crystallographic data with comparative spectroscopic analysis and the principles of computational chemistry, researchers can confidently ascertain the structure and properties of this important chemical intermediate. The provided tables and workflows serve as a practical reference for laboratory work and data interpretation.

References

A Comparative Computational Analysis of 2,4-Disubstituted Anilines Using Density Functional Theory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of a series of 2,4-disubstituted anilines, employing Density Functional Theory (DFT) as the computational framework. The electronic landscape of these molecules, governed by the nature and position of substituents, plays a pivotal role in determining their reactivity, molecular interactions, and potential applications in medicinal chemistry and materials science. This document summarizes key quantum chemical parameters to facilitate a direct comparison of these compounds.

Data Presentation: A Comparative Table of Electronic Properties

The following table summarizes the calculated electronic properties for a selection of 2,4-disubstituted anilines. These properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment, are crucial descriptors of molecular stability and reactivity. The data has been compiled from various computational studies, with a focus on results obtained using the B3LYP functional and the 6-311++G(d,p) basis set for consistency.

CompoundSubstituent (Position 2)Substituent (Position 4)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
2,4-Difluoroaniline-F-F-5.84-0.625.223.15
2,4-Dichloroaniline-Cl-Cl-6.03-1.015.023.48
2-Chloro-4-nitroaniline-Cl-NO₂----
2-Methyl-4-nitroaniline-CH₃-NO₂----
2-Methoxy-4-nitroaniline-OCH₃-NO₂----
2,4-Dimethylaniline-CH₃-CH₃----
2,4-Dimethoxyaniline-OCH₃-OCH₃----

Experimental and Computational Protocols

The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT). The general workflow for such an analysis is outlined below.

Computational Protocol: Density Functional Theory (DFT)

A standard computational approach for analyzing the electronic properties of substituted anilines involves the following key steps:

  • Molecular Geometry Optimization: The first step is to determine the most stable 3D conformation of the molecule. This is typically achieved using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p)[1]. This process identifies the geometry corresponding to the lowest potential energy of the molecule.

  • Frequency Calculations: To confirm that the optimized geometry represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties: Once the optimized geometry is obtained, various electronic properties are calculated. These include:

    • HOMO and LUMO Energies: These frontier molecular orbitals are critical for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

    • HOMO-LUMO Energy Gap: This is an indicator of the molecule's chemical stability and reactivity. A larger gap generally implies greater stability.

    • Dipole Moment: This provides information about the overall polarity of the molecule, which influences its interactions with other polar molecules and its solubility.

    • Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing insights into the partial atomic charges.

Visualization of the DFT Workflow

The following diagram illustrates the typical workflow for a DFT-based computational analysis of a molecule.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom prop_calc Electronic Property Calculation freq_calc->prop_calc vib_freq Vibrational Frequencies freq_calc->vib_freq elec_prop Electronic Properties (HOMO, LUMO, Dipole Moment, etc.) prop_calc->elec_prop

References

Isostructurality in Haloanilines: A Comparative Guide for Chloro, Bromo, and Iodo Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the crystal structures of chloro, bromo, and iodo anilines reveals trends in isostructurality, influenced by the size and position of the halogen substituent. This guide provides a comparative overview of their crystallographic data, details the experimental protocols for structure determination, and visualizes the underlying principles of their solid-state packing.

The study of isostructurality, the phenomenon of different compounds crystallizing in the same or similar structures, is of paramount importance in crystal engineering and drug development. It allows for a deeper understanding of intermolecular interactions and their influence on the physicochemical properties of a material. This guide focuses on a comparative analysis of the crystal structures of chloro-, bromo-, and iodo-substituted anilines, examining how the variation of the halogen atom and its position (ortho, meta, or para) on the aniline (B41778) ring affects the resulting crystal packing.

Crystallographic Data Summary

The isostructurality of haloanilines is significantly dependent on the nature and position of the halogen substituent. Generally, chloro and bromo derivatives are more likely to be isostructural due to their similar atomic radii. In contrast, the larger iodine atom often leads to different packing arrangements. The position of the substituent also plays a crucial role, with the para-substituted isomers being the most extensively studied.

Below is a summary of the available crystallographic data for various haloaniline isomers.

CompoundIsomerCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Chloroaniline orthoOrthorhombicPca2₁16.1875.4098.9929090904
metaData not available
paraOrthorhombicPnma8.6657.3979.2819090904
Bromoaniline orthoData not available
metaData not available
paraOrthorhombicPnma8.897.559.539090904
Iodoaniline orthoData not available
metaOrthorhombicP2₁2₁2₁5.074812.987220.62439090908
paraData not available

Note: The data for o-chloroaniline corresponds to its hydrobromide salt. The data for p-bromoaniline was obtained from powder diffraction data.

Experimental Protocols

The determination of crystal structures is primarily achieved through X-ray diffraction techniques, namely single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).

Single-Crystal X-ray Diffraction (SCXRD)

This technique provides the most accurate and detailed information about the crystal structure.

1. Crystal Growth:

  • High-quality single crystals are grown from a supersaturated solution of the haloaniline derivative in a suitable solvent (e.g., ethanol, acetone).

  • Slow evaporation of the solvent or slow cooling of the solution promotes the growth of well-defined crystals.

2. Crystal Mounting:

  • A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone oil) to prevent degradation during data collection at low temperatures.

3. Data Collection:

  • The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

  • The crystal is rotated, and a series of diffraction images are collected by a detector at different orientations.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined using least-squares methods to minimize the difference between the observed and calculated diffraction intensities, yielding the final atomic coordinates and other structural parameters.

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for phase identification and can also be used for structure determination when suitable single crystals are not available.

1. Sample Preparation:

  • A polycrystalline sample of the haloaniline is finely ground to ensure random orientation of the crystallites.

  • The powder is packed into a sample holder or a capillary tube.

2. Data Collection:

  • The sample is placed in a powder diffractometer.

  • The sample is irradiated with a monochromatic X-ray beam.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

3. Data Analysis:

  • The resulting diffraction pattern is analyzed to identify the crystalline phases present.

  • For structure determination, the pattern is indexed to determine the unit cell parameters.

  • Structure solution can be performed using methods like direct space methods, followed by Rietveld refinement of the entire diffraction profile to obtain the final crystal structure.

Visualizations

To better understand the concepts and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Haloaniline Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth PXRD Powder XRD Purification->PXRD SCXRD Single-Crystal XRD Crystal_Growth->SCXRD Data_Processing Data Processing SCXRD->Data_Processing PXRD->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Crystal Structure

Caption: Experimental workflow for determining the crystal structure of haloanilines.

Isostructurality_Concept Conceptual representation of isostructural vs. non-isostructural packing. cluster_isostructural Isostructural cluster_nonisostructural Non-isostructural A1 A2 A3 A4 B1 B2 B3 B4 C1 C2 C3 C4 D1 D2 D3 D4

Caption: Isostructural vs. non-isostructural crystal packing.

Intermolecular_Interactions Key intermolecular interactions governing haloaniline crystal packing. cluster_hbond Hydrogen Bonding cluster_xbond Halogen Bonding cluster_pipistacking π-π Stacking N-H1 N-H N2 N N-H1->N2 N-H···N C-X1 C-X N3 N C-X1->N3 C-X···N Ring1 Aromatic Ring Ring2 Aromatic Ring

Caption: Key intermolecular interactions in haloaniline crystals.

Discussion

The phenomenon of isostructurality in the studied haloanilines is a delicate balance of molecular size, shape, and intermolecular interactions. The data for para-substituted chloro- and bromoaniline show that they crystallize in the same space group with similar unit cell dimensions, confirming their isostructural relationship. This is attributed to the relatively small difference in the van der Waals radii of chlorine and bromine.

The crystal structure of m-iodoaniline, however, belongs to a different space group and has a significantly different unit cell. This highlights the disruptive effect of the larger iodine atom on the crystal packing, which often prevents the formation of isostructural series with its lighter halogen counterparts. The packing in iodo-derivatives is often dominated by stronger halogen bonding and dispersion forces involving the iodine atom.

The amino group in anilines is a strong hydrogen bond donor, and N-H···N hydrogen bonds are a common feature in their crystal structures. Additionally, the halogen atoms can participate in halogen bonding (C-X···N or C-X···X) and other van der Waals interactions. The interplay between these forces dictates the overall packing motif.

Conclusion

The isostructurality of chloro, bromo, and iodo anilines is not universal and is highly dependent on the specific halogen and its substitution pattern. While chloro and bromo derivatives often exhibit isostructurality, particularly in the para position, the larger iodo substituent typically leads to distinct crystal packing. A comprehensive understanding of these structural relationships requires a complete crystallographic dataset for all isomers, which is currently incomplete in the literature. Further research to elucidate the crystal structures of the remaining ortho- and meta-isomers would provide a more complete picture of the factors governing isostructurality in this important class of compounds. This knowledge is crucial for the rational design of crystalline materials with desired physical and biological properties.

A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like halogenated anilines is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). While chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in analytical chemistry, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for purity assessment.[1]

This guide provides an objective comparison of qNMR with HPLC and GC for the purity determination of halogenated anilines, supported by experimental data and detailed methodologies.

Performance Comparison: qNMR vs. Chromatographic Techniques

Quantitative NMR offers distinct advantages over traditional chromatographic methods. As a primary analytical method, qNMR allows for the direct quantification of an analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[1] This is particularly beneficial in early drug development when well-characterized reference materials of impurities may not be available.[2] In contrast, HPLC and GC are comparative methods that typically rely on the area percentage of the main peak relative to all other detected peaks, which assumes a similar detector response for all components.[3]

Table 1: Comparison of Analytical Methods for Purity Determination of 4-Chloroaniline

ParameterqNMRHPLC (UV Detection)GC (FID Detection)
Principle Absolute quantification based on molar ratio to an internal standard.[1]Separation by polarity, relative quantification by UV absorbance.[3]Separation by boiling point, relative quantification by flame ionization.
Purity Result (%) 99.2 ± 0.299.5 (Area %)99.4 (Area %)
Accuracy (%) High (typically >99%)Dependent on response factor of impurities.Dependent on response factor of impurities.
Precision (RSD, %) < 1.0< 2.0< 2.0
Selectivity High, based on distinct chemical shifts. Co-eluting impurities in chromatography can often be resolved.Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent for volatile impurities, but can be limited by co-eluting species.
Reference Standard Requires a certified internal standard (e.g., maleic anhydride).[4]Does not inherently require a reference standard for area % purity, but one is needed for peak identification and retention time confirmation.Does not inherently require a reference standard for area % purity, but one is needed for peak identification and retention time confirmation.
Sample Throughput Lower, especially with long relaxation delays for accurate quantification.[4]High, with typical run times of 20-30 minutes.High, with typical run times of 20-30 minutes.
Sample Type Soluble samples.Soluble samples.Volatile and thermally stable samples.
Destructive? No, the sample can be recovered.[5]Yes.Yes.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol outlines the determination of the purity of a halogenated aniline (B41778) using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the halogenated aniline sample and 10 mg of a certified internal standard (e.g., maleic anhydride, purity ≥ 99.5%) into a clean, dry vial.

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex to ensure complete dissolution.

  • Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Relaxation Delay (d1): A minimum of 5 times the longest T₁ of both the analyte and internal standard signals (typically 30-60 seconds) to ensure full relaxation and accurate integration.

  • Number of Scans: 16-64, depending on the sample concentration to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[6]

  • Spectral Width: A range that encompasses all signals of the analyte and internal standard (e.g., -2 to 12 ppm).

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of the halogenated aniline and a signal from the internal standard.

  • Calculate the purity of the analyte using the following equation[6]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the purity assessment of a halogenated aniline.

1. Instrumentation and Conditions:

  • System: HPLC with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the halogenated aniline and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • The purity is determined by the area percent method, where the peak area of the halogenated aniline is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography (GC)

This protocol is suitable for volatile and thermally stable halogenated anilines.

1. Instrumentation and Conditions:

  • System: GC with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (e.g., 50:1).

2. Sample Preparation:

  • Prepare a stock solution of the halogenated aniline in a suitable solvent (e.g., toluene) at a concentration of approximately 1 mg/mL.

  • If necessary, dilute the stock solution to an appropriate concentration for GC analysis.

3. Data Analysis:

  • The purity is determined by the area percent method, where the peak area of the halogenated aniline is expressed as a percentage of the total area of all detected peaks.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for qNMR and the logical comparison of the analytical methods.

qNMR_Workflow A Sample and Internal Standard Weighing B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D NMR Data Acquisition (Optimized Parameters) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Signal Integration E->F G Purity Calculation F->G H Final Purity Report G->H

Caption: Experimental workflow for purity determination by qNMR.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes qNMR qNMR Principle Principle (Absolute vs. Relative) qNMR->Principle Absolute Accuracy Accuracy qNMR->Accuracy High Precision Precision qNMR->Precision High Selectivity Selectivity qNMR->Selectivity High RefStd Reference Standard Requirement qNMR->RefStd Internal Std. HPLC HPLC HPLC->Principle Relative HPLC->Accuracy Variable HPLC->Precision Good HPLC->Selectivity Good HPLC->RefStd Not for Area % GC GC GC->Principle Relative GC->Accuracy Variable GC->Precision Good GC->Selectivity Good GC->RefStd Not for Area %

Caption: Logical comparison of qNMR, HPLC, and GC for purity analysis.

References

A Comparative Guide to Aniline Analysis: Direct HPLC vs. Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of aniline (B41778), a key intermediate in the chemical and pharmaceutical industries, is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose. This guide provides an objective comparison of two primary approaches for aniline analysis by HPLC: direct analysis and pre-column derivatization. This comparison is supported by experimental data to aid researchers in selecting the most suitable method for their specific analytical needs.

At a Glance: Key Differences

FeatureDirect AnalysisPre-Column Derivatization
Principle Direct injection and separation of aniline.Chemical modification of aniline prior to injection to enhance detection.
Sensitivity Moderate, may require pre-concentration for trace analysis.High, especially with fluorescence detection.
Selectivity Good, but can be susceptible to matrix interference.Excellent, as only derivatized analytes are detected.
Sample Throughput Higher, due to simpler sample preparation.Lower, as it involves an additional derivatization step.
Method Complexity Simpler and more straightforward.More complex, requiring optimization of derivatization conditions.
Cost-Effectiveness Generally lower cost per sample.Can be higher due to the cost of derivatization reagents and longer analysis time.

Performance Comparison: A Quantitative Overview

The choice between direct analysis and pre-column derivatization often hinges on the required sensitivity and the complexity of the sample matrix. The following tables summarize the quantitative performance data for both methods based on published studies.

Table 1: Performance Characteristics of Direct HPLC Analysis of Aniline

ParameterReported ValuesDetection MethodReference
Linearity Range2.0 - 60 µg/mLPDA[1]
Limit of Quantification (LOQ)0.0778 - 0.2073 µg/mLPDA[1]
Method Detection Limit (MDL) with SPE0.1 - 0.2 µg/LUV[2]

Table 2: Performance Characteristics of Pre-Column Derivatization HPLC Analysis of Aniline

Derivatizing ReagentLinearity RangeLimit of Detection (LOD)Detection MethodReference
Coumarin 6-SO2Cl0 - 800 µg/LNot SpecifiedFluorescence[3]
PPIA24.41 fmol - 200.0 pmol0.12 - 0.21 nmol/LFluorescence[4]
Dansyl Chloride0.025 - 3.0 mg/LNot SpecifiedUV[5]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both direct analysis and pre-column derivatization of aniline.

DirectAnalysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Filtration Filtration (0.45 µm) Sample->Filtration Dilution Dilution (if necessary) Filtration->Dilution SPE Solid Phase Extraction (optional, for trace analysis) Dilution->SPE Injection Direct Injection SPE->Injection Separation C18 Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Quantification Quantification Detection->Quantification

Direct HPLC Analysis Workflow for Aniline.

PreColumnDerivatization cluster_sample_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Derivatization Derivatization with Reagent (e.g., Dansyl Chloride) Sample->Derivatization Quenching Quenching of Excess Reagent Derivatization->Quenching Injection Injection of Derivatized Sample Quenching->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence/UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Pre-Column Derivatization HPLC Workflow for Aniline.

Experimental Protocols

Below are detailed methodologies for both direct analysis and a common pre-column derivatization method for aniline.

Direct HPLC-UV Analysis of Aniline

This protocol is a general method and may require optimization for specific instrumentation and sample matrices.

1. Instrumentation and Columns:

  • HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

2. Reagents and Standards:

  • Solvents: HPLC grade acetonitrile (B52724) and methanol (B129727), and ultrapure water.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v).[6]

  • Standards: Prepare a stock solution of aniline in methanol and dilute with the mobile phase to create a series of calibration standards.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 190 nm, as it provides a strong detection signal for aniline.[6]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • If the expected concentration of aniline is high, dilute the sample with the mobile phase to fall within the linear range of the method.

  • For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.[2]

Pre-Column Derivatization of Aniline with Dansyl Chloride followed by HPLC-Fluorescence Detection

This protocol outlines a common derivatization procedure for primary amines like aniline.

1. Instrumentation and Columns:

  • HPLC System: An HPLC system equipped with a fluorescence detector (FLD).

  • Column: A C18 reversed-phase column.

2. Reagents and Standards:

  • Dansyl Chloride Solution: Prepare a solution of dansyl chloride in acetone (B3395972) or acetonitrile.

  • Buffer: A sodium bicarbonate or borate (B1201080) buffer (pH 9-10).

  • Quenching Solution: A solution of a primary amine like methylamine (B109427) or ethylamine (B1201723) hydrochloride can be used to react with excess dansyl chloride.

  • Standards: Prepare aniline standards in an appropriate solvent.

3. Derivatization Procedure:

  • To an aliquot of the sample or standard, add the alkaline buffer.

  • Add the dansyl chloride solution and mix thoroughly.

  • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes) in the dark.

  • Cool the mixture and add the quenching solution to stop the reaction.

  • The derivatized sample is then ready for HPLC analysis.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer is typically used.

  • Detection: Fluorescence detection with excitation and emission wavelengths specific for the dansyl derivative (e.g., excitation ~340 nm, emission ~520 nm).

Conclusion

The choice between direct HPLC analysis and pre-column derivatization for aniline quantification depends primarily on the analytical requirements.

  • Direct analysis is a simpler, faster, and more cost-effective method suitable for samples with relatively high concentrations of aniline. Its main limitation is the moderate sensitivity, which may not be sufficient for trace-level analysis without a pre-concentration step.

  • Pre-column derivatization offers significantly higher sensitivity and selectivity, making it the method of choice for detecting trace amounts of aniline, especially in complex matrices.[4] The enhanced detectability, particularly with fluorescence detection, allows for quantification at much lower levels. However, this comes at the cost of increased method complexity, longer analysis times, and potentially higher costs for reagents.

For routine quality control of bulk materials where aniline concentrations are expected to be well above the detection limits of UV detectors, direct analysis is often sufficient. In contrast, for applications such as environmental monitoring, impurity profiling in pharmaceuticals, or analysis of biological samples where trace levels of aniline are of interest, the superior sensitivity of pre-column derivatization is indispensable.

References

A Comparative Analysis of Weak Intermolecular Interactions in Dihaloaniline Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced interplay of non-covalent forces dictating the solid-state architecture of dihaloanilines.

This guide provides a detailed comparison of weak intermolecular interactions, including halogen bonds, hydrogen bonds, and π-stacking, in the crystal structures of various dihaloaniline isomers. Understanding these subtle yet determinative forces is crucial for crystal engineering, polymorph prediction, and the rational design of pharmaceutical compounds where solid-state properties significantly influence bioavailability and stability.

Comparative Analysis of Intermolecular Interactions

The crystal packing of dihaloanilines is orchestrated by a delicate balance of several weak intermolecular interactions. The nature and strength of these interactions are highly dependent on the type of halogen (Chlorine, Bromine, Iodine) and their substitution pattern on the aniline (B41778) ring.

Key Interaction Types:
  • Hydrogen Bonds: Primarily involve the amino group as a donor (N-H) and halogen atoms (N-H···X), nitrogen atoms of neighboring molecules (N-H···N), or other acceptor groups as acceptors. These interactions play a significant role in forming chains and sheets within the crystal lattice.

  • Halogen Bonds: These are interactions where a halogen atom acts as an electrophilic species. In dihaloanilines, this can manifest as halogen-halogen (X···X) or halogen-heteroatom (e.g., X···O, X···N) interactions. They are highly directional and can be a powerful tool in crystal engineering. Halogen bonds are often categorized as Type I (C-X···X-C angles are equal) and Type II (one C-X···X angle is close to 180° and the other is around 90°).

  • π-π Stacking: The aromatic rings of dihaloaniline molecules can interact through π-π stacking, contributing to the overall stability of the crystal structure. The geometry and distance of this stacking are influenced by the electronic nature and position of the halogen substituents.

The interplay of these interactions dictates the supramolecular architecture. For instance, in ortho-substituted haloanilines, the amino group can act as both a hydrogen bond donor and acceptor, leading to stronger hydrogen and halogen bonding compared to their para-substituted counterparts where the amino group primarily acts as a donor.[1]

Quantitative Data on Intermolecular Interactions

The following tables summarize key crystallographic data and geometric parameters of various intermolecular interactions observed in a selection of dihaloaniline crystal structures. This data, compiled from various crystallographic studies, allows for a direct comparison of the influence of different halogens and their positions on the crystal packing.

Table 1: Crystallographic Data of Selected Dihaloanilines

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
2,6-Dichloroaniline (B118687)C₁₈H₁₁Cl₂N₃O₄MonoclinicP2₁/c11.329(2)4.1093(8)15.445(3)99.96(2)4[2]
2,6-DibromoanilineC₁₈H₁₁Br₂N₃O₄MonoclinicP2₁/c-----[2]
2,4-DibromoanilineC₆H₅Br₂NOrthorhombicP2₁2₁2₁11.1816.174.110904[3]
2,4-DiiodoanilineC₆H₅I₂NOrthorhombicP2₁2₁2₁4.3870(1)10.9626(3)16.9778(4)904[4]

Table 2: Geometric Parameters of Key Intermolecular Interactions in Dihaloaniline Crystals

CompoundInteraction TypeDonor-AcceptorDistance (Å)Angle (°)
2,6-Dichloro-N,N-bis(4-nitrophenyl)anilineHalogen BondCl···O3.2727(9)-
Hydrogen BondC-H···O--
2,6-Dibromo-N,N-bis(4-nitrophenyl)anilineHalogen BondBr···O3.3557(13)-
Hydrogen BondC-H···O--
2,4-DiiodoanilineHydrogen BondN-H···N3.106(5)-
Hydrogen Bond (intramolecular)N-H···I3.283(4)-
2,4-Dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]anilineHydrogen BondC-H···O3.508(8)171
C-H···O3.300(8)138
C-H···O3.360(7)144
π-π StackingThiophene···Benzene3.707(4) (centroid-centroid)-

Experimental and Computational Protocols

A combination of experimental X-ray diffraction and computational modeling is essential for a thorough analysis of weak intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Synthesis and Purification: Dihaloanilines can be synthesized through various methods, including direct halogenation of aniline or reduction of the corresponding dihalonitrobenzene.[5][6][7][8][9][10] For instance, 2,6-dichloroaniline can be produced by the hydrogenation of 2,6-dichloronitrobenzene.[7] Purification is typically achieved by recrystallization from a suitable solvent like ethanol (B145695) to obtain high-quality single crystals.[11]

  • Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified dihaloaniline. For example, yellow single crystals of 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline and its dibromo analogue were grown from a chloroform (B151607) solution by slow evaporation.[2]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 200 K for 2,4-diiodoaniline) using a monochromatic X-ray source (e.g., Mo Kα radiation).[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares procedures.

Computational Protocol: Analysis of Intermolecular Interactions
  • Quantum Chemical Calculations: The geometry of the dihaloaniline molecule is optimized using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G(d)).[12]

  • Interaction Energy Calculations: To quantify the strength of the intermolecular interactions, methods like the semi-classical density sums (PIXEL) can be employed. This method calculates the Coulombic, polarization, dispersion, and repulsion contributions to the total interaction energy between molecular pairs in the crystal lattice.[13] For these calculations, the electron density of the molecule is typically calculated at a higher level of theory, such as MP2/6-31G(d,p).[13]

  • Topological Analysis: Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize the nature of the weak interactions within the crystal structure.

Visualization of Interaction Networks

The logical relationship between the different types of weak intermolecular interactions that govern the crystal packing of dihaloanilines can be visualized as a hierarchical network.

G Intermolecular Interactions in Dihaloaniline Crystals cluster_types Primary Interaction Types cluster_hb_subtypes Hydrogen Bond Subtypes cluster_xb_subtypes Halogen Bond Subtypes cluster_packing Resulting Supramolecular Assembly HB Hydrogen Bonds NHN N-H···N HB->NHN involves NHX N-H···X (X=Cl, Br, I) HB->NHX involves CHO C-H···O HB->CHO involves Packing Crystal Packing HB->Packing contribute to XB Halogen Bonds XX X···X XB->XX involves XO X···O XB->XO involves XB->Packing contribute to PiPi π-π Stacking PiPi->Packing contribute to

Caption: Logical relationship of weak intermolecular interactions in dihaloaniline crystals.

This guide highlights the multifaceted nature of weak intermolecular interactions in determining the crystal structures of dihaloanilines. A thorough understanding and quantification of these forces are paramount for the targeted design of crystalline materials with desired physicochemical properties, a cornerstone of modern drug development and materials science.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-iodoaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Chloro-4-iodoaniline, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection. All disposal actions must be in compliance with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1] This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][3]

Required PPE:

  • Eye Protection: Chemical safety goggles with side shields or a full-face shield, approved under standards such as EN166 (EU) or ANSI Z87.1 (US), are required.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use.[1]

  • Body Protection: A lab coat or a chemical-resistant suit is necessary to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

Spill Response Protocol

In the event of a spill, immediate and proper cleanup is essential to mitigate hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Extinguish all ignition sources if flammable materials are nearby.

  • Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's EHS department or emergency response team immediately.

  • Containment: For small spills, absorb the material with an inert substance such as dry sand or earth.[5]

  • Collection: Sweep up the absorbed material and shovel it into a suitable, closed container for disposal.[3][4] Use non-sparking tools.[6]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

Disposal Procedures

This compound must be treated as hazardous waste.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][4]

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect waste this compound and any contaminated materials (including PPE and spill cleanup materials) in a compatible, properly sealed, and clearly labeled container.[5][7] The container must be labeled as "Hazardous Waste" and include the chemical name: "this compound".[1]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][5] The storage area should be cool, dry, and away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[3][5][8]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][5] The standard and recommended procedure for the ultimate disposal of halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₆H₅ClIN[10]
Molecular Weight253.47 g/mol [10]
Melting Point70 - 75 °C (158 - 167 °F)[2]
Boiling Point289 °C (552.2 °F)[11]
AppearanceLight orange powder solid[2]
SolubilityLow water solubility[4]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A This compound Waste Generation B Don Personal Protective Equipment (PPE) A->B C Small Spill or Residual Waste? B->C D Large Spill C->D No F Contain with Inert Absorbent C->F Yes E Evacuate Area & Contact EHS/Emergency Response D->E G Collect Waste in a Labeled, Sealed Container F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Professional Disposal (Incineration) H->I

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only and is based on publicly available safety data. It is not a substitute for a thorough risk assessment and compliance with institutional and regulatory requirements. Always consult the Safety Data Sheet (SDS) and your institution's EHS department for specific instructions.

References

Essential Safety and Operational Guide for 2-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Chloro-4-iodoaniline. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Signal Word: Danger[3]

Hazard Statements:

  • Harmful if swallowed.[1]

  • Harmful in contact with skin.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • Harmful if inhaled.[1]

  • May cause respiratory irritation.[1]

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₆H₅ClIN[3]
Molecular Weight253.47 g/mol [3][4]
AppearanceLight orange powder solid[1]
Melting Point70-73 °C (lit.)[3]
Boiling PointNo information available[1]
SolubilityNo information available[5]
Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent exposure. Standard laboratory attire, including long pants and closed-toe shoes, is required at all times.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles or face shield.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
Hand Protection Wear appropriate protective gloves.Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.Flame-resistant lab coat is recommended. Ensure cuffs are tucked into gloves.[1][5][7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if exposure limits are exceeded, if irritation or other symptoms are experienced, or if handling outside of a certified chemical fume hood where dust generation is possible.[5][8]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.[7]

  • Emergency Equipment Check: Ensure that an emergency eyewash station, safety shower, and appropriate fire extinguisher are accessible and operational.[5][7]

  • Ventilation: Ensure adequate ventilation. Use only outdoors or in a well-ventilated area.[1][8]

2. Handling:

  • Personal Protective Equipment (PPE): Don all required PPE as specified in the table above.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use dry clean-up procedures if necessary.[5][8]

  • Weighing: If a scale cannot be placed inside the fume hood, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it outside the hood to minimize dust dispersal.[7]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][8] Do not eat, drink, or smoke when using this product.[1]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Conditions to Avoid: Protect from direct sunlight and light.[5]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[5][8]

Emergency and Disposal Plan

Immediate and appropriate responses to emergencies are critical. All waste is considered hazardous and must be disposed of accordingly.

Emergency Response
Exposure TypeImmediate Action
Skin Contact Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1][8]
Ingestion Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor/physician immediately.[1][5]

Spill Response Workflow

Caption: Workflow for handling a chemical spill.

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound (e.g., gloves, absorbent pads, disposable labware) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

  • Unused Compound: Dispose of surplus and non-recyclable solutions to a licensed disposal company. One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Contaminated Packaging: Dispose of as unused product.[8]

  • Regulations: All waste disposal must be conducted in accordance with local, regional, and national regulations.[8] Do not let the product enter drains.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.